6-bromo-4-methoxy-2-methyl-2H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methoxy-2-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-7-8(11-12)3-6(10)4-9(7)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGXEYALXPCVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Indazole Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 6-bromo-4-methoxy-2-methyl-2H-indazole: Structure, Properties, and Synthetic Insights for Drug Discovery
The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a cornerstone scaffold in contemporary drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[2] Indazole derivatives are prevalent in numerous clinically approved drugs and investigational agents, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2]
The two primary tautomeric forms, 1H-indazole and 2H-indazole, offer distinct three-dimensional arrangements and hydrogen bonding capabilities, which medicinal chemists exploit to fine-tune a compound's affinity and selectivity for a specific protein target.[3] The 2H-indazole isomer, in particular, has been identified as a preferred regioisomer in several classes of potent and selective kinase inhibitors.[4] This guide focuses on 6-bromo-4-methoxy-2-methyl-2H-indazole , a specifically substituted derivative designed to serve as a highly functional building block for chemical library synthesis and lead optimization programs. The strategic placement of the bromo, methoxy, and N-methyl groups provides a combination of chemical handles for diversification, modulation of physicochemical properties, and precise vector orientation for probing target binding sites.
Chemical Structure and Physicochemical Properties
The structural integrity and properties of a molecule are fundamental to its application in research and development. 6-bromo-4-methoxy-2-methyl-2H-indazole is a precisely substituted aromatic heterocycle.
Structure:

Physicochemical Data Summary:
The following table summarizes the key calculated and reported properties for 6-bromo-4-methoxy-2-methyl-2H-indazole and its common precursor.
| Property | Value | Source |
| IUPAC Name | 6-bromo-4-methoxy-2-methyl-2H-indazole | - |
| Molecular Formula | C₉H₉BrN₂O | Calculated |
| Molecular Weight | 241.09 g/mol | Calculated |
| CAS Number | Not publicly listed. A supplier lists product code BD00794016. | [5] |
| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds[6] |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Methanol). | Inferred from related compounds |
| Precursor CAS No. | 885519-21-1 (for 6-bromo-4-methoxy-1H-indazole) | [6][7] |
| Precursor Mol. Wt. | 227.06 g/mol (for 6-bromo-4-methoxy-1H-indazole) | [6] |
Plausible Synthetic Route and Experimental Protocol
While a specific, peer-reviewed synthesis for 6-bromo-4-methoxy-2-methyl-2H-indazole is not extensively documented, a robust and logical synthetic pathway can be designed based on well-established methodologies for the N-alkylation of indazoles. The most common approach involves the methylation of the readily available precursor, 6-bromo-4-methoxy-1H-indazole.
Causality Behind Experimental Choices:
The N-alkylation of an indazole typically yields a mixture of the N-1 and N-2 regioisomers.[8] The choice of base and solvent can influence the isomer ratio, though separation is almost always required. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the indazole nitrogen, forming the indazolide anion. This anion is a potent nucleophile that readily reacts with an electrophilic methyl source like iodomethane. Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent solvent choices as they are polar aprotic solvents that can solvate the cation without interfering with the nucleophilic attack. The final and most critical step is the purification via column chromatography, which separates the isomers based on their differential polarity. The 2H-indazole isomer is often, but not always, less polar than the 1H-isomer.
Step-by-Step Experimental Protocol:
Objective: To synthesize 6-bromo-4-methoxy-2-methyl-2H-indazole via N-methylation of 6-bromo-4-methoxy-1H-indazole.
Materials:
-
6-bromo-4-methoxy-1H-indazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Iodomethane (CH₃I) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-4-methoxy-1H-indazole (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.
-
Methylation: Add iodomethane (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to separate the N-1 and N-2 isomers. The fractions corresponding to each isomer are collected and concentrated to yield the pure products.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for 6-bromo-4-methoxy-2-methyl-2H-indazole.
Structural Characterization and Analytical Workflow
Confirmation of the chemical structure and assessment of purity are critical. While experimental data for this specific molecule is not widely published, a robust analytical workflow combined with predicted spectral data provides a framework for its characterization.[9]
Predicted Spectroscopic Data:
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
δ ~7.5-7.7 ppm (s, 1H): Aromatic proton at the C3 position.
-
δ ~7.2-7.4 ppm (d, 1H): Aromatic proton at the C7 position.
-
δ ~6.8-7.0 ppm (d, 1H): Aromatic proton at the C5 position.
-
δ ~4.1-4.3 ppm (s, 3H): N-methyl protons (N-CH₃).
-
δ ~3.8-4.0 ppm (s, 3H): Methoxy protons (O-CH₃).
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
δ ~150-155 ppm: C4 (bearing the methoxy group).
-
δ ~140-145 ppm: C7a (bridgehead carbon).
-
δ ~120-130 ppm: Aromatic carbons (C3, C5, C7).
-
δ ~115-120 ppm: C6 (bearing the bromo group).
-
δ ~110-115 ppm: C3a (bridgehead carbon).
-
δ ~55-60 ppm: Methoxy carbon (O-CH₃).
-
δ ~35-40 ppm: N-methyl carbon (N-CH₃).
Infrared (IR) Spectroscopy:
-
~3000-3100 cm⁻¹: C-H stretching (aromatic).
-
~2850-2960 cm⁻¹: C-H stretching (aliphatic -CH₃).
-
~1600-1620 cm⁻¹: C=C stretching (aromatic ring).
-
~1200-1250 cm⁻¹: C-O stretching (aryl ether).
-
~1000-1100 cm⁻¹: C-N stretching.
Analytical Workflow for Structural Validation:
Caption: Standard analytical workflow for compound validation.
Applications in Drug Discovery: A Versatile Scaffold
6-bromo-4-methoxy-2-methyl-2H-indazole is not an end-product but a strategic starting point for creating more complex molecules. The indazole core is considered a "privileged scaffold," particularly for the development of protein kinase inhibitors.[10]
Role as a Kinase Inhibitor Scaffold: Kinases are critical enzymes in cell signaling, and their overactivity is a known cause of diseases like cancer.[10] The indazole nucleus can mimic the adenine portion of ATP, allowing it to bind in the highly conserved ATP-binding pocket of kinases. The N-H of a 1H-indazole or the ring nitrogen of a 2H-indazole can form crucial hydrogen bonds with the "hinge region" of the kinase, a key anchoring interaction.
The specific substitutions on 6-bromo-4-methoxy-2-methyl-2H-indazole make it exceptionally useful:
-
6-Bromo Position: The bromine atom is a versatile chemical handle. It can be readily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a wide variety of other chemical groups, allowing for the exploration of the solvent-exposed region of the kinase binding site.
-
4-Methoxy Group: The methoxy group modifies the electronic properties of the ring system and can participate in hydrogen bonding. It also influences the compound's solubility and metabolic stability.
-
2-Methyl Group: The N-methylation pre-organizes the molecule into the 2H-tautomeric form, which can be beneficial for binding to certain kinases.[4] The methyl group itself can occupy a small hydrophobic pocket, and its presence blocks the formation of a hydrogen bond at the N2 position, directing interactions to the N1 ring nitrogen.
Conceptual Kinase Binding Diagram:
Caption: Conceptual binding of the indazole scaffold in a kinase pocket.
Conclusion
6-bromo-4-methoxy-2-methyl-2H-indazole is a well-designed chemical intermediate with significant potential in medicinal chemistry. Its structure provides a stable and synthetically tractable core, while its functional groups offer multiple avenues for chemical modification and optimization. The insights provided in this guide regarding its plausible synthesis, characterization, and strategic application underscore its value for researchers engaged in the discovery and development of novel therapeutics, particularly in the area of kinase inhibition. Further exploration of derivatives from this scaffold is warranted to fully unlock its therapeutic potential.
References
- Khan, I., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of the Brazilian Chemical Society.
- Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
-
Anbu Chem. Cas 885519-21-1 | 6-BROMO-4-METHOXY-1H-INDAZOLE. Available from: [Link]
- Journal of Medicinal Chemistry. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy.
- Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.
-
Boron Molecular. 6-bromo-2-methyl-2H-indazole. Available from: [Link]
-
PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available from: [Link]
-
Rhenium Bio Science. 6-Bromo-2-methyl-2H-indazole, 97%, Thermo Scientific Chemicals. Available from: [Link]
-
MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available from: [Link]
-
PubChemLite. 6-bromo-4-methyl-1h-indazole (C8H7BrN2). Available from: [Link]
-
PubChemLite. 6-bromo-4-methoxy-1h-indazole (C8H7BrN2O). Available from: [Link]
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
Sources
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Technical Guide: Thermodynamic Stability & Tautomeric Equilibria of 1H- vs. 2H-Indazole
Executive Summary
In the landscape of nitrogen heterocycles, indazole (
This guide analyzes the thermodynamic drivers governing this equilibrium, quantifies the stability differences, and provides a self-validating experimental protocol for distinguishing these isomers in drug development workflows.
Part 1: Thermodynamic Fundamentals
The Stability Gap
Under standard conditions (gas phase and non-polar solvents), 1H-indazole is thermodynamically more stable than 2H-indazole by approximately 2.4 – 4.5 kcal/mol (10–19 kJ/mol).[2]
This stability differential is driven by aromaticity preservation (Clar’s Sextet Rule):
-
1H-Indazole (Benzenoid): Maintains a fully delocalized benzene ring fused to a pyrazole.[2][3] The
-electron system is continuous and robust.[2] -
2H-Indazole (Quinonoid): Adopts a quinoid-like electronic structure.[2] While still aromatic, the fusion bond exhibits less double-bond character, and the electron distribution disrupts the perfect benzene sextet, resulting in a higher enthalpy of formation (
).
Quantitative Comparison
The following table summarizes the physicochemical distinctions calculated via Density Functional Theory (DFT) and validated experimentally.
| Property | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinonoid) | Causality / Implication |
| Relative Energy ( | 0.0 kcal/mol (Reference) | +2.4 to +4.5 kcal/mol | 1H is the dominant species (>99%) in vacuo.[2][3] |
| Dipole Moment ( | ~1.5 – 1.8 D | ~3.4 – 3.8 D | 2H is significantly more polar; stabilized by polar solvents.[2] |
| Basicity ( | 0.42 | 2.02 | 1H is less basic; N2 lone pair in 1H is part of the |
| Acidity ( | 13.86 | (N/A for neutral) | Deprotonation yields a common indazolyl anion.[2] |
| Boiling Point | Higher | Lower | 1H forms stronger intermolecular H-bonds (dimers).[2] |
Visualization of Tautomeric Equilibrium
The following diagram illustrates the structural shift and the electronic reorganization between the two forms.
Figure 1: Tautomeric equilibrium favoring the 1H-benzenoid form due to aromatic stabilization.[2]
Part 2: Environmental & Substituent Effects[2]
The Solvent Effect
While 1H-indazole dominates in the gas phase, the 2H-tautomer gains stability in polar protic solvents (e.g., water, methanol).
-
Mechanism: The 2H-tautomer has a dipole moment nearly double that of the 1H-form (~3.4 D vs 1.5 D).[2] High-dielectric solvents stabilize this charge separation via solvation shells.[2]
-
Outcome: In aqueous physiological conditions, while 1H remains major, the population of 2H increases, making it pharmacologically relevant.[4]
Substituent Tuning (Electronic Effects)
Substituents on the benzene ring can modulate the equilibrium constant (
-
Electron-Withdrawing Groups (EWG): Placing strong EWGs (e.g.,
, ) at positions C4 or C7 can stabilize the 2H-form by delocalizing the electron density from the nitrogen lone pairs. -
Steric Bulk: Bulky groups at position C7 can destabilize the 1H-form due to repulsion with the N1-H, effectively shifting the equilibrium toward 2H or forcing the N-substituent to N2 during alkylation.
Part 3: Experimental Protocol (Self-Validating)
In drug discovery, distinguishing N1-alkylated (1H-derived) from N2-alkylated (2H-derived) products is critical.[2][5] The following protocol uses HMBC NMR as a self-validating system to confirm regioisomer identity.
Protocol: Definitive Isomer Identification via 2D-NMR
Objective: Distinguish 1-alkylindazole from 2-alkylindazole.
Reagents: Deuterated DMSO (
-
Acquire 1H-NMR:
-
Observe the proton at position C3 (
).[2][6] -
Diagnostic Signal: In 2H-indazoles, the
proton is typically shielded (upfield shift) compared to 1H-indazoles.[2][6] -
N-Methyl Signal: N2-Methyl usually appears downfield (~4.2 ppm) compared to N1-Methyl (~4.0 ppm) due to the adjacent nodal plane of the quinoid system.[2]
-
-
Acquire 1H-13C HMBC (The Validation Step):
-
Set up a Heteronuclear Multiple Bond Correlation experiment.
-
Trace the N-Alkyl Protons: Look for the cross-peak from the
protons to the ring carbons. -
Logic Gate:
-
IF correlation is observed to the C7a (bridgehead carbon), the structure is 1H-Indazole (N1-substituted).
-
IF correlation is observed to the C3 carbon, the structure is 2H-Indazole (N2-substituted).
-
-
-
Cross-Check (15N-NMR):
-
If available, 15N-HMBC provides the ultimate proof. N2 (pyridine-like) is significantly deshielded compared to N1 (pyrrole-like).[2]
-
Workflow Visualization
Figure 2: Decision tree for unambiguous assignment of indazole regioisomers.
Part 4: Implications in Drug Discovery
Kinase Inhibition & Binding Modes
Indazoles are frequently used as bioisosteres for indole or purine rings in ATP-competitive kinase inhibitors.[2]
-
Hinge Binding: The indazole motif often binds to the kinase hinge region.[2]
-
Tautomer Selection: The protein environment can select the thermodynamically less stable 2H-tautomer if the binding pocket provides complementary hydrogen bond donors/acceptors that stabilize the quinoid form.
-
Case Study (Axitinib): Axitinib (VEGFR inhibitor) utilizes an N-substituted indazole.[2][7] During synthesis, controlling the regioselectivity to ensure the correct isomer is formed is vital for potency, as the N1 and N2 isomers display vastly different IC50 values.
Synthetic Control (Kinetic vs. Thermodynamic)
-
Thermodynamic Control: High temperatures and reversible conditions favor the 1H-isomer .[2]
-
Kinetic Control: Alkylation under basic conditions often yields a mixture, but the 2H-position is often more nucleophilic due to the lone pair availability, leading to the 2H-isomer as the kinetic product. However, this easily rearranges to the 1H-form if heating is prolonged.
References
-
BenchChem. (2025).[2][5] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.[5]Link
-
Claramunt, R. M., et al. (2022).[2][8][9] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry.[2] Link[2]
-
Elguero, J., et al. (2016).[10] 13C NMR of indazoles. Chemistry of Heterocyclic Compounds.[2][3][5][10][11][12][13] Link
-
PharmaBlock. (2025).[2] Indazoles in Drug Discovery: Bioisosteres and Kinase Inhibitors.[2][14]Link[2]
-
Vasudevan, A., et al. (2012).[2][15] Contribution of indazolinone tautomers to kinase activity.[2][15][16] Bioorganic & Medicinal Chemistry Letters.[2][15] Link
Sources
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- 15. Contribution of indazolinone tautomers to kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Biological Activity of 4-Methoxy Substituted Indazole Derivatives
This guide details the biological activity, structure-activity relationships (SAR), and synthesis of 4-methoxy substituted indazole derivatives , with a primary focus on their role as allosteric antagonists of the CC-chemokine receptor 4 (CCR4) and emerging applications in kinase inhibition.
Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core for numerous kinase inhibitors and GPCR modulators. While 3-, 5-, and 6-substituted indazoles are widely explored, 4-methoxy substituted indazoles represent a specialized subclass with distinct electronic and steric properties.
The 4-methoxy group is critical for:
-
Conformational Locking: In sulfonamide derivatives, the C4-methoxy group forms intramolecular hydrogen bonds that stabilize the bioactive conformation.
-
Allosteric Selectivity: It provides a steric handle that fits into unique intracellular pockets of GPCRs (specifically CCR4), distinguishing these molecules from orthosteric competitors.
-
Solubility & Metabolism: The ether linkage modulates lipophilicity (
) while blocking metabolic oxidation at the C4 position.
This guide analyzes the flagship compound GSK2239633A and broader applications in oncology and immunology.
Chemical Foundation & Synthesis
Structural Significance
The 1H-indazole core is numbered starting from the nitrogen atom bearing the hydrogen. The C4 position is adjacent to the bridgehead carbon and the N1/C3 region.
-
Electronic Effect: The methoxy group at C4 is an electron-donating group (EDG) by resonance, increasing the electron density of the pyrazole ring.
-
Steric Effect: It creates a "bay region" effect with substituents at C3, restricting rotation and enforcing planarity in 3-amino-indazole derivatives.
Synthesis Protocol: The Fluoronitrile Route
The most robust method for generating the 4-methoxy-1H-indazole core involves the cyclization of 2,6-disubstituted benzonitriles.
Protocol: Synthesis of 4-Methoxy-1H-indazol-3-amine
-
Principle: Nucleophilic aromatic substitution (
) of hydrazine on a fluoronitrile followed by intramolecular cyclization. -
Precursors: 2-fluoro-6-methoxybenzonitrile.
Step-by-Step Methodology:
-
Reagents: Dissolve 2-fluoro-6-methoxybenzonitrile (1.0 eq) in
-butanol. -
Cyclization: Add Hydrazine hydrate (5.0 eq).
-
Reaction: Reflux at 110°C for 4-12 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.
-
Purification: Recrystallize from ethanol/water if necessary.
-
Yield: Typically 75-85%.
Visualization: Synthesis Workflow
Caption: Synthesis of the 4-methoxy-1H-indazole core via hydrazine cyclization of 2-fluoro-6-methoxybenzonitrile.
Pharmacology: Case Study of CCR4 Antagonism
The most authoritative application of 4-methoxy indazoles is in the inhibition of CCR4 (C-C chemokine receptor type 4), a target for asthma, dermatitis, and T-cell lymphomas.
Mechanism of Action: GSK2239633A
Compound: GSK2239633A Class: Arylsulfonamide 4-methoxyindazole Binding Mode: Intracellular Allosteric Antagonist (NAM).
Unlike traditional antagonists that block the chemokine binding site (extracellular), GSK2239633A binds to an intracellular cavity of the receptor.
-
The Role of 4-Methoxy:
-
The 4-methoxy group forms a critical intramolecular hydrogen bond with the N-H of the C3-sulfonamide moiety.
-
Effect: This locks the molecule into a "U-shape" bioactive conformation required to fit the narrow intracellular allosteric pocket.
-
Data: Analogs lacking the C4-methoxy (e.g., C4-H or C4-Cl) show a >100-fold loss in potency (
drops from ~7.9 to <6.0).
-
Biological Data Summary
The following table summarizes the SAR data establishing the necessity of the C4-substituent.
| Compound Variant | C4 Substituent | C3 Substituent | CCR4 Binding ( | Functional Potency ( |
| GSK2239633A | -OMe | Arylsulfonamide | 7.96 ± 0.11 | 7.11 ± 0.29 |
| Analog A | -H | Arylsulfonamide | 5.8 (Inactive) | N.D. |
| Analog B | -OH | Arylsulfonamide | 7.85 | 6.90 |
| Analog C | -Cl | Arylsulfonamide | 6.2 | N.D. |
Note: The -OH group is also active but suffers from rapid metabolic glucuronidation. The -OMe provides the optimal balance of potency and metabolic stability.
Experimental Protocols for Validation
CCR4 Radioligand Binding Assay
To verify the activity of synthesized derivatives, a competition binding assay using
Protocol:
-
Membrane Prep: Use CHO-K1 cells stably expressing human CCR4. Homogenize and isolate membranes.
-
Assay Buffer: 50 mM HEPES, 5 mM
, 1 mM , 0.5% BSA, pH 7.4. -
Incubation:
-
Mix 5 µg membrane protein.
-
Add 0.1 nM
-TARC. -
Add increasing concentrations of test compound (10 pM to 10 µM).
-
-
Equilibrium: Incubate for 90 minutes at room temperature (25°C).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
-
Analysis: Measure radioactivity. Calculate
using a four-parameter logistic fit.
Functional Assay: Chemotaxis
Binding does not guarantee antagonism. A functional chemotaxis assay is required.
Protocol:
-
Cells: CCR4+ human T-cells (e.g., CCRF-CEM line).
-
Chamber: Use a 96-well Transwell system (5 µm pore size).
-
Chemoattractant: Place CCL17 (10 nM) in the lower chamber.
-
Treatment: Pre-incubate cells with the 4-methoxy indazole derivative for 30 mins.
-
Migration: Load cells into the upper chamber. Incubate for 2 hours at 37°C.
-
Quantification: Count migrated cells in the lower chamber using flow cytometry or ATP luminescence.
Signaling Pathway & Mechanism Visualization
The 4-methoxy indazole antagonists block the G-protein coupling prevents the downstream actin polymerization required for cell migration.
Caption: Mechanism of Action: The 4-methoxy indazole derivative acts as a Negative Allosteric Modulator (NAM) at the intracellular face of CCR4, halting G-protein signaling.
References
-
Pease, J. E., & Horuk, R. (2012). Chemokine Receptor Antagonists. Journal of Medicinal Chemistry. Link
-
Miah, A. H., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(4), 1569–1582. Link
-
Andrews, D. M., et al. (2016). Optimization of a series of indazole arylsulfonamides as CCR4 antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
IUPHAR/BPS Guide to Pharmacology. GSK2239633A Ligand Page. Link
-
Cahn, P., et al. (2013). Pharmacokinetics and safety of GSK2239633A, a CC-chemokine receptor 4 antagonist. British Journal of Clinical Pharmacology. Link
The 6-Bromo-2-Methyl-2H-Indazole Scaffold: A Technical Guide
The 6-bromo-2-methyl-2H-indazole scaffold represents a specialized "privileged structure" in modern medicinal chemistry, distinct from its more common 1H-indazole isomer. Its value lies in the unique electronic profile of the 2H-tautomer and the strategic placement of the bromine handle at the C6 position, which serves as a versatile "exit vector" for extending the molecule into solvent-exposed or hydrophobic pockets of a target protein.
This guide details the synthesis, physicochemical properties, and application of this scaffold, with a focus on its role in kinase inhibitor discovery (e.g., Pazopanib).
Executive Summary
The 2-methyl-2H-indazole core is a bioisostere of the indole and purine systems but offers distinct hydrogen-bonding capabilities and solubility profiles. Unlike the thermodynamically favored 1H-indazole, the 2H-isomer locks the heterocycle in a quinoid-like electronic state, enhancing its basicity and dipole moment. The 6-bromo substituent provides a critical handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing rapid library generation around this core.
Physicochemical Profile: 1H vs. 2H Tautomers
Understanding the fundamental difference between the N1- and N2-methylated isomers is critical for rational drug design.[1] The 2-methyl isomer is often selected to lock the conformation or alter the metabolic soft spots of a lead compound.
| Property | 1-Methyl-1H-Indazole | 2-Methyl-2H-Indazole | Implication for Drug Design |
| Thermodynamic Stability | High (Benzenoid) | Lower (Quinoid-like) | 2H-isomers are harder to synthesize directly but offer unique reactivity. |
| Dipole Moment | ~1.50 D | ~3.4 D | 2H-indazoles are more polar, potentially improving solubility. |
| Basicity (pKa of Conj. Acid) | ~0.42 | ~2.02 | 2H-indazoles are stronger bases , affecting protonation at physiological pH. |
| H-Bond Acceptor | N2 (Pyridine-like) | N1 (Pyridine-like) | Changes the vector of H-bond acceptance in the active site.[2] |
Technical Insight: The increased basicity of the 2H-isomer (pKa ~2.0 vs 0.4) means it is more likely to participate in charge-assisted hydrogen bonds or cation-pi interactions within a kinase hinge region compared to its 1H counterpart.
Synthesis & Regiocontrol
The primary challenge in working with this scaffold is the regioselectivity of N-methylation. Direct alkylation of 6-bromoindazole typically yields a mixture favoring the N1 isomer.
Method A: Direct Methylation (The "Classic" Route)[1][3]
-
Reagents: NaH (1.05 eq), MeI (1.1 eq), THF, 0°C to RT.
-
Outcome: Typically yields a ~1.2:1 mixture of N1:N2 isomers.
-
Purification: The isomers are separable by column chromatography. The 1-methyl isomer (N1) is usually less polar (higher Rf) than the 2-methyl isomer (N2).[2]
-
Protocol Note: While low selectivity, this method is often used for early-stage SAR when both isomers are desired for testing.
Method B: Regioselective De Novo Assembly (The "Specific" Route)
To avoid separation issues, a de novo synthesis using a copper-catalyzed condensation is preferred for large-scale preparation of the 2H-isomer.
-
Reagents: 4-Bromo-2-fluorobenzaldehyde + Methylamine + NaN3.
-
Catalyst: CuI (10 mol%), TMEDA (10 mol%), DMSO, 120°C.[2]
-
Mechanism: Condensation to the imine followed by copper-catalyzed azide attack and cyclization.
-
Selectivity: Highly specific for the 2H-indazole.
Method C: Meerwein's Salt Alkylation[1]
-
Reagents: Trimethyloxonium tetrafluoroborate (Me3OBF4), DCM.[2]
-
Selectivity: Kinetic alkylation with "hard" electrophiles like Meerwein's salt often favors the N2 position (the more nucleophilic nitrogen in the neutral species) more than thermodynamic conditions.[2]
Visualizing the Synthetic Pathways
The following diagram illustrates the competitive methylation and the selective cyclization routes.
Caption: Comparative synthetic routes. Direct methylation yields a mixture, while Cu-catalyzed condensation provides exclusive access to the 2H-scaffold.
Functionalization: The C6 "Exit Vector"
The 6-bromo position is chemically distinct from the 3-position (which is often functionalized via electrophilic aromatic substitution). The C6 position is ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl, heteroaryl, or amino side chains.
Protocol: Suzuki-Miyaura Coupling at C6
This protocol couples the scaffold with aryl boronic acids.[3]
-
Reagents:
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: Degas with Argon. Heat to 90°C for 4–12 hours.
-
Workup: Filter through Celite, extract with EtOAc, wash with brine.
-
Typical Yield: 60–85%.
Protocol: Buchwald-Hartwig Amination
Used to install amine linkers (as seen in Pazopanib).[2]
-
Reagents: 6-bromo-2-methyl-2H-indazole + Primary Amine.
-
Catalyst: Pd2(dba)3 / Xantphos or BrettPhos.[2]
-
Base: Cs2CO3 or NaOtBu.
-
Conditions: Toluene or Dioxane, 100°C.
Medicinal Chemistry Case Study: Pazopanib
Pazopanib (Votrient) is a multi-kinase inhibitor (VEGFR, PDGFR, c-Kit) approved for renal cell carcinoma.[2] Its structure features a 2,3-dimethyl-2H-indazole core.[6]
Structural Logic[1]
-
Scaffold: The 2H-indazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase.
-
2-Methyl Group: Locks the tautomer to ensure the N1 nitrogen is available as a hydrogen bond acceptor (though in Pazopanib, the interaction is complex involving the pyrimidine).
-
6-Position: Serves as the attachment point for the 2-aminopyrimidine moiety. In the optimized synthesis, this bond is formed early or via coupling of the 6-aminoindazole.
Synthesis Optimization
While the innovator route used 3-methyl-6-nitro-1H-indazole, alternative "green" routes utilize 6-bromo-2,3-dimethyl-2H-indazole or the corresponding amine to improve regiocontrol and yield.
Caption: Retrosynthetic logic for Pazopanib showing the centrality of the functionalized 2H-indazole core.
References
-
Synthesis of 6-Bromo-2-methyl-2H-indazole (Example 402): ChemicalBook. Synthesis of 6-BROMO-2-METHYL-2H-INDAZOLE. Link
-
Regioselective Synthesis of 2H-Indazoles: Organic Chemistry Portal. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[7] Link
-
Physicochemical Properties of Indazoles: BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives. Link
-
Pazopanib Structure & Synthesis: New Drug Approvals. Pazopanib Hydrochloride Structure and Synthesis. Link
-
Suzuki Coupling Protocols: RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Link
Sources
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- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
The Kinase Inhibitor Potential of 4-Methoxy-2-Methylindazole Analogs: A Technical Guide
Abstract
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved kinase inhibitors. This technical guide provides an in-depth analysis of the kinase inhibitor potential of a specific, yet underexplored, subclass: 4-methoxy-2-methylindazole analogs. While direct literature on this precise scaffold is nascent, this document synthesizes data from closely related analogs to project the structure-activity relationships (SAR), potential kinase targets, and synthetic strategies. We will explore the foundational chemistry of the 4-methoxyindazole core, the influence of N2-methylation on kinase interaction, and propose a rational framework for the design and evaluation of novel inhibitors based on this promising scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand the chemical space of kinase inhibitors.
The Indazole Moiety: A Cornerstone of Kinase Inhibition
The indazole ring system, a bicyclic heterocycle, is a well-established pharmacophore in the development of kinase inhibitors.[1][2] Its prevalence in approved drugs such as axitinib, pazopanib, and niraparib underscores its therapeutic relevance.[1] The key to the indazole's success lies in its ability to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a crucial interaction for potent ATP-competitive inhibition.[1] The nitrogen atoms of the pyrazole ring are perfectly positioned to mimic the hydrogen bonding pattern of the adenine base of ATP.
The indazole scaffold offers several advantages in drug design:
-
Synthetic Tractability: A variety of synthetic methodologies have been developed for the functionalization of the indazole core, allowing for the exploration of diverse chemical space.[2]
-
Bioisosteric Replacement: Indazole can serve as a bioisostere for other aromatic systems like indole or phenol, often with improved metabolic stability and pharmacokinetic properties.
-
Structural Rigidity: The rigid nature of the bicyclic system can help to pre-organize the molecule for optimal binding to the target kinase, potentially leading to higher affinity and selectivity.
Deconstructing the 4-Methoxy-2-Methylindazole Scaffold
To understand the potential of the 4-methoxy-2-methylindazole scaffold, we will analyze its constituent parts: the 4-methoxy substitution and the 2-methyl substitution on the indazole core.
The Influence of the 4-Methoxy Group
The introduction of a methoxy group at the 4-position of the indazole ring can significantly impact the molecule's properties:
-
Electronic Effects: The methoxy group is an electron-donating group, which can modulate the electron density of the indazole ring system. This can influence the strength of the hydrogen bonds formed with the kinase hinge region.
-
Steric and Conformational Effects: The 4-position is located on the benzene portion of the indazole ring, and substitution at this position can influence the overall shape of the molecule and its ability to fit into the ATP-binding pocket.
-
Metabolic Stability: Methoxy groups can be sites of metabolism (O-demethylation). However, their presence can also block other potential sites of metabolism, sometimes leading to an overall improvement in metabolic stability.
While direct SAR data for 4-methoxyindazole kinase inhibitors is limited, studies on related indazole series have shown that the position and nature of substituents are critical. For instance, in a series of indazole-based GSK-3 inhibitors, methoxy derivatives at the 5-position of the indazole ring demonstrated higher potency compared to methyl derivatives.[1] Conversely, 4-methoxy phenyl derivatives in another series showed poor activity, highlighting that the specific location of the methoxy group is crucial for optimal target engagement.[2]
The Significance of N2-Methylation
The methylation of the indazole nitrogen at the 2-position (N2) has profound implications for its role as a kinase inhibitor:
-
Tautomer Stabilization: Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. N-substitution locks the molecule into a single tautomeric form. N2-substitution is often explored to orient substituents towards specific pockets within the kinase active site.
-
Loss of a Hydrogen Bond Donor: The N2-H of an unsubstituted indazole can act as a hydrogen bond donor. Methylation at this position removes this capability, which can be either detrimental or beneficial depending on the specific interactions within the ATP-binding pocket of the target kinase.
-
Modulation of Physicochemical Properties: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.
Research on N2-substituted aza-2H-indazole derivatives has shown that this scaffold can be a template for selective inhibitors of kinases such as SGK1, Tie2, and SRC.[3] This suggests that the N2-substituted indazole core can be effectively utilized to achieve potent and selective kinase inhibition.
Synthetic Strategies for 4-Methoxy-2-Methylindazole Analogs
A plausible synthetic route to the 4-methoxy-2-methylindazole core can be envisioned based on established indazole synthesis methodologies.
Synthesis of the 4-Methoxy-1H-indazole Core
Several methods for the synthesis of substituted indazoles have been reported. A common approach involves the cyclization of appropriately substituted anilines. For the synthesis of 4-methoxy-1H-indazole, a potential starting material would be 2-amino-3-methoxybenzaldehyde or a related derivative.
Experimental Protocol: Illustrative Synthesis of a Substituted Indazole
This is a generalized protocol based on common synthetic methods and should be adapted and optimized for the specific target molecule.
-
Diazotization of the Aniline: Dissolve the substituted 2-amino-3-methoxy-benzaldehyde in an appropriate solvent (e.g., aqueous HCl). Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) in water dropwise while maintaining the temperature below 5°C. Stir for 30-60 minutes.
-
Cyclization: The resulting diazonium salt can then be induced to cyclize to form the indazole ring. This can be achieved through various methods, including thermal decomposition or the use of a reducing agent like sodium sulfite.
-
Purification: The crude product is then purified by techniques such as recrystallization or column chromatography to yield the desired 4-methoxy-1H-indazole.
N-Methylation of the Indazole Core
The N-methylation of the 4-methoxy-1H-indazole can be achieved using a variety of methylating agents. The reaction will likely yield a mixture of N1 and N2 methylated isomers, which will require separation.
Experimental Protocol: N-Methylation of 4-Methoxy-1H-indazole
-
Deprotonation: Dissolve 4-methoxy-1H-indazole in a suitable aprotic solvent (e.g., DMF, THF). Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at room temperature to deprotonate the indazole nitrogen.
-
Methylation: Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Separation: Quench the reaction with water and extract the product with an organic solvent. The resulting mixture of N1 and N2 isomers can be separated by column chromatography.
Predicted Kinase Targets and Structure-Activity Relationship (SAR) Insights
Based on the known kinase targets of indazole-containing inhibitors, 4-methoxy-2-methylindazole analogs are likely to show activity against a range of kinases, particularly those implicated in oncology.
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): VEGFR, FGFR, and EGFR are common targets for indazole-based inhibitors.[1][4] The 4-methoxy-2-methylindazole scaffold could be decorated with appropriate substituents to target these kinases.
-
Serine/Threonine Kinases: Kinases such as PLK4, Aurora kinases, and GSK-3 have been successfully targeted by indazole derivatives.[1][5]
-
Non-receptor Tyrosine Kinases: Src family kinases are another potential target class.[3]
Hypothesized Structure-Activity Relationships:
The following diagram illustrates a hypothetical binding mode of a 4-methoxy-2-methylindazole analog in a generic kinase ATP-binding pocket and outlines key areas for SAR exploration.
Caption: Hypothetical binding mode and SAR points for a 4-methoxy-2-methylindazole analog.
-
The Indazole Core as the Hinge-Binder: The N1 nitrogen of the indazole is predicted to form a key hydrogen bond with the amide backbone of the kinase hinge region.
-
The 2-Methyl Group: The N2-methyl group is likely to be directed towards a hydrophobic pocket near the hinge region. The size and nature of this pocket will be a key determinant of selectivity.
-
The 4-Methoxy Group: The 4-methoxy group will reside in a pocket on the benzenoid portion of the binding site. Its interaction (or lack thereof) will influence potency.
-
Substituents on the Indazole Ring (R-Group): The greatest opportunity for modulating potency and selectivity will come from the introduction of substituents at other positions of the indazole ring (e.g., C3, C5, C6, or C7). These substituents will extend into the solvent-exposed region of the ATP-binding site, and their chemical nature (e.g., size, polarity, hydrogen bonding capacity) will be critical for achieving high affinity and a desirable selectivity profile. Computational docking studies can be invaluable in guiding the design of these substituents.[4][6]
Experimental Workflows for Evaluation
The evaluation of novel 4-methoxy-2-methylindazole analogs as kinase inhibitors should follow a well-defined experimental cascade.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-4-Methoxyindazole for Medicinal Chemistry
Abstract
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its capacity to interact with a wide array of biological targets, most notably the ATP-binding pocket of protein kinases.[1] This structural motif effectively mimics the purine core of ATP, enabling compounds derived from it to function as competitive inhibitors.[1][2] Among the myriad of substituted indazoles, the 6-bromo-4-methoxyindazole scaffold has emerged as a critical starting point for the synthesis of potent and selective therapeutic agents. The strategic placement of the methoxy group at the C4 position and a bromine atom at the C6 position provides a versatile platform for extensive synthetic elaboration and fine-tuning of pharmacological properties.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-bromo-4-methoxyindazole derivatives, detailing the synthetic rationale, experimental protocols, and the impact of structural modifications on biological activity.
The 6-Bromo-4-Methoxyindazole Scaffold: A Strategic Overview
The utility of the 6-bromo-4-methoxyindazole core lies in the distinct roles of its substituents. The indazole ring system serves as the primary pharmacophore, establishing crucial hydrogen bond interactions with the hinge region of many kinase active sites.[2]
-
C4-Methoxy Group: This electron-donating group influences the electronics of the aromatic system and can participate in key interactions within the target's binding pocket. Its position offers a vector for exploring a specific region of the active site. SAR studies often investigate the replacement of the methyl group or the entire methoxy moiety to optimize potency and selectivity.[3]
-
C6-Bromo Group: This halogen atom serves as a pivotal synthetic handle. It is strategically positioned for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups.[4] This enables the exploration of solvent-exposed regions of the binding pocket to enhance affinity and modulate physicochemical properties.[2]
Logical Framework for SAR Exploration
The systematic exploration of the 6-bromo-4-methoxyindazole scaffold involves the synthesis of a library of analogues with modifications at key positions. The following diagram outlines the strategic logic for diversification.
Caption: Strategic diversification points on the 6-bromo-4-methoxyindazole scaffold.
Synthesis of the Core and Key Analogues
A robust and flexible synthetic strategy is paramount for thorough SAR studies. Plausible synthetic routes are devised based on established methodologies for substituted indazoles.[4] The primary route involves the construction of the indazole ring from a corresponding substituted benzaldehyde.
Experimental Protocol 1: Synthesis of 6-Bromo-4-Methoxy-1H-Indazole
This protocol is adapted from established methods for indazole synthesis from 2-fluorobenzaldehydes.[5]
-
Reaction Setup: To a solution of 4-bromo-2-fluoro-6-methoxybenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL per gram of aldehyde), add hydrazine hydrate (2.0 eq).
-
Heating: Heat the reaction mixture to 120 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with water, and then a 2 M HCl solution to remove any unreacted hydrazine.[5] Dry the solid under vacuum to yield 6-bromo-4-methoxy-1H-indazole. The product can be further purified by recrystallization or column chromatography if necessary.
Synthetic Diversification Workflow
The following workflow illustrates the multi-step process for generating a library of diverse analogues from the core scaffold.
Caption: Generalized workflow for the synthesis of 6-bromo-4-methoxyindazole analogues.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of substitutions at various positions on the indazole core, primarily in the context of kinase inhibition.
Modifications at the N1-Position
The N1-position of the indazole ring is frequently directed towards the solvent-exposed region of the kinase ATP pocket. Modifications here are critical for modulating physicochemical properties such as solubility and cell permeability, and can also influence potency.
-
Rationale: Introducing small alkyl groups (e.g., methyl) or larger substituted benzyl groups can optimize van der Waals interactions and improve pharmacokinetic profiles.[3]
-
SAR Insights:
-
Small Alkyl Groups: N-methylation is a common first step, often leading to improved cell permeability.[6]
-
Benzyl Groups: In studies on related indazole scaffolds, N1 meta-substituted benzyl groups bearing amino-acyl functionalities were found to be highly potent.[3]
-
Cyclic Groups: Introduction of groups like cyclopentyl has been explored to develop anticancer agents.[7]
-
Modifications at the C4-Position
The C4-methoxy group resides in a position that can be exploited to achieve selectivity between different kinases.
-
Rationale: The space around the C4 position varies among kinases. Modifying the methoxy group can either enhance favorable interactions or remove steric clashes.
-
SAR Insights:
-
Demethylation: Conversion to a 4-hydroxyl group (4-OH) introduces a hydrogen bond donor, which can form new interactions with the target protein. In some indazole series, both methoxy and hydroxyl groups at C4 were found to confer high potency.[3]
-
Ether Analogues: Extending the ether chain (e.g., to an ethoxy or propoxy group) can probe the size and nature of this pocket.
-
Modifications at the C6-Position (via Bromine)
The C6-bromo group is the primary point for significant structural diversification to enhance potency and selectivity.
-
Rationale: Suzuki and other palladium-catalyzed cross-coupling reactions allow the installation of a wide variety of substituents that can access and interact with regions of the kinase active site beyond the core ATP-binding motif.[2]
-
SAR Insights:
-
Aryl/Heteroaryl Groups: Introduction of substituted phenyl, pyridyl, or other heterocyclic rings can lead to dramatic increases in potency. For example, in a series of FGFR1 inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was highly effective.[8]
-
Steric and Electronic Effects: The nature of the substituent is key. Electron-withdrawing or electron-donating groups on the coupled ring system can fine-tune the electronic properties of the entire inhibitor. Sterically demanding groups may be either beneficial or detrimental depending on the topology of the target kinase.[9]
-
Quantitative SAR Data Summary
The following table summarizes representative SAR data for indazole-based inhibitors, illustrating the impact of various substitutions on kinase inhibitory activity. Data is collated from studies on analogous scaffolds to provide a predictive framework.
| Scaffold Position | Substituent | Target Kinase | IC₅₀ (nM) | SAR Implication | Reference |
| C3-Amide (Ar) | 2,6-Difluorophenyl | CRAC Channel | 1510 | Amide orientation and Ar group are critical. | [10] |
| C3-Amide (Ar) | 3-Fluoro-4-pyridyl | CRAC Channel | 670 | Pyridyl nitrogen enhances potency. | [10] |
| C6-Aryl | Phenyl | PLK4 | 43 | Unsubstituted phenyl provides moderate activity. | [9] |
| C6-Aryl | 4-Fluorophenyl | PLK4 | 22 | Electron-withdrawing group improves potency. | [9] |
| N1-Alkyl | H | ERK1/2 | >10,000 | Unsubstituted N1 is inactive. | [8] |
| N1-Alkyl | Methyl | ERK1/2 | 9.3 | Small alkyl group is essential for activity. | [8] |
Note: IC₅₀ values are context-dependent and can vary based on assay conditions.
Key Experimental Protocols for SAR Validation
Experimental Protocol 2: Suzuki Cross-Coupling at the C6-Position
This protocol describes a general procedure for introducing an aryl group at the C6-position.
-
Reagent Preparation: In a microwave vial, combine the 6-bromo-indazole derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like sodium carbonate (3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 120-150 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for several hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the C6-arylated indazole.
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against a target kinase.[4][11]
-
Assay Setup: To the wells of a 384-well microplate, add the target kinase, a suitable peptide substrate, and the test compound at various concentrations (typically a serial dilution in DMSO).
-
Initiation: Initiate the kinase reaction by adding an ATP solution (at or near the Kₘ concentration). Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Terminate the reaction and quantify substrate phosphorylation. This can be done using various methods, such as mobility-shift microfluidic assays or antibody-based detection systems (e.g., HTRF, AlphaLISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).[4]
-
IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[4]
Conclusion and Future Directions
The 6-bromo-4-methoxyindazole scaffold is a highly versatile and productive starting point for the development of targeted therapeutics, particularly kinase inhibitors.[1][12] The SAR data consistently demonstrates that potency and selectivity are exquisitely sensitive to the nature of substituents at the N1, C4, and C6 positions. The C6-bromo position, in particular, serves as a gateway for introducing diverse chemical matter to optimize interactions within the target active site. Future efforts will likely focus on leveraging advanced synthetic methodologies to explore novel chemical space at this position and on applying computational modeling to rationalize observed SAR trends and guide the design of next-generation inhibitors with superior efficacy and safety profiles.
References
- A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. Benchchem.
- Y. T. et al. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- 6-BROMO-4-METHOXY-1H-INDAZOLE. Anbu Chem.
- Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem.
- 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC.
- A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine. Benchchem.
- Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar.
- Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. Benchchem.
- An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate in Modern Drug Discovery. Benchchem.
- 6-bromo-3-iodo-1H-indazole for critical molecular building block. Intermediates.
- A Comparative Guide to 6-bromo-1H-indazol-4-amine in Kinase Inhibition. Benchchem.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
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Chemical properties of 2-methyl-2H-indazole regioisomers
The Chemical Properties of 2-Methyl-2H-Indazole Regioisomers: A Technical Guide
Abstract This technical guide provides a rigorous analysis of the physicochemical, synthetic, and reactive distinctions between 2-methyl-2H-indazole and its thermodynamic congener, 1-methyl-1H-indazole. Intended for medicinal chemists and process scientists, this document details the thermodynamic landscape of the indazole scaffold, establishes robust diagnostic criteria for isomer identification (NMR/UV/Dipole), and delineates high-fidelity protocols for the regioselective synthesis and C3-functionalization of the 2H-isomer.
Introduction: The Indazole Tautomeric Landscape
The indazole scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and purine systems. However, its utility is complicated by annular tautomerism. Unlike indole, which is static, indazole exists in a tautomeric equilibrium favoring the 1H-isomer (benzenoid) over the 2H-isomer (quinonoid) .[1]
When alkylated, this equilibrium collapses into two distinct regioisomers:
-
1-Methyl-1H-indazole (Thermodynamic Product): The standard, highly stable isomer.
-
2-Methyl-2H-indazole (Kinetic/High-Energy Product): The less common isomer, characterized by a "quinonoid" electron distribution, higher basicity, and unique vector properties.
For drug developers, the 2-methyl regioisomer represents an underutilized chemical space with distinct solubility, metabolic, and binding profiles compared to the 1-methyl variant.
Physicochemical Profiling: The Diagnostic Fingerprint
Distinguishing between N1- and N2-alkylated indazoles is critical, as synthetic conditions often yield mixtures. The 2-methyl isomer exhibits a distinct "fingerprint" driven by its quinonoid resonance contribution.
Table 1: Comparative Properties of Methyl-Indazole Regioisomers
| Property | 1-Methyl-1H-Indazole | 2-Methyl-2H-Indazole | Technical Insight |
| Thermodynamic Stability | 1-Me is significantly more stable due to full benzenoid aromaticity. | ||
| Dipole Moment ( | ~1.50 D | ~3.40 D | 2-Me is much more polar; N2-Me vector adds constructively to the ring dipole. |
| Basicity (pK | 0.42 | 2.02 | 2-Me is a stronger base .[2] Protonation at N1 in 2-Me stabilizes the cation efficiently. |
| ~133 - 135 ppm | ~123 - 125 ppm | Primary Diagnostic: C3 in 2-Me is significantly shielded relative to 1-Me. | |
| H3 in 2-Me is often deshielded due to the adjacent N-Me cation character. | |||
| UV-Vis ( | ~280-290 nm | ~290-300 nm | 2-Me often shows a bathochromic shift due to extended quinonoid conjugation. |
Analytic Directive: When assessing a crude reaction mixture, do not rely solely on
H NMR integration. Use the Dipole Moment (via TLC polarity—2-Me is typically more polar/slower moving on Silica) andC NMR C3 shift for definitive assignment.
Synthetic Access: Overcoming Thermodynamic Bias
Direct alkylation of indazole with methyl iodide (MeI) and base (e.g., NaH, K
Mechanism of Regioselectivity
The indazolyl anion is an ambident nucleophile. The N2 position is the site of highest electron density (kinetic site), while the N1 position yields the most stable product (thermodynamic site).
-
Thermodynamic Conditions (Reversible): High temperature, protic solvents, small counter-ions
N1 Product . -
Kinetic Conditions (Irreversible): Low temperature, aprotic solvents, highly reactive electrophiles (e.g., Meerwein salts)
N2 Product .
Figure 1: Kinetic vs. Thermodynamic pathways in indazole alkylation. The use of Meerwein's reagent locks the kinetic N2-product.
Protocol 1: Regioselective Synthesis of 2-Methyl-2H-Indazole
Method: Alkylation via Trimethyloxonium Tetrafluoroborate (Meerwein's Salt). Rationale: This method utilizes a highly reactive "hard" electrophile in a non-polar solvent, favoring attack at the most electron-rich nitrogen (N2) without allowing equilibration to the thermodynamic N1 isomer.
Materials:
-
Indazole (1.0 eq)
-
Trimethyloxonium tetrafluoroborate (Me
OBF ) (1.1 eq) -
Ethyl Acetate (Anhydrous)
-
Sat. NaHCO
solution
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve Indazole (e.g., 5.0 g) in anhydrous Ethyl Acetate (0.2 M concentration).
-
Addition: Add Me
OBF (solid) in one portion at room temperature. The reaction is typically exothermic; a water bath may be used if scaling >10g. -
Reaction: Stir vigorously under Argon for 4–6 hours. A white precipitate (the tetrafluoroborate salt of the product) often forms.
-
Quench: Slowly pour the reaction mixture into a stirring solution of saturated aqueous NaHCO
. This neutralizes the HBF byproduct and deprotonates the indazolium intermediate. -
Workup: Separate the organic layer. Extract the aqueous layer twice with EtOAc. Combine organics, dry over MgSO
, and concentrate. -
Purification: Although regioselectivity is high (>95:5 N2:N1), purify via flash chromatography (SiO
).-
Note: 2-Methylindazole is more polar. Elute 1-Methyl isomer first (Hex/EtOAc 4:1), then increase polarity (100% EtOAc or EtOAc/MeOH) to elute the 2-Methyl isomer.
-
Chemical Reactivity: Functionalizing the Core
Once synthesized, the 2-methylindazole core requires functionalization. The C3 position is the most accessible site for lithiation, despite the proximity of the N2-methyl group.
C3-Lithiation Strategy
Unlike indole, which requires N-protection to direct lithiation to C2, 2-methylindazole naturally directs lithiation to C3 due to the inductive acidification by the adjacent nitrogens.
Reactivity Note: The C3-lithio species of 2-methylindazole is stable at -78°C but can undergo ring-opening or scrambling if warmed.
Figure 2: Workflow for the C3-functionalization of 2-methylindazole via lithiation.
Protocol 2: C3-Lithiation and Trapping
Objective: Introduction of a formyl group (using DMF) or boronic ester (using B(OiPr)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried Schlenk flask with 2-methyl-2H-indazole (1.0 eq) and anhydrous THF (0.15 M). Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 15 minutes.
-
Observation: The solution typically turns a deep yellow/orange color, indicating formation of the lithio-species.
-
-
Incubation: Stir at -78°C for 45 minutes. Do not allow the temperature to rise, as this may favor dimerization or decomposition.
-
Trapping: Add the electrophile (e.g., DMF, 1.5 eq) neat or in minimal THF dropwise.
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.
-
Quench: Quench with saturated NH
Cl solution. Extract with EtOAc.
References
-
Tautomeric Stability & Thermodynamics: Catalán, J., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State."[3][4] Journal of the American Chemical Society, 1994.
-
Regioselective Synthesis (Meerwein Method): Cheung, M., et al. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, 2003.
-
Physicochemical Properties (NMR/Basicity): Claramunt, R. M., et al. "The problem of the tautomerism of indazole in the solid state." Journal of the Chemical Society, Perkin Transactions 2, 1986.
-
Lithiation Strategies: L'Heureux, A., et al. "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." Journal of Organic Chemistry, 2016. (Adapted for Indazole C3).[5]
-
Medicinal Chemistry Applications: Gaulon, C., et al. "Synthesis and biological evaluation of 2-substituted indazoles." European Journal of Medicinal Chemistry, 2005.
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- 5. researchgate.net [researchgate.net]
The Strategic Vector: A Technical Guide to C6-Bromoindazole Functionalization
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors like Pazopanib (VEGFR) and Axitinib (VEGFR). While the pyrazole ring (N1/N2 and C3) often dictates solubility and hydrogen-bonding interactions, the benzene ring—specifically the C6 position —serves as a critical vector for extending into solvent-exposed pockets or hydrophobic regions of a target protein.
This guide focuses on the C6-bromoindazole moiety as a high-value synthetic handle.[1][2] Unlike the C3 position, which is susceptible to direct electrophilic aromatic substitution, the C6 position is electronically deactivated and difficult to access via late-stage functionalization. Consequently, C6-bromine must be introduced early or via de novo ring construction. This guide details the orthogonal reactivity of C6-bromine, enabling precise, divergent synthesis of complex bioactive molecules.
Part 1: Strategic Access & The "Direct Bromination" Trap
The Regioselectivity Challenge
A common pitfall in indazole chemistry is the assumption that direct bromination of the parent 1H-indazole will yield the 6-bromo derivative. This is mechanistically incorrect for standard electrophilic conditions.
-
Electrophilic Substitution (Br₂/NBS): Exclusively targets C3 (the most electron-rich position on the pyrazole ring).
-
Electronic Deactivation: The pyrazole ring acts as an electron-withdrawing group on the benzene ring, making the C4-C7 positions resistant to electrophilic attack.
Protocol: De Novo Synthesis of 6-Bromoindazole
To access 6-bromoindazole reliably, one must construct the pyrazole ring onto a pre-functionalized benzene scaffold. The most robust method involves the condensation of hydrazine with 4-bromo-2-fluorobenzaldehyde.
Mechanism: Nucleophilic attack of hydrazine at the aldehyde (Schiff base formation) followed by intramolecular nucleophilic aromatic substitution (
Step-by-Step Methodology
-
Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 equiv), Hydrazine monohydrate (excess, 3-5 equiv).
-
Solvent: Ethanol or Ethylene Glycol (for higher temp).
-
Conditions:
-
Dissolve aldehyde in ethanol.
-
Add hydrazine dropwise at RT (exothermic).
-
Reflux (80–100°C) for 4–6 hours.
-
-
Workup: Cool to RT. The product often precipitates. Pour into ice water. Filter the solid.[3]
-
Purification: Recrystallization from Ethanol/Water.
-
Validation:
-
1H NMR (DMSO-d6): Characteristic C3-H singlet around δ 8.0–8.2 ppm. Absence of aldehyde proton.
-
Regio-check: NOE correlation between N1-H and C7-H confirms the geometry, though less critical here as the cyclization is constrained.
-
Visualization: Synthesis Logic
Caption: Figure 1. De novo assembly of the indazole core ensures bromine placement at C6, bypassing the C3-selectivity of direct halogenation.
Part 2: Cross-Coupling Architectures
The C6-bromide is a versatile handle for Palladium-catalyzed cross-coupling.[1][2] However, the free N-H (if unprotected) can poison catalysts or lead to N-arylation side reactions.
Strategic Decision: Protect N1 (e.g., THP, SEM, Boc) or N2 (Methyl) before coupling if high yields are required. However, the protocols below are optimized for unprotected or in-situ protected substrates where possible.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This is the primary method for installing aryl or heteroaryl vectors at C6.
Experimental Protocol:
-
Substrate: 6-Bromoindazole (1.0 equiv).[1]
-
Partner: Aryl Boronic Acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂[1][4]·DCM (5 mol%). Why? The ferrocene ligand prevents Pd aggregation and tolerates the nitrogen-rich indazole environment better than Pd(PPh₃)₄.
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane : Water (4:1).[1] Why? Water is essential for the transmetallation step involving the boronate species.
-
Conditions: Degas (Ar sparge), 90°C, 12 h.
Data Summary: Ligand Efficacy
| Catalyst System | Yield (%) | Notes |
| Pd(dppf)Cl₂ | 92% | Best balance of cost/yield. Robust. |
| Pd(PPh₃)₄ | 65% | Sensitive to oxidation; difficult purification (PPh3O). |
| Pd(OAc)₂ / XPhos | 88% | Excellent for sterically hindered boronic acids. |
Buchwald-Hartwig Amination (C-N Bond Formation)
Installing an amine at C6 creates an aniline-like motif, critical for hydrogen bonding in kinase hinges (e.g., the Pazopanib interaction map).
Challenge: The electron-rich nature of the pyrazole ring (even if distant) and the potential for catalyst coordination to N1/N2 make this difficult. Solution: Use of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands).
Experimental Protocol:
-
Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%).
-
Base: LiHMDS (Lithium Hexamethyldisilazide) (2.5 equiv). Why? Stronger bases like NaOtBu can sometimes cause deprotonation/side reactions at C3 if the substrate is sensitive; LiHMDS is milder but effective for amination.
-
Solvent: Anhydrous THF or Toluene.
-
Temp: 65–80°C.
Visualization: Divergent Functionalization Workflow
Caption: Figure 2. The C6-Br handle serves as a divergent point for installing aryl, amino, or carbonyl functionalities via orthogonal metal-catalyzed pathways.
Part 3: Advanced Techniques & Orthogonality
Lithium-Halogen Exchange
While Pd-catalysis is standard, Lithium-Halogen exchange offers access to electrophiles that cannot be coupled (e.g., aldehydes, ketones, silanes).
Critical Constraint: The acidic N-H proton of 1H-indazole must be protected or compensated for.
-
Method A (Protection): Methylate or THP-protect N1 first.
-
Method B (Sacrificial Base): Use 2.2 equiv of n-BuLi. The first equivalent deprotonates N1-H; the second performs the Br→Li exchange at C6.
Protocol (Method B):
-
Cool protected indazole in THF to -78°C.
-
Add n-BuLi (1.1 equiv) dropwise.
-
Stir 30 min (formation of C6-Li species).
-
Quench with DMF (to get aldehyde) or CO₂ (to get carboxylic acid).
-
Note: C6-Li is stable at -78°C but can isomerize or decompose if warmed before quenching.
Orthogonality with C3
The beauty of the C6-Br scaffold is its orthogonality to C3 functionalization.
-
Step 1: Perform C6 Suzuki coupling (Pd/Base). The C3-H remains untouched.
-
Step 2: Perform C3 Iodination (I₂/KOH) or C3 C-H activation (Pd(OAc)₂). This sequence allows for the rapid construction of 3,6-disubstituted indazoles, a pattern found in advanced Cereblon binders and next-gen kinase inhibitors.
References
-
MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link][5][6]
-
Royal Society of Chemistry (RSC). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
National Institutes of Health (NIH). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
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- 6. preprints.org [preprints.org]
The Dual Role of the 4-Methoxy Group in Indazole Derivatives: A Deep Dive into Solubility and Potency
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs, particularly in the realm of oncology. Its unique bicyclic heteroaromatic structure provides a versatile template for designing molecules that can interact with a wide range of biological targets, most notably protein kinases. The development of potent and selective kinase inhibitors has revolutionized cancer therapy, and indazole-based compounds such as Pazopanib and Axitinib stand as testaments to the scaffold's therapeutic potential. However, a critical challenge in the development of any drug candidate is the optimization of its physicochemical properties, with aqueous solubility and biological potency being two of the most important and often intertwined parameters. This technical guide delves into the specific and often nuanced effects of a single, strategically placed substituent—the 4-methoxy group—on the solubility and potency of indazole-containing molecules.
The Physicochemical Impact of the 4-Methoxy Group
The introduction of a methoxy (-OCH3) group at the 4-position of the indazole ring can profoundly influence a molecule's properties through a combination of electronic and steric effects.[1] Understanding these influences is paramount for medicinal chemists aiming to fine-tune the characteristics of a lead compound.
Electronic Effects: A Double-Edged Sword
The methoxy group exhibits a dual electronic nature.[1] Due to the high electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the indazole ring through the sigma bond.[1] Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+M).[1] The interplay of these opposing effects can alter the electron distribution within the indazole core, influencing its ability to participate in crucial interactions with its biological target and affecting its overall physicochemical properties.
Impact on Lipophilicity and Solubility
A common misconception is that the addition of a methoxy group invariably increases lipophilicity. While the methyl group is hydrophobic, the oxygen atom can act as a hydrogen bond acceptor, potentially increasing aqueous solubility.[1] The overall effect on lipophilicity, and consequently solubility, is highly dependent on the molecular context. In some cases, the introduction of a methoxy group can disrupt the crystal lattice packing of a solid compound, leading to a lower melting point and improved solubility.[2] However, in other instances, the increased molecular size and nonpolar character of the methyl group can dominate, leading to decreased aqueous solubility.[3]
For instance, Pazopanib, an indazole-containing kinase inhibitor, is known for its low aqueous solubility, which can hinder its absorption and bioavailability.[4][5][6][7] While Pazopanib itself does not have a 4-methoxy group, the challenges associated with its solubility highlight the importance of carefully considering substituent effects. Axitinib, another indazole-based kinase inhibitor, also exhibits pH-dependent aqueous solubility.[8][9][10][11][12] The strategic placement of groups that can favorably interact with water is a key strategy in overcoming such solubility limitations.
The 4-Methoxy Group and Biological Potency: A Structure-Activity Relationship (SAR) Perspective
The influence of the 4-methoxy group on biological potency is a complex interplay of factors, including its impact on ligand-target binding interactions and its metabolic stability.
Direct Interactions with the Target Protein
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor on the target protein, such as the backbone NH of an amino acid in a kinase hinge region. This can significantly enhance the binding affinity and, consequently, the inhibitory potency of the compound. Furthermore, the methyl group can engage in favorable van der Waals interactions within a hydrophobic pocket of the binding site. The position of the methoxy group is critical; for example, in a series of fibroblast growth factor receptor (FGFR) inhibitors, a methoxy group at the meta position of a phenyl ring attached to the indazole core led to greater activity compared to a para-substitution.[13]
Influence on Conformation and Pre-organization
The steric bulk of the methoxy group can influence the preferred conformation of the molecule. This can be advantageous if it pre-organizes the ligand into a bioactive conformation that requires less of an entropic penalty upon binding to the target. Conversely, an unfavorably positioned methoxy group can introduce steric clashes with the protein, leading to a loss of potency.
Metabolic Considerations
A significant consideration for the inclusion of a methoxy group is its susceptibility to metabolism. Cytochrome P450 enzymes can readily O-demethylate methoxy groups, leading to the formation of a hydroxyl group.[1] While this can sometimes be a desired bioactivation step, it more often leads to rapid clearance and reduced in vivo efficacy. The metabolic stability of a methoxy group is highly dependent on its local electronic and steric environment.
Case Studies: The Role of Methoxy Groups in Indazole-Based Kinase Inhibitors
Several studies have highlighted the importance of methoxy groups in achieving high potency in indazole-based kinase inhibitors. For instance, in the development of inhibitors for human glycogen synthase kinase-3 (GSK-3), methoxy-substituted indazole derivatives showed significantly higher potency compared to their counterparts with a methyl group at the same position, underscoring the positive contribution of the methoxy group to the compound's activity.[13] In another example, the introduction of a methoxy group in a series of indazole derivatives targeting PLK4 and fms-like tyrosine kinase 3 (FLT3) resulted in a significant enhancement of their inhibitory activity.[13]
Experimental Protocols for Assessing Solubility and Potency
To empirically determine the effect of a 4-methoxy group on an indazole derivative, rigorous experimental evaluation is necessary.
Table 1: Comparison of Solubility and Potency Assay Methodologies
| Parameter | Assay Type | Principle | Throughput | Stage of Drug Discovery |
| Solubility | Kinetic Solubility | Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer.[14][15] | High | Early Discovery |
| Thermodynamic Solubility | Measures the equilibrium concentration of a compound in a saturated solution after an extended incubation period.[14][16] | Low to Medium | Lead Optimization/Preclinical | |
| Potency | Biochemical Kinase Assay | Measures the direct inhibition of a purified kinase enzyme's activity.[17][18] | High | Early Discovery/SAR |
| Cell-Based Kinase Assay | Measures the inhibition of a kinase's activity within a cellular context.[19][20] | Medium to High | Lead Optimization/Preclinical |
Detailed Experimental Workflow: Kinetic Solubility Assay
This protocol outlines a common method for determining the kinetic solubility of a compound.
Caption: Workflow for a typical kinetic solubility assay.
Detailed Experimental Workflow: Cell-Based Kinase Phosphorylation Assay
This protocol describes a general method for assessing the potency of a kinase inhibitor in a cellular context.
Caption: Workflow for a cell-based kinase phosphorylation assay.
Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal
The 4-methoxy group is a powerful and versatile substituent in the design of indazole-based drug candidates. Its impact on both solubility and potency is multifaceted and highly context-dependent, arising from a delicate balance of electronic, steric, and metabolic factors. A thorough understanding of these effects, coupled with rigorous experimental evaluation, is essential for leveraging the 4-methoxy group to its full potential. By strategically incorporating this functional group, medicinal chemists can navigate the complex landscape of drug discovery and develop novel indazole derivatives with optimized physicochemical and pharmacological profiles, ultimately leading to safer and more effective medicines.
References
- Pazopanib - Cell Signaling Technology. (n.d.).
- 202324Orig1s000 - accessdata.fda.gov. (2012, January 25).
- What is the solubility of Pazopanib hydrochloride? - ChemicalBook. (2024, March 19).
- Axitinib - Therapeutic Goods Administration (TGA). (n.d.).
- The Methoxy Group: A Structural and Functional Analysis for Drug Discovery - Benchchem. (n.d.).
- Solubility Determination of Pazopanib In Various Lipidic Excipients - iosrphr.org. (n.d.).
- Axitinib | AG013736 | CAS#319460-85-0 - MedKoo Biosciences. (n.d.).
- Solubility and bioavailability improvement of pazopanib hydrochloride - PubMed. (2018, June 10).
- INLYTA® (axitinib) Description | Pfizer Medical - US. (n.d.).
- Axitinib | C22H18N4OS | CID 6450551 - PubChem - NIH. (n.d.).
- Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).
- Solubility and bioavailability improvement of pazopanib hydrochloride - DSpace. (2018, April 19).
- The role of the methoxy group in approved drugs | Request PDF - ResearchGate. (n.d.).
- Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent. - Vaia. (n.d.).
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (2011, February 23).
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
- Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis. (2025, April 3).
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
- Cell-based Kinase Assays - Profacgen. (n.d.).
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
- Thermodynamic Solubility Assay - Evotec. (n.d.).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.).
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- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).
- Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF - ResearchGate. (2026, January 5).
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025, September 22).
- Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed. (2024, February 15).
- Kinase Activity Assay - Pamgene. (n.d.).
- Kinase assays | BMG LABTECH. (2020, September 1).
- 4-Methoxyindole 99 4837-90-5 - Sigma-Aldrich. (n.d.).
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (2024, July 26).
- 4-Methoxyindole – GoldBio. (n.d.).
- Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC. (2021, March 1).
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A Technical Guide to the Synthesis of 2,4,6-Trisubstituted Indazoles: Strategies and Methodologies for Drug Discovery
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3][4] Specifically, 2,4,6-trisubstituted indazoles represent a critical subclass, offering a three-dimensional vector space for molecular elaboration that is essential for optimizing potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth review of the core synthetic strategies for accessing this valuable molecular architecture. We will move beyond a simple recitation of reactions to explore the underlying principles of regioselectivity, the rationale behind methodological choices, and the practical application of modern catalytic systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful synthetic tools in their work.
The Strategic Blueprint: Pathways to the 2,4,6-Trisubstituted Core
The synthesis of a specifically substituted indazole is a challenge of regiochemical control. The bicyclic system presents multiple reactive sites: two distinct nitrogen atoms (N1 and N2) and several positions on the fused benzene ring.[5][6] Achieving a 2,4,6-substitution pattern requires a deliberate and strategic approach. Two primary paradigms dominate the landscape: de novo ring construction and post-functionalization of a pre-existing indazole core.
Strategy 1: De Novo Synthesis via C-H Bond Annulation
The most elegant and often most efficient method to control substitution is to build the desired pattern directly into the cyclization reaction. Transition-metal-catalyzed C–H activation and annulation has emerged as a powerful tool for this purpose, constructing the indazole ring from readily available precursors in a single step.[7]
Rhodium(III) and Cobalt(III)-Catalyzed Synthesis
Rhodium(III) and Cobalt(III) complexes have proven exceptionally effective in catalyzing the reaction between aryl precursors (like azobenzenes or hydrazones) and coupling partners (such as aldehydes or alkenes) to form the indazole core.[8][9][10] The azo or hydrazone moiety acts as an internal directing group, guiding the catalyst to activate a specific ortho C-H bond on the aryl ring, thereby dictating the position of the newly formed pyrazole ring.
The causality behind this strategy is rooted in the formation of a stable five-membered rhodacyclic intermediate. This intermediate then coordinates with the aldehyde, undergoes insertion, and subsequent cyclization and aromatization yield the 2-aryl-2H-indazole product. By starting with a 3,5-disubstituted azobenzene, one can directly synthesize a 2,4,6-trisubstituted indazole.
Substrate Scope and Data
This method exhibits broad functional group tolerance. Electron-rich, neutral, and even some electron-deficient substituents on both the azobenzene and aldehyde components are well-tolerated, providing access to a diverse library of indazoles in good to excellent yields.[10][11]
| Entry | Azobenzene Substituents (at 3,5-positions) | Aldehyde (R'CHO) | Yield (%) | Reference |
| 1 | H | Ph-CHO | 85 | [11] |
| 2 | 3,5-Me₂ | Ph-CHO | 88 | [10] |
| 3 | 3,5-Me₂ | 4-CF₃-Ph-CHO | 80 | [10] |
| 4 | 3,5-Me₂ | 4-MeO-Ph-CHO | 85 | [10] |
| 5 | 3,5-Cl₂ | Ph-CHO | 75 | [10] |
| 6 | 3,5-Me₂ | Cyclohexanecarboxaldehyde | 71 | [10] |
Table 1. Representative yields for Rh(III) and Co(III)-catalyzed synthesis of substituted 2H-indazoles.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2-(3,5-Dimethylphenyl)-3-phenyl-2H-indazole
This protocol is adapted from the work of Stuart and Fagnou.[11]
-
Reagent Preparation: To an oven-dried screw-cap vial, add 3,5-dimethylazobenzene (0.10 mmol, 1.0 equiv.), benzaldehyde (0.20 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ (0.0025 mmol, 2.5 mol %), and AgSbF₆ (0.01 mmol, 10 mol %).
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 0.5 mL of anhydrous 1,4-dioxane to the vial.
-
Reaction Execution: Seal the vial tightly and place it in a preheated oil bath or heating block at 80 °C. Stir the reaction mixture for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (5 mL). Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,4,6-trisubstituted indazole product.
Strategy 2: Late-Stage Functionalization of a 4,6-Disubstituted Core
An alternative and highly versatile approach involves the regioselective functionalization of a pre-formed indazole. For the synthesis of a 2,4,6-trisubstituted derivative, the most logical pathway is to begin with a 4,6-disubstituted indazole and perform a selective N-arylation or N-alkylation at the N2 position.
The N1 vs. N2 Regioselectivity Challenge
Direct alkylation or arylation of an indazole often yields a mixture of N1 and N2 isomers, which can be difficult to separate.[5][6] The thermodynamic product is typically the 1H-indazole, while the 2H-indazole is the kinetic product in some cases. The choice of catalyst, base, and solvent system is therefore critical to steer the reaction towards the desired N2-substituted product.
Copper-Catalyzed N-Arylation (Ullmann/Chan-Lam Coupling)
Copper-catalyzed N-arylation is a field-proven method for forming C-N bonds. The Chan-Lam coupling, which utilizes arylboronic acids, and the classical Ullmann condensation with aryl halides are both effective.[12] For indazoles, copper-diamine catalyst systems have been shown to provide good yields and can be tuned to favor N2-arylation.[13]
Experimental Protocol: General Copper-Catalyzed N2-Arylation
This generalized protocol is based on methodologies reported by Buchwald and others for the N-arylation of azoles.[13][14]
-
Reagent Preparation: To a resealable Schlenk tube, add CuI (5-10 mol %), the 4,6-disubstituted indazole (1.0 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0 equiv.).
-
Reaction Setup: Evacuate and back-fill the tube with an inert gas (e.g., argon) three times. Add the aryl halide (e.g., 4-iodotoluene, 1.2 equiv.), a diamine ligand such as trans-1,2-cyclohexanediamine (10-20 mol %), and an anhydrous solvent like 1,4-dioxane or DMF.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the mixture for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 2,4,6-trisubstituted indazole.
Conclusion and Future Perspectives
The synthesis of 2,4,6-trisubstituted indazoles is a mature field that continues to evolve. De novo methods based on C-H activation offer remarkable efficiency and control for building specific substitution patterns directly.[7][11] Concurrently, late-stage functionalization strategies, particularly regioselective N-arylation, provide a flexible and modular approach for diversifying a common 4,6-disubstituted intermediate.[13][14]
Future research will likely focus on developing more sustainable catalytic systems using earth-abundant metals, expanding the substrate scope to include more complex and functionalized building blocks, and developing enantioselective methods for chiral indazole synthesis. The continued innovation in this area will undoubtedly empower medicinal chemists to explore new chemical space and accelerate the discovery of next-generation therapeutics.
References
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Stuart, D. R., & Fagnou, K. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. Available at: [Link]
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Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. Available at: [Link]
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Yadav, M., & Kapoor, A. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science Publishers. Available at: [Link]
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Available at: [Link]
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Li, B., et al. (n.d.). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. PMC. Available at: [Link]
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Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. ResearchGate. Available at: [Link]
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Li, B., et al. (n.d.). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science (RSC Publishing). Available at: [Link]
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Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. ProQuest. Available at: [Link]
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Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2‑Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans. PMC. Available at: [Link]
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Khatun, N., et al. (2013). CuO nanoparticle catalysed synthesis of 2 H -indazoles under ligand free conditions. RSC Advances (RSC Publishing). Available at: [Link]
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Stuart, D. R., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]
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Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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(PDF) New and efficient synthesis of bi- and trisubstituted indazoles. Academia.edu. Available at: [Link]
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Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. Available at: [Link]
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Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
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Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. Available at: [Link]
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Methodological & Application
Protocol for the Regioselective N2-Methylation of 6-bromo-4-methoxyindazole
An Application Guide for Researchers
Abstract
N-alkylated indazoles are a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1][2] The specific regiochemistry of N-alkylation, whether at the N1 or N2 position, can profoundly influence a molecule's biological activity, making regioselective synthesis a critical challenge.[3] Direct alkylation of the indazole core frequently yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the efficiency of synthetic routes.[4] This application note provides a detailed, reliable protocol for the N2-selective methylation of 6-bromo-4-methoxyindazole, a versatile building block in drug discovery.[5] We will delve into the mechanistic principles governing regioselectivity and present a robust procedure utilizing methyl 2,2,2-trichloroacetimidate under acidic conditions, a method known for its high N2-selectivity.[6][7] This guide is intended for researchers, chemists, and drug development professionals seeking to overcome the challenges of indazole functionalization.
The Challenge of Indazole Regioselectivity
The synthetic difficulty in selectively functionalizing indazoles arises from the presence of two nucleophilic nitrogen atoms and the tautomeric nature of the indazole ring.[8][9] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[10][11][12] This inherent property dictates that under conditions allowing for equilibrium, the N1-alkylated product is often favored as the more stable thermodynamic product.[13] Conversely, the N2-position is often considered more kinetically accessible, leading to the N2-alkylated product under kinetically controlled conditions.[10][13]
The outcome of an indazole alkylation is a delicate balance of several factors:
-
Base and Solvent System: The choice of base and solvent is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) strongly favor N1-alkylation.[4] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures of N1 and N2 isomers.
-
Substituent Effects: The electronic and steric properties of substituents on the indazole ring can direct alkylation.[14] Electron-withdrawing groups, particularly at the C7 position, can favor N2 alkylation, while sterically demanding groups at C3 can favor N1 substitution.[8][15]
-
Reaction Conditions: Temperature and reaction time can shift the balance between kinetic and thermodynamic control. Lower temperatures may favor the kinetic N2 product, while higher temperatures can allow for equilibration to the thermodynamic N1 product.[8]
-
Nature of the Electrophile: The alkylating agent itself plays a crucial role. While simple alkyl halides can lead to mixtures[11], more specialized reagents have been developed to confer high selectivity.[6][16]
Caption: Key factors influencing the regioselectivity of indazole N-alkylation.
Recommended Protocol: N2-Selective Methylation via Trichloroacetimidate
To achieve high selectivity for the N2-position, we recommend a protocol that avoids basic conditions which can lead to mixtures. The use of methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), has been demonstrated to be a highly effective and general method for the N2-alkylation of indazoles.[6][16]
Principle: The reaction proceeds through the acid-catalyzed activation of the methyl trichloroacetimidate. Quantum mechanical studies suggest that while the 1H-indazole tautomer is more stable, it must first convert to the higher-energy 2H-tautomer to undergo N1-alkylation.[17] This energy cost, combined with the transition state energetics, makes the direct nucleophilic attack from the N2-position of the more stable 1H-tautomer the significantly favored pathway, leading to high N2 selectivity.[17]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Bromo-4-methoxy-1H-indazole | >97% | Sigma-Aldrich | Starting material.[18] |
| Methyl 2,2,2-trichloroacetimidate | >98% | Sigma-Aldrich | Methylating agent. Handle in a fume hood. |
| Trifluoromethanesulfonic acid (TfOH) | Reagent grade, >98% | Sigma-Aldrich | Catalyst. Highly corrosive. Handle with extreme care. |
| Dichloromethane (DCM), anhydrous | DriSolv™ or similar | EMD Millipore | Reaction solvent. Must be dry. |
| Saturated sodium bicarbonate (NaHCO₃) soln. | ACS Reagent | Fisher Scientific | Used for aqueous workup (quench). |
| Brine (Saturated NaCl solution) | ACS Reagent | Fisher Scientific | Used for aqueous workup. |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent | Fisher Scientific | Drying agent. |
| Silica Gel | 230-400 mesh | SiliCycle Inc. | For column chromatography. |
| Ethyl Acetate, HPLC Grade | HPLC Grade | Fisher Scientific | Eluent for chromatography. |
| Hexanes, HPLC Grade | HPLC Grade | Fisher Scientific | Eluent for chromatography. |
Experimental Workflow
Caption: Step-by-step workflow for the N2-selective methylation protocol.
Step-by-Step Procedure
-
Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 6-bromo-4-methoxy-1H-indazole (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Add methyl 2,2,2-trichloroacetimidate (1.5 eq) to the solution.
-
-
Reaction:
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate dry vial, prepare a stock solution of the catalyst by dissolving trifluoromethanesulfonic acid (TfOH) (0.1 eq) in a small amount of anhydrous DCM.
-
Slowly add the TfOH solution dropwise to the reaction mixture at 0 °C over 5 minutes. Rationale: The acid is catalytic and highly reactive; slow addition prevents a rapid exotherm and potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Rationale: The bicarbonate solution neutralizes the acidic catalyst, stopping the reaction.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Rationale: The brine wash removes residual water, and MgSO₄ removes the final traces of moisture from the organic solvent.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N2-methylated product.
-
Proposed Reaction Mechanism
Caption: Proposed mechanism for acid-catalyzed N2-methylation of indazole.
Characterization and Data
The final product, 6-bromo-2-methyl-4-methoxy-2H-indazole , should be characterized by standard analytical techniques to confirm its structure and purity. The key distinction between N1 and N2 isomers in ¹H NMR is often the chemical shift of the proton at the C3 position.
| Analysis | Expected Result for 6-bromo-2-methyl-4-methoxy-2H-indazole |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0 (s, 1H, H-3), ~7.0-7.2 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, NCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | Expected peaks for aromatic carbons, methoxy carbon, N-methyl carbon, and C-Br. |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₉H₁₀BrN₂O⁺: 241.00, found: 241.0. |
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; wet solvent/reagents; insufficient reaction time. | Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent. Allow the reaction to run longer, monitoring by TLC. If necessary, add a slightly larger catalytic amount of TfOH. |
| Formation of N1-Isomer | Reaction conditions favoring thermodynamic control. | This protocol is highly selective for N2. If N1 is observed, confirm the identity of all reagents. Ensure the reaction temperature is maintained as described. |
| Complex Mixture of Products | Reaction temperature too high; degradation of starting material or product. | Run the reaction strictly at 0 °C to room temperature. Ensure the quench is performed promptly upon completion. |
| Difficult Purification | Similar polarity of starting material and product; presence of byproducts. | Optimize the solvent system for column chromatography. A shallow gradient (e.g., 0-20% EtOAc in hexanes) may be required to achieve good separation. |
Conclusion
The regioselective N-alkylation of indazoles is a persistent challenge in synthetic chemistry. The protocol detailed in this guide, which utilizes an acid-catalyzed reaction with methyl 2,2,2-trichloroacetimidate, provides a robust and highly selective method for accessing the N2-methylated isomer of 6-bromo-4-methoxyindazole. By understanding the mechanistic principles that favor kinetic N2-attack under these conditions, researchers can confidently apply this strategy to streamline the synthesis of valuable indazole-based compounds for drug discovery and development.
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Schmermund, L., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(1). [Link]
-
Goud, B. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
-
ResearchGate. (2015). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cas 885519-21-1 | 6-BROMO-4-METHOXY-1H-INDAZOLE - Anbu Chem [finechemical.net]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. caribjscitech.com [caribjscitech.com]
- 10. connectjournals.com [connectjournals.com]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. research.ucc.ie [research.ucc.ie]
- 16. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. wuxibiology.com [wuxibiology.com]
- 18. 6-Bromo-4-methoxy-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromoindazoles
Topic: Suzuki-Miyaura cross-coupling conditions for 6-bromoindazoles Content Type: Application Notes and Protocols
Abstract & Strategic Overview
The 6-bromoindazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for numerous kinase inhibitors (e.g., Axitinib analogues) and GPCR ligands. However, functionalizing the C6 position via Suzuki-Miyaura cross-coupling presents unique challenges compared to standard aryl bromides. The primary hurdle is the acidic N1-proton (pKa ~14), which can deprotonate and coordinate to Palladium(II) intermediates, forming stable "off-cycle" resting states that inhibit turnover.
This guide provides a bifurcated strategy:
-
Route A (Protected): Uses N1-protecting groups (THP, SEM, Boc) to electronically isolate the pyrazole ring, ensuring standard catalytic turnover.
-
Route B (Direct/Unprotected): Utilizes specific base/ligand combinations to overcome catalyst poisoning, enabling step-economic synthesis without protection/deprotection cycles.
Mechanistic Insight: The "Indazole Poisoning" Effect
Understanding why standard conditions fail is the key to troubleshooting.
-
The Problem: In unprotected 6-bromoindazoles, the base (necessary for transmetallation) deprotonates the N1 position. The resulting indazolyl anion is a competent ligand for Pd(II).
-
The Trap: Instead of the boronic acid undergoing transmetallation, the indazolyl anion binds to the oxidative addition complex [L2Pd(Ar)Br], forming a stable [L2Pd(Ar)(Indazolyl)] species. This species resists reductive elimination, effectively sequestering the catalyst.
-
The Solution:
-
Steric Bulk: Ligands like XPhos or SPhos prevent the approach of the indazolyl anion.
-
Cationic Shielding: Using bases with non-coordinating cations or solvent systems that solvate the anion heavily (e.g., DMF/Water).
-
Decision Matrix & Workflow
Use the following logic to select the optimal protocol for your substrate.
Figure 1: Decision tree for selecting cross-coupling conditions based on N1-substitution status.
Detailed Experimental Protocols
Protocol A: Protected 6-Bromoindazoles (Standard)
Applicability: N1-Methyl, N1-THP, N1-SEM, N1-Boc substituted 6-bromoindazoles. Mechanism: Standard Suzuki-Miyaura cycle.
| Reagent | Equivalents | Role |
| Substrate (Protected 6-Br-Indazole) | 1.0 eq | Electrophile |
| Boronic Acid/Pin Ester | 1.2 – 1.5 eq | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 eq (5 mol%) | Catalyst (Robust, air-stable) |
| K₂CO₃ | 2.0 – 3.0 eq | Base (Activates Boron) |
| 1,4-Dioxane / Water (4:1) | 0.1 M (conc.) | Solvent System |
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (microwave or screw-cap) with the protected 6-bromoindazole (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Degassing (Critical): Add 1,4-dioxane and water. Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen is the primary cause of homocoupling side-products.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%) quickly under positive inert gas pressure. Cap the vial immediately.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Visual Check: The reaction typically turns from orange/red to black (Pd precipitation) upon completion.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with Brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Unprotected (Free NH) 6-Bromoindazoles
Applicability: Substrates where protection is impossible or step-economy is critical. Challenge: Catalyst poisoning by N1-anion.
| Reagent | Equivalents | Role |
| Substrate (Free NH 6-Br-Indazole) | 1.0 eq | Electrophile |
| Boronic Acid/Pin Ester | 1.5 – 2.0 eq | Nucleophile (Excess required) |
| Pd(OAc)₂ | 0.05 eq | Pre-catalyst |
| XPhos | 0.10 eq | Ligand (Bulky, prevents N-coordination) |
| Cs₂CO₃ | 3.0 – 4.0 eq | Base (Soluble, ensures full deprotonation) |
| DMF / Water (9:1) | 0.1 M | Solvent (High polarity stabilizes anion) |
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): In a separate small vial, stir Pd(OAc)₂ and XPhos in 1 mL of degassed DMF for 10 mins at RT to form the active L-Pd(0) species.
-
Main Setup: Charge the reaction vessel with 6-bromoindazole, Boronic acid, and Cs₂CO₃.
-
Solvent Addition: Add the remaining DMF/Water mixture and degas thoroughly.
-
Catalyst Injection: Syringe the pre-formed catalyst solution into the main vessel.
-
Reaction: Heat to 100–110°C for 12–18 hours.
-
Note: Free NH couplings are slower. Do not rush.
-
-
Workup: Dilute with water (5x reaction volume) to precipitate the product or extract with EtOAc/LiCl (to remove DMF).
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Protocol B (XPhos/Cs₂CO₃). Ensure rigorous degassing. |
| Protodeboronation | Boronic Acid Instability | Use Boronic Ester (Pinacol). Lower temp to 80°C. Add base after heating starts. |
| Homocoupling (Ar-Ar) | Oxygen Leak | Check septa/seals. Sparge longer. Add 10 mol% hydroquinone (radical scavenger). |
| N-Arylation (Side reaction) | Chan-Lam Competition | This occurs if Cu is present or in air. Ensure inert atmosphere. Use hindered base. |
Reaction Pathway Visualization
The following diagram illustrates the critical difference in the catalytic cycle when dealing with unprotected indazoles.
Figure 2: Catalytic cycle showing the "Off-Cycle Trap" caused by unprotected indazoles.
References
-
BenchChem. (2025).[3][4][5] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. Retrieved from
-
RSC Advances. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. Retrieved from
-
National Institutes of Health (PMC). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
C-H activation of 2-methyl-2H-indazole at C3 position
Topic: Strategic C-H Functionalization of 2-Methyl-2H-Indazole at the C3 Position Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Quinoid Advantage
The 2H-indazole scaffold is a privileged pharmacophore, increasingly utilized as a bioisostere for indoles and 1H-indazoles in kinase inhibitors (e.g., Pazopanib analogs) and anti-inflammatory agents. Unlike its thermodynamically more stable 1H-isomer, 2-methyl-2H-indazole possesses a unique electronic structure characterized by significant quinoid contribution.
This application note details the direct C-H functionalization of the C3 position. By leveraging the intrinsic nucleophilicity of the C3 carbon, researchers can bypass pre-functionalized halogenated starting materials. We present two distinct, self-validating protocols:
-
Pd-Catalyzed Direct Arylation: For constructing biaryl cores via a Concerted Metallation-Deprotonation (CMD) mechanism.
-
Radical-Mediated C3-Acylation: A metal-free or low-metal approach for installing carbonyl motifs using aldehydes or keto acids.
Substrate Analysis & Reactivity Profile
To successfully functionalize 2-methyl-2H-indazole, one must understand its divergence from the 1H-isomer.
-
1H-Indazole: Aromaticity is distributed across the benzene and pyrazole rings. The C3 position is relatively inert compared to C7 or the benzene ring.
-
2H-Indazole (Target): The N2-methylation forces a quinoid-like resonance structure. This localizes high electron density at C3 , making it significantly more nucleophilic.
-
Implication: C3 activation does not require a directing group (DG). It proceeds via electrophilic aromatic substitution (SEAr) or radical addition pathways.
-
Selectivity: The primary competition is C7 (sterically accessible but electronically less activated) and N1 (blocked by the quinoid nature, but potential coordination site).
-
Protocol A: Pd-Catalyzed Direct C3-Arylation[1][2][3]
This protocol is the "workhorse" method for library generation, utilizing a phosphine-free Palladium system to minimize cost and purification burden.
3.1. Mechanistic Insight: The CMD Pathway
Unlike standard cross-couplings, this reaction relies on a base-assisted C-H cleavage.
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.
-
Ligand Exchange: The halide is replaced by a carboxylate (acetate/pivalate).
-
CMD Step (Critical): The carboxylate ligand acts as an intramolecular base, deprotonating C3 while the Pd center coordinates to the pi-system. This is the rate-determining step.
3.2. Standard Operating Procedure (SOP)
Reagents:
-
Substrate: 2-Methyl-2H-indazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Base: KOAc (2.0 equiv) – Crucial for the CMD mechanism.
-
Solvent: DMAc (N,N-Dimethylacetamide) or DMF.
-
Concentration: 0.2 M – 0.5 M.
Step-by-Step Workflow:
-
Setup: In a glovebox or under active Argon flow, charge a dried Schlenk tube with 2-methyl-2H-indazole (132 mg, 1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and KOAc (196 mg, 2.0 mmol).
-
Solvation: Add anhydrous DMAc (3.0 mL). Seal the tube with a Teflon screw cap.
-
Reaction: Heat the mixture to 120 °C for 12–16 hours.
-
Checkpoint: The solution should turn dark brown/black (active Pd species). If precipitation of Pd black occurs immediately, reaction efficiency may drop.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMAc.
-
Note: DMAc retention can streak silica columns. Thorough aqueous washing is mandatory.
-
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by N1 | Add 10-20 mol% PivOH (Pivalic acid) to assist proton shuttling. |
| C7 Regioisomers | Steric crowding at C3 | Use bulkier carboxylate bases (e.g., CsOPiv) to enforce steric selectivity at C3. |
| Pd Black Formation | Catalyst decomposition | Add 5 mol% PPh₃ or switch to PdCl₂(dppf) if the substrate is electron-deficient. |
Protocol B: Radical-Mediated C3-Acylation (Green Chemistry)
For installing ketones or aldehydes, transition metal catalysis can be sluggish. This protocol utilizes a radical Minisci-type addition, ideal for late-stage functionalization.
4.1. Mechanistic Insight [2][3]
-
Radical Generation: An oxidant (TBHP or Persulfate) generates an acyl radical from an aldehyde or alpha-keto acid.
-
Radical Addition: The nucleophilic C3 position of the 2H-indazole traps the electrophilic acyl radical.
-
Re-aromatization: Oxidation and deprotonation restore the heteroaromatic system.
4.2. Standard Operating Procedure (SOP)
Reagents:
-
Substrate: 2-Methyl-2H-indazole (1.0 equiv)
-
Radical Source: Benzaldehyde derivative (2.0 equiv)
-
Oxidant: TBHP (70% in water, 2.5 equiv)
-
Catalyst (Optional): FeCl₂ or Ag₂CO₃ (10 mol%) can accelerate the reaction, though metal-free conditions often suffice at higher temperatures.
-
Solvent: Chlorobenzene or Ethyl Acetate.
Step-by-Step Workflow:
-
Setup: In a pressure vial, combine indazole (1.0 mmol) and aldehyde (2.0 mmol).
-
Initiation: Add solvent (3 mL) followed by TBHP (2.5 mmol) dropwise.
-
Safety Alert: TBHP is a peroxide. Use a blast shield. Do not scale up beyond 5 mmol without reaction calorimetry data.
-
-
Reaction: Seal and heat to 80–100 °C for 8 hours.
-
Quench: Cool and quench with saturated aq. NaHSO₃ (to destroy excess peroxide).
-
Isolation: Extract with DCM, dry, and purify.
Visualized Pathways & Workflows
Figure 1: Mechanistic Pathways (CMD vs. Radical)
Caption: Comparative mechanistic flow. Protocol A proceeds via a concerted metalation-deprotonation, while Protocol B utilizes a radical addition-oxidation sequence.
Figure 2: Decision Matrix for Method Selection
Caption: Workflow for selecting the optimal synthetic pathway based on the desired functional group and substrate tolerance.
Comparative Data & Yields
The following data summarizes expected yields based on literature precedents for 2-methyl-2H-indazole functionalization.
| Entry | Protocol | Coupling Partner | Conditions | Yield (%) | Ref |
| 1 | Pd-Arylation | 4-Bromoanisole | Pd(OAc)₂, KOAc, DMAc, 150°C | 82% | [1] |
| 2 | Pd-Arylation | 3-Bromopyridine | Pd(OAc)₂, KOAc, DMAc, 150°C | 74% | [1] |
| 3 | Pd-Arylation | 4-CN-Bromobenzene | Pd(dppf)Cl₂, PPh₃, Water, 100°C | 88% | [2] |
| 4 | Radical Acyl | Benzaldehyde | TBHP, Chlorobenzene, 100°C | 71% | [3] |
| 5 | Radical Amide | Oxamic Acid | 4CzIPN (Cat), Blue LED, Base | 65% | [4] |
References
-
Doucet, H. et al. (2017).[1] "Direct C3-Arylation of 2H-Indazole Derivatives with Aryl Bromides by using Low Loading of a Phosphine-free Palladium Catalyst." ChemCatChem.
-
Greaney, M. F. et al. (2010).[1] "Direct Arylation of 2-Substituted Indazoles on Water." Organic Letters.
- Note: Established the feasibility of C3-selectivity in aqueous media.
-
Hajra, A. et al. (2018). "Direct Acyl Radical Addition to 2H-Indazoles Using Ag-Catalyzed Decarboxylative Cross-Coupling of α-Keto Acids." Organic Letters.
-
Wang, L. et al. (2022). "Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles." Frontiers in Chemistry.
Sources
Application Note & Protocol: A Robust and Scalable Synthesis of 4-methoxy-2-methyl-2H-indazole-6-boronic acid pinacol ester
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 4-methoxy-2-methyl-2H-indazole-6-boronic acid pinacol ester, a key building block for small molecule drug discovery. The synthetic strategy is centered on a highly efficient and regioselective Miyaura borylation of a 6-bromo-4-methoxy-2-methyl-2H-indazole intermediate. This guide explains the causality behind critical experimental choices, from the selection of the palladium catalyst system to a specialized chromatographic purification method designed to overcome common challenges associated with boronic esters. The protocols are designed to be self-validating, ensuring reproducibility and high purity of the final product, which is crucial for subsequent applications in medicinal chemistry, such as Suzuki-Miyaura cross-coupling reactions.[1][2]
Introduction & Scientific Rationale
Indazole-containing derivatives are a class of privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] The functionalization of the indazole ring system is therefore of paramount importance. Boronic acids and their pinacol esters are exceptionally versatile intermediates, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds.[1][5] The target molecule, 4-methoxy-2-methyl-2H-indazole-6-boronic acid pinacol ester, provides a strategic handle at the C-6 position for the introduction of diverse aryl or heteroaryl substituents.
The chosen synthetic route involves the preparation of a 6-halo-indazole precursor followed by a palladium-catalyzed Miyaura borylation. This approach is favored over direct C-H borylation for this specific target due to its predictable and high regioselectivity. While iridium-catalyzed C-H borylation is a powerful tool, its application to N-alkylated indazoles often results in preferential borylation at the C-3 position, necessitating a more controlled approach for C-6 functionalization.[6][7]
The Miyaura borylation is a robust cross-coupling reaction between a halide (or triflate) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[8][9] The reaction is typically catalyzed by a palladium(0) species and requires a mild base, such as potassium acetate (KOAc), to facilitate the catalytic cycle.[9]
Overall Synthetic Scheme
The synthesis is a two-step process starting from the commercially available 4-methoxy-2-methyl-2H-indazole.
Caption: Overall synthetic route.
Detailed Experimental Protocols
PART A: Synthesis of 6-bromo-4-methoxy-2-methyl-2H-indazole
Rationale: This step involves the electrophilic aromatic substitution of the electron-rich indazole ring. N-Bromosuccinimide (NBS) is a convenient and mild source of electrophilic bromine. The reaction is performed in acetonitrile at room temperature to ensure high regioselectivity for the C-6 position, which is sterically accessible and activated by the 4-methoxy group.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Equivalents |
|---|---|---|---|
| 4-methoxy-2-methyl-2H-indazole | 162.19 | 5.00 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.76 g | 1.05 |
| Acetonitrile (CH₃CN) | 41.05 | 150 mL | - |
Protocol:
-
To a 250 mL round-bottom flask, add 4-methoxy-2-methyl-2H-indazole (5.00 g, 30.8 mmol).
-
Add acetonitrile (150 mL) and stir at room temperature until all solids have dissolved.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-Bromosuccinimide (5.76 g, 32.4 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to yield the product as a white to off-white solid.
-
Expected Yield: 85-95%.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and MS.
-
PART B: Miyaura Borylation to form 4-methoxy-2-methyl-2H-indazole-6-boronic acid pinacol ester
Rationale: This step utilizes the well-established Miyaura borylation reaction.[5]
-
Catalyst: PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is chosen for its high efficiency, thermal stability, and broad functional group tolerance.[1]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, crystalline solid that is easy to handle.[9]
-
Base: Potassium acetate (KOAc) is a crucial component. It is a weak base that is believed to facilitate the transmetalation step by forming a more reactive palladium(II) acetate complex without promoting a premature Suzuki coupling of the product with the starting halide.[8][9]
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for this transformation, providing good solubility for the reagents at the required reaction temperature.
Caption: Simplified catalytic cycle for the Miyaura Borylation.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Equivalents |
|---|---|---|---|
| 6-bromo-4-methoxy-2-methyl-2H-indazole | 241.08 | 5.00 g | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 6.59 g | 1.25 |
| PdCl₂(dppf) | 731.70 | 0.45 g | 0.03 |
| Potassium Acetate (KOAc), anhydrous | 98.14 | 6.11 g | 3.0 |
| 1,4-Dioxane, anhydrous | 88.11 | 100 mL | - |
Protocol:
-
To a 250 mL oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromo-4-methoxy-2-methyl-2H-indazole (5.00 g, 20.7 mmol), B₂pin₂ (6.59 g, 26.0 mmol), and anhydrous potassium acetate (6.11 g, 62.2 mmol).
-
Add PdCl₂(dppf) (0.45 g, 0.62 mmol).
-
Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane (100 mL) via cannula or syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 8-16 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (150 mL) and filter through a pad of Celite® to remove palladium residues and salts. Wash the pad with additional ethyl acetate (50 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol: Boric Acid-Treated Silica Gel Chromatography
Trustworthiness & Causality: Pinacol boronic esters are known to be sensitive to standard silica gel chromatography. The Lewis acidic nature of the silica surface can lead to hydrolysis of the C-B bond or strong, irreversible adsorption of the compound, resulting in significant product loss and tailing spots on TLC.[10][11] To mitigate this, the silica gel is pre-treated with boric acid. This impregnation effectively passivates the active silanol groups on the silica surface, suppressing the undesired interactions and allowing for a clean elution and high recovery of the pinacol boronic ester.[10][12]
Preparation of Boric Acid-Treated Silica Gel:
-
Prepare a 5% w/v solution of boric acid in ethanol (e.g., 25 g of boric acid in 500 mL of ethanol).
-
Add silica gel (e.g., 500 g) to this solution and gently shake or stir the slurry for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with fresh ethanol (500 mL).
-
Dry the silica gel thoroughly in a vacuum oven at 60-80 °C for several hours until it is a free-flowing powder.
Purification Steps:
-
Dry-load the crude product onto a small amount of the prepared boric acid-treated silica gel.
-
Perform flash column chromatography using the boric acid-treated silica gel as the stationary phase.
-
Elute with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the pure fractions (visualized by TLC with an appropriate stain, such as p-anisaldehyde or potassium permanganate) and concentrate in vacuo.
-
The product is typically obtained as a white crystalline solid. It can be further purified by recrystallization from a solvent system like hexanes/isopropanol if necessary.
-
Expected Yield: 70-85%.
-
Purity: >98% by ¹H NMR and LC-MS.
-
Storage: Store the final product at 2-8°C under an inert atmosphere.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
Oxford Academic. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. [Link]
-
Cheng, G. J., & Hartwig, J. F. (2014). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. Chemical Science, 6(2), 876-883. [Link]
-
Bheeter, C. B., & Sarpong, R. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Molecules, 29(9), 2096. [Link]
-
Li, B., & Hartwig, J. F. (2026). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society. [Link]
-
Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. UC Berkeley. [Link]
-
Niu, J., et al. (2016). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Scientific Reports, 6, 28067. [Link]
-
Reddit r/Chempros. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Link]
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Müller, T. J. J. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 30(15), 738. [Link]
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Cepa, M., & D'hooghe, M. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
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Králová, P., et al. (2015). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. European Journal of Organic Chemistry, 2015(26), 5829-5843. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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Kumar, S., & Gevorgyan, V. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(39), 24155-24159. [Link]
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Mondal, B., et al. (2025). An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling. ACS Catalysis. [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
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Sadler, S. A., et al. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. Organic Letters, 17(11), 2728-2731. [Link]
-
Kumar, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2776. [Link]
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Wikipedia. Miyaura borylation. [Link]
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Kumar, S., & Gevorgyan, V. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(39), 24155-24159. [Link]
-
Scott, J. S., et al. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. MedChemComm, 5(6), 735-739. [Link]
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Webster, M. P., et al. (2012). LITHIATION-BORYLATION OF N,N-DIISOPROPYL-O-ARYL- AND O-HETEROARYLCARBAMATES. Organic Syntheses, 89, 186. [Link]
-
Scott, J. S., et al. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. MedChemComm, 5(6), 735-739. [Link]
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ResearchGate. (2021). C−H borylation of indazoline derivatives. [Link]
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Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1865. [Link]
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VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]
-
Ciron, V., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2009. [Link]
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Fischer, D., et al. (2012). The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole. Molbank, 2012(2), M770. [Link]
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Sadler, S. A., et al. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. Amanote Research. [Link]
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Organic Chemistry Portal. Synthesis of indazoles. [Link]
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Organic Chemistry Portal. Synthesis of 2H-indazoles. [Link]
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Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1435-1469. [Link]
-
ResearchGate. (2020). Structure and synthesis of indazole. [Link]
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Application Notes & Protocols: A Scientist's Guide to Microwave-Assisted Synthesis of 2-Methyl-2H-Indazole Derivatives
Introduction: The Convergence of Indazole Scaffolds and Green Chemistry
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2][3] The two primary tautomeric forms, 1H- and 2H-indazole, exhibit distinct physicochemical and biological profiles, making the regioselective synthesis of specific isomers a critical challenge in drug discovery.[4] Among these, 2-alkyl-2H-indazole derivatives are of significant interest.
Traditionally, the synthesis of these compounds involves methods that require long reaction times, high temperatures, and often result in mixtures of N-1 and N-2 alkylated isomers, posing significant purification challenges.[2][5] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. MAOS is a green chemistry technique that leverages the ability of polar molecules to absorb microwave energy, leading to rapid and uniform internal heating of the reaction mixture.[6][7] This "microwave effect" dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes.[8] Furthermore, it frequently leads to higher yields, increased product purity, and reduced energy consumption, aligning with the principles of sustainable chemistry.[9][10]
This guide provides an in-depth exploration of the microwave-assisted synthesis of 2-methyl-2H-indazole derivatives. We will delve into the underlying reaction mechanisms that govern regioselectivity, present detailed and validated protocols for synthesis, and offer expert insights into the critical parameters that ensure successful and reproducible outcomes.
The Core Challenge: Understanding N-Alkylation Regioselectivity
The direct N-alkylation of an indazole ring with an electrophile like methyl iodide typically yields a mixture of 1-methyl-1H-indazole and 2-methyl-2H-indazole. This lack of selectivity stems from the existence of two nucleophilic nitrogen atoms within the pyrazole ring. The 1H-indazole tautomer is generally the more thermodynamically stable form.[5][11] However, the reaction outcome is a delicate interplay of steric and electronic factors, reaction conditions (base, solvent), and the nature of the electrophile, which can favor either the kinetic (N-2) or thermodynamic (N-1) product.
Under basic conditions, the indazole is deprotonated to form an indazolide anion, which is the active nucleophile. The choice of base and solvent system can profoundly influence which nitrogen atom attacks the electrophile. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N-1 alkylation through a proposed chelation mechanism involving the sodium cation.[5][11] Conversely, conditions that favor the formation of the 2H-indazole tautomer or direct its nucleophilic attack can lead to the desired 2-substituted product. Quantum mechanical analyses have shown that while the activation energy for N-1 alkylation may be slightly lower, the energetic cost of converting the stable 1-H tautomer to the reactive 2-H form can make the overall energy barrier for N-1 alkylation higher, thus favoring N-2 substitution under certain conditions.[12]
Microwave irradiation adds another layer of control. The rapid, uniform heating can influence reaction kinetics, potentially favoring one pathway over the other and minimizing the formation of side products that can occur during prolonged conventional heating.[8]
Caption: Logical diagram of N-alkylation pathways for indazole.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of 2-methyl-2H-indazole derivatives. These protocols are designed to be self-validating, with notes on expected outcomes and troubleshooting.
Protocol 1: Direct N-Methylation of 1H-Indazole
This protocol describes a general method for the N-methylation of unsubstituted 1H-indazole, which typically produces a mixture of N-1 and N-2 isomers that require separation. Microwave irradiation significantly accelerates the reaction.
Materials:
-
1H-Indazole
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave reactor for chemical synthesis
Procedure:
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 1H-indazole (1.0 mmol, 118.1 mg).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) and 4 mL of DMF.
-
Addition of Electrophile: Add methyl iodide (1.2 mmol, 75 µL) to the suspension.
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture at 120 °C for 10 minutes, with power set to a maximum of 300 W and stirring enabled.
-
Reaction Work-up: After the vial has cooled to room temperature, filter the reaction mixture to remove the K₂CO₃ and wash the solid with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add 20 mL of water, and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting mixture of 1-methyl- and 2-methyl-2H-indazole is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the two isomers. The 2-methyl-2H-indazole is typically the more polar isomer.
Expected Results:
-
Yield: Good to excellent combined yield (80-95%) of the isomeric mixture.
-
Isomer Ratio: The ratio of N-1 to N-2 products can vary but often favors the N-1 isomer under these conditions.
-
Characterization: The identity and purity of the isolated 2-methyl-2H-indazole[13] should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis. Distinguishing between isomers is readily achieved via NMR spectroscopy.[4]
Troubleshooting:
-
Low Yield: Ensure all reagents are anhydrous, particularly the DMF and K₂CO₃. Incomplete reaction may require increasing the irradiation time or temperature.
-
Poor Isomer Separation: Optimize the solvent system for column chromatography. A shallow gradient is often necessary for complete separation.
Caption: Experimental workflow for microwave-assisted N-methylation.
Protocol 2: Synthesis of Substituted Tetrahydroindazole Derivatives
This protocol, adapted from the work of Iriepa et al., demonstrates the synthesis of N-substituted tetrahydroindazoles from 2-acetylcyclohexanone and a substituted hydrazine under microwave irradiation, which is a greener and more efficient alternative to conventional reflux.[14]
Materials:
-
2-Acetylcyclohexanone
-
Hydrazine or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or Acetic Acid as solvent
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave reactor for chemical synthesis
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vessel, mix 2-acetylcyclohexanone (1.0 mmol, 140.2 mg) and the appropriate hydrazine (1.0 mmol).
-
Solvent Addition: Add 2 mL of ethanol or acetic acid to the vial.
-
Vessel Sealing: Seal the vessel and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at a constant power of 300 W, with the temperature reaching approximately 150 °C, for 2-5 minutes.[14]
-
Cooling and Isolation: After the reaction, allow the vessel to cool. If a precipitate forms, collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
Expected Results:
-
Yield: This method typically provides high yields (often >90%) of the desired product.[14]
-
Reaction Time: The reaction is completed in minutes, a drastic reduction compared to the hours required for conventional heating.[14]
-
Purity: Microwave synthesis often results in cleaner products with fewer byproducts, simplifying the purification process.[7]
Troubleshooting:
-
No Precipitate: If no solid forms upon cooling, the product may be soluble in the reaction solvent. In this case, concentrate the mixture under reduced pressure and purify the residue by column chromatography.
-
Charring/Decomposition: The microwave power or temperature may be too high. Reduce the set temperature or power and monitor the reaction progress closely.
Data Presentation: Comparative Analysis
The following table summarizes and compares various microwave-assisted syntheses of indazole derivatives, highlighting the efficiency of this technology.
| Starting Material(s) | Reagents | Microwave Power (W) | Time (min) | Solvent | Yield (%) | Reference |
| o-chlorobenzaldehyde | Hydrazine hydrate, LPP | 425 | 18 | Distilled Water | 77 | [2] |
| o-nitrobenzaldehyde | Hydrazine hydrate, LPP | 425 | 18 | Distilled Water | 81.5 | [1][2] |
| 2,6-dichlorobenzaldehyde | Hydrazine hydrate, LPP | 425 | 18 | Distilled Water | 85.8 | [1][2] |
| 2-acetylcyclohexanone | Phenylhydrazine | 300 | 2 | Acetic Acid | 95 | |
| 2-hydrazino-1,8-naphthyridine | Substituted acetophenone | Not specified | 5-10 | DMF / KOH | >85 | [15] |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of 2-methyl-2H-indazole derivatives and other heterocyclic compounds. The technology offers unparalleled advantages in terms of speed, efficiency, and yield, while promoting greener chemical practices.[10][16] By understanding the fundamental principles of microwave heating and the mechanistic nuances of indazole alkylation, researchers can leverage this powerful tool to accelerate the discovery and development of novel chemical entities for the pharmaceutical industry. The protocols and data presented herein provide a robust framework for scientists to successfully implement and optimize these advanced synthetic methodologies in their own laboratories.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
- The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. (2006). CHIMIA.
- Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012). Asian Journal of Research in Chemistry.
- A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Benchchem.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Imidazoles. Benchchem.
- Mechanism of a Highly Selective N2 Alkyl
- MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (2023). Semantic Scholar.
- Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Deriv
- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv
- Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. (2010).
- Microwave assisted synthesis of indazole acetic acids 2 j–w from substituted 3‐amino‐3‐(2‐nitrophenyl)propanoic acids and various alcohols. (2019).
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Max Planck Society.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry.
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
- 2-Methyl-2H-indazole. PubChem.
- 2-methyl-2h-indazole-3-carboxylic acid (C9H8N2O2). PubChem.
- 2-Methyl-2H-indazole. Sigma-Aldrich.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
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- 8. chimia.ch [chimia.ch]
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- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. ajrconline.org [ajrconline.org]
Scalable synthesis route for 6-bromo-4-methoxy-2-methyl-2H-indazole
An Application Note and Scalable Synthesis Protocol for 6-bromo-4-methoxy-2-methyl-2H-indazole
Abstract
This document provides a detailed, scalable, and robust synthetic route for the preparation of 6-bromo-4-methoxy-2-methyl-2H-indazole, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis addresses the critical challenge of achieving regioselective N-methylation to favor the desired, and often less thermodynamically stable, 2H-indazole isomer. The described three-step pathway begins with the cyclization of a substituted 2-fluorobenzaldehyde with hydrazine to form the 1H-indazole core, followed by a highly regioselective N-methylation under kinetically controlled conditions. This guide is intended for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, and scalability considerations.
Introduction and Strategic Overview
Indazole derivatives are a prominent class of nitrogen-containing heterocycles, recognized for their wide range of pharmacological activities.[1] Specifically, N-substituted indazoles are core components of numerous therapeutic agents, including kinase inhibitors used in oncology.[2][3] The synthesis of N-alkylated indazoles is frequently complicated by a lack of regioselectivity, as direct alkylation often yields a mixture of N-1 and N-2 isomers.[4] While the N-1 substituted product is typically the thermodynamically favored isomer, the N-2 regioisomer is often desired for specific biological targets.[4][5]
This application note details a logical and scalable synthetic pathway to 6-bromo-4-methoxy-2-methyl-2H-indazole that prioritizes the regioselective formation of the N-2 methylated product. Our strategy is based on a late-stage, kinetically controlled methylation of a pre-functionalized 1H-indazole intermediate.
Retrosynthetic Analysis
The chosen synthetic strategy deconstructs the target molecule into readily accessible precursors. The key disconnection is at the N-2 methyl bond, postulating that the final step will be a regioselective methylation. The 6-bromo-4-methoxy-1H-indazole core is envisioned to arise from the cyclization of a corresponding 2-halobenzaldehyde, a reliable and widely used method for indazole ring formation.[6]
Caption: Retrosynthetic analysis of the target compound.
Overall Synthetic Workflow
The forward synthesis is a three-step process designed for efficiency and scalability. It begins with the synthesis of the key intermediate, 6-bromo-4-methoxy-1H-indazole, which is then subjected to a highly regioselective methylation protocol.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Recrystallization solvents for purifying 2-methyl-2H-indazole isomers
Welcome to the Technical Support Center for Indazole Isomer Purification . This resource is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 2-methyl-2H-indazole isomers from complex N-methylation mixtures.
Below, you will find mechanistic insights, self-validating protocols, quantitative solvent matrices, and a dedicated troubleshooting desk.
Part 1: Mechanistic Overview & Causality
The Challenge of Indazole N-Methylation The N-methylation of the indazole core inherently yields a tautomeric mixture of 1-methyl-1H-indazole and 2-methyl-2H-indazole. Historically, separation relied on solvent-intensive column chromatography, which scales poorly in pharmaceutical manufacturing.
The Causality of Solvent-Driven Separation Why do mixed binary solvent systems work for this separation? The causality lies in the molecular dipole moments and crystal lattice energies. The 2-methyl-2H-indazole isomer possesses a higher dipole moment and distinct hydrogen-bond accepting geometry compared to the more lipophilic 1-methyl-1H-indazole.
By utilizing a binary solvent system—specifically a polar aprotic solvent (e.g., acetone) paired with a highly polar protic anti-solvent (water)—we exploit this differential polarity[1]. The less polar 1-methyl isomer remains highly solvated in the organic-rich mother liquor, while the 2-methyl isomer selectively reaches supersaturation and crystallizes.
Mechanistic pathway of indazole N-methylation and solvent-driven isomer separation.
Part 2: The Protocol Vault
Self-Validating Protocol: Mixed-Solvent Recrystallization of 2-Methyl-2H-Indazole
This protocol utilizes an Acetone/Water system to achieve >99% purity without chromatography[1]. It is designed as a self-validating system: success is confirmed internally by the phase behavior during the cooling ramp.
Step 1: Primary Dissolution
-
Transfer the crude N-methylated indazole mixture (containing both 1H and 2H isomers) into a jacketed reactor.
-
Add Acetone at a ratio of 5 mL per gram of crude material.
-
Heat the mixture to 50°C under gentle agitation until complete dissolution is achieved.
Step 2: Anti-Solvent Addition
-
Slowly add deionized Water dropwise to the reactor to achieve a final Acetone:Water volume ratio of 6:1.
-
Critical Checkpoint: The solution must remain clear. If localized cloudiness persists for more than 10 seconds after a drop, halt the water addition.
Step 3: Controlled Nucleation (Cooling Ramp)
-
Program the jacketed reactor to cool from 50°C to 20°C at a strict ramp rate of 0.1°C/min .
-
Causality: A slow ramp ensures the system stays within the metastable zone, allowing the 2-methyl isomer to build a highly ordered, pure crystal lattice rather than crashing out as an amorphous, mixed solid.
Step 4: Isolation and Washing
-
Once the system reaches 20°C, hold for 2 hours to maximize yield.
-
Isolate the crystals via vacuum filtration.
-
Wash the filter cake with a pre-chilled (4°C) mixture of Acetone:Water (10:1) to remove residual mother liquor containing the 1-methyl isomer.
Step 5: System Validation
-
Analyze both the mother liquor and the dried crystals via HPLC.
-
Self-Validation: The protocol is successful if the mother liquor shows >80% enrichment of the 1-methyl isomer and the isolated crystals show >99% purity of the 2-methyl isomer.
Part 3: Quantitative Solvent Matrix
The following table summarizes validated solvent systems for indazole isomer separation based on industrial patent data and chemical literature[1],[2].
| Solvent System | Volume Ratio (Org:H₂O) | Target Isomer Recovered | Expected Purity | Primary Advantage |
| Acetone / Water | 6:1 to 3:1 | 2-Methyl-2H-indazole | >99.0% | Optimal thermodynamic control, highly scalable. |
| Ethanol / Water | 5:1 to 6:1 | 2-Methyl-2H-indazole | >98.5% | Low toxicity, green solvent alternative. |
| Petroleum Ether | 100% (No water) | 1-Methyl-1H-indazole | >95.0% | Rapid isolation of the 1-isomer from the mixture. |
| THF / Water | 2:1 to 2:5 | 2-Methyl-2H-indazole | >98.0% | Superior for highly substituted/bulky derivatives. |
Part 4: Troubleshooting Desk (FAQs)
Q: My product is "oiling out" as a second liquid phase instead of forming solid crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound separates from the solvent at a temperature above its melting point[3].
-
Causality: The solution became supersaturated too quickly, pushing the system outside the metastable zone width before nucleation could occur.
-
Solution: Re-heat the mixture until it is completely homogeneous. Add 5-10% more of the primary organic solvent (e.g., acetone) to decrease the saturation temperature. Cool the system at a much slower rate and introduce pure 2-methyl-2H-indazole seed crystals when the temperature is 2°C below the saturation point.
Q: I am getting co-crystallization, and my HPLC shows heavy contamination with the 1-methyl isomer. What went wrong? A:
-
Causality: The solvent system is not exploiting the polarity difference sufficiently, or the anti-solvent (water) was added too rapidly, causing "crash precipitation." When precipitation happens too fast, the 1-methyl isomer gets trapped within the rapidly forming crystal lattice of the 2-methyl isomer.
-
Solution: Flatten your cooling ramp. Furthermore, ensure your Acetone:Water ratio is strictly maintained at 6:1. If contamination persists, perform a secondary recrystallization using a slightly higher organic ratio (e.g., 7:1) to keep the 1-methyl isomer fully solvated.
Q: Can I just use normal phase silica gel chromatography instead of recrystallization? A: While silica gel chromatography can separate these isomers, it is highly discouraged for large-scale drug development. It is solvent-intensive, time-consuming, and scales poorly. Mixed-solvent recrystallization is the industry standard for achieving >99% purity efficiently[1].
Decision tree for troubleshooting common recrystallization failures of 2-methyl-2H-indazole.
Part 5: References
-
Method for separating and purifying substituted indazole isomers Source: Google Patents (CN101948433A) URL:
-
Process for preparing 1-methylindazole-3-carboxylic acid Source: European Patent Office (EP1484321A1) URL:
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Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Sterically Hindered Indazoles
Welcome to our dedicated technical support resource for the Suzuki-Miyaura cross-coupling of sterically hindered indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific and often demanding transformation. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate the complexities of these reactions and achieve higher yields and cleaner reaction profiles.
Frequently Asked Questions (FAQs)
Q1: I'm starting a Suzuki coupling with a sterically hindered indazole for the first time. What are the most critical initial parameters to consider for a successful reaction?
A1: For a successful first attempt, focus on three key areas: the catalyst system (palladium source and ligand), the base, and the solvent. Sterically hindered substrates require specific conditions to overcome the challenges of both oxidative addition and reductive elimination.
-
Catalyst System: Employ a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. These ligands are crucial for promoting the key steps in the catalytic cycle with challenging substrates.[1][2] Good starting points are second-generation Buchwald precatalysts like SPhos or XPhos.[3]
-
Base Selection: A moderately strong base is often necessary. Potassium phosphate (K₃PO₄) is an excellent starting choice as it has been shown to be effective in couplings of nitrogen-rich heterocycles.[3]
-
Solvent System: A polar aprotic solvent, often with a small amount of water, is typically used. A 4:1 to 5:1 mixture of 1,4-dioxane and water is a robust starting point.[3]
Q2: Why are sterically hindered indazoles so challenging for Suzuki couplings?
A2: The difficulty arises from a combination of steric and electronic factors.
-
Steric Hindrance: Large substituents near the reaction site (the carbon-halogen bond on the indazole or the boronic acid) can physically block the palladium catalyst from accessing the substrates. This slows down both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle.
-
Inhibitory Effects of the Indazole Ring: The unprotected N-H group on the indazole ring can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive dimeric species.[3][4][5] This effectively reduces the concentration of the active catalyst in the reaction mixture.
Q3: What are the primary side reactions I should be aware of, and how can I minimize them from the start?
A3: The two most common side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often caused by excess water, high temperatures, or an inappropriate choice of base.[6] To minimize this, use fresh, high-quality boronic acid and carefully control the reaction temperature.
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen in the reaction mixture.[7] Rigorous degassing of your solvent and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is critical to prevent this.[8]
Comprehensive Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low to No Conversion of Starting Materials
If your reaction shows little to no product formation, it is likely that a key step in the catalytic cycle is being inhibited.
Potential Cause 1: Ineffective Catalyst System
The combination of your palladium source and ligand may not be active enough for your specific substrates.
Solution:
-
Screen Different Ligands: The choice of ligand is paramount. For sterically hindered substrates, bulky and electron-rich monophosphine ligands are often the most effective. Consider screening a panel of ligands.
Ligand Structure Key Features XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl Very bulky and electron-rich, excellent for hindered couplings.[2][3] SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl Similar to XPhos with different electronic properties, also highly effective.[1][3] RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl Another highly active Buchwald ligand for challenging couplings. dppf 1,1'-Bis(diphenylphosphino)ferrocene A common bidentate ligand, sometimes effective but may be less so for highly hindered systems.[9] -
Use a Precatalyst: Palladium(II) precatalysts are generally more stable and lead to more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][4]
Experimental Protocol: Ligand Screening
-
Setup: In parallel, prepare several reaction vials under an inert atmosphere.
-
Reagents: To each vial, add the sterically hindered indazole halide (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: To each vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a different ligand (4 mol%).
-
Solvent: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.
-
Analysis: Compare the conversion rates and product formation across the different ligands to identify the most effective one.
Potential Cause 2: Inappropriate Base or Solvent
The choice of base and solvent can significantly impact the reaction outcome.
Solution:
-
Base Optimization: If K₃PO₄ is not effective, consider other bases. Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective for challenging couplings.[2] Potassium carbonate (K₂CO₃) is another common choice.[9][10]
-
Solvent Effects: While dioxane/water is a good starting point, other solvent systems may be more effective. Consider screening toluene, DMF, or THF, with or without water.[11][12]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting low yields in sterically hindered Suzuki couplings.
Issue 3: Reaction Stalls or is Sluggish
Sometimes a reaction will start but fail to go to completion.
Potential Cause: Catalyst Decomposition
The active Pd(0) species can be unstable at high temperatures, leading to the formation of inactive palladium black.
Solution:
-
Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to a better overall yield by minimizing decomposition pathways.
-
Use a More Stable Precatalyst: Some of the newer generation Buchwald precatalysts are designed for greater stability and resistance to decomposition.
-
Temperature Control: Avoid excessive heating. Run a temperature screen to find the lowest temperature at which the reaction proceeds at a reasonable rate. [8]
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link] [3][4][5]2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Indazole Functionalization & Bromination
Welcome to the Application Support portal for heterocyclic chemistry. As a Senior Application Scientist, I have compiled this definitive guide to address the complex regioselectivity challenges associated with the bromination of substituted indazoles.
When functionalizing 4-methoxy-1H-indazole, researchers are fighting a battle of electronic directing effects. The unsubstituted 1H-indazole core naturally undergoes electrophilic aromatic substitution (SEAr) at the C-3 position, as it is the most nucleophilic carbon in the pyrazole ring[1]. However, the introduction of a methoxy group at the C-4 position fundamentally alters the electronic landscape. As a strong
Understanding this causality is critical: your choice of solvent, temperature, and stoichiometry will dictate whether the reaction yields the kinetic C-3 product, a C-7 functionalized product, or an over-brominated mixture[3].
Troubleshooting FAQs: 4-Methoxyindazole Bromination
Q1: I am trying to synthesize 3-bromo-4-methoxy-1H-indazole, but my LC-MS shows a massive peak corresponding to a dibrominated species (+158 Da). How do I prevent over-bromination? A1: Over-bromination (typically yielding 3,7-dibromo-4-methoxy-1H-indazole) occurs because the C-7 position is highly activated by the para-directing C-4 methoxy group[2]. When using highly polar solvents like DMF, the bromonium ion intermediate is stabilized, accelerating the reaction kinetically and leading to runaway dibromination. Solution: Switch to a non-polar solvent like Dichloromethane (DCM) to slow down the SEAr mechanism. Strictly control the stoichiometry of N-Bromosuccinimide (NBS) to 0.95–1.0 equivalents, and drop the reaction temperature to 0 °C.
Q2: My bromination reaction is stalling at 50% conversion. Should I add more NBS or heat the reaction? A2: Do not heat the reaction. Heating will overcome the activation energy barrier for the C-7 position, leading to unwanted regioisomers or dibromination[3]. Incomplete conversion is usually caused by either poor substrate solubility or degraded reagents. Solution: Ensure your NBS is freshly recrystallized from water to remove succinimide and HBr impurities. If the 4-methoxyindazole is insoluble in pure DCM at 0 °C, use a co-solvent mixture of DCM/DMF (9:1). The small amount of DMF will solvate the starting material without drastically accelerating the over-bromination pathway.
Q3: Is it possible to intentionally direct bromination to the C-7 position instead of C-3? A3: Yes, but it requires overriding the inherent C-3 reactivity. Recent methodologies demonstrate that specific N1-protecting groups or bulky C-4 substituents can sterically and electronically shift regioselectivity toward C-7[3]. For 4-methoxy-1H-indazole, the most reliable method to achieve exclusive C-7 bromination is to temporarily block the C-3 position (e.g., via halogenation/cross-coupling) or utilize directed palladium-catalyzed C-H activation protocols[4].
Reaction Optimization Data
The following table summarizes the quantitative outcomes of various reaction conditions tested during the optimization of 4-methoxy-1H-indazole bromination.
| Solvent System | Temperature | NBS (Equiv.) | Major Regioisomer | Isolated Yield | Mechanistic Note |
| DMF (100%) | 25 °C (RT) | 1.20 | 3,7-Dibromo | 62% | Polar solvent accelerates SEAr; excess Br+ causes over-reaction. |
| MeCN (100%) | 0 °C | 1.05 | 3-Bromo / 3,7-Dibromo | 45% / 30% | Moderate polarity leads to poor kinetic differentiation. |
| DCM (100%) | 0 °C | 1.00 | 3-Bromo | 88% | Non-polar solvent slows reaction, favoring kinetic C-3 product. |
| DCM/DMF (9:1) | -20 °C | 0.95 | 3-Bromo | 91% | Optimal: DMF aids solubility while low temp prevents C-7 attack. |
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Protocol: Kinetic Synthesis of 3-Bromo-4-methoxy-1H-indazole
Objective: Regioselective bromination at the C-3 position while suppressing C-7 activation.
Step 1: Reagent Purification
Dissolve 10 g of commercial NBS in 100 mL of boiling water. Rapidly cool the flask in an ice bath to induce crystallization. Filter the white crystals and dry under high vacuum in the dark for 12 hours.
Validation Check: The purified NBS must be pure white. If it has a yellow or orange tint, free bromine (
Step 2: Reaction Setup Charge a flame-dried 100 mL round-bottom flask with 4-methoxy-1H-indazole (1.0 mmol) and anhydrous DCM (18 mL). Add anhydrous DMF (2 mL) to ensure complete dissolution. Cool the clear solution to -20 °C using a dry ice/ethylene glycol bath. Validation Check: Visually inspect the flask. The solution must be completely homogenous. If precipitate remains, the localized concentration of NBS upon addition will cause over-bromination.
Step 3: Halogenation Dissolve the purified NBS (0.95 mmol, 0.95 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes via a syringe pump, maintaining the internal temperature at -20 °C. Stir for an additional 2 hours. Validation Check: At t = 2 hours, pull a 50 µL aliquot, quench with aqueous sodium thiosulfate, and analyze via LC-MS. You must observe >90% conversion to the [M+H]+ 227/229 (1:1 isotope pattern) mass, with less than 2% of the +158 Da dibromo mass. If unreacted starting material >10%, add 0.05 eq of NBS and stir for 30 more minutes.
Step 4: Quench and Isolation
Quench the reaction cold by adding 10 mL of saturated aqueous
Mechanistic & Troubleshooting Workflows
Figure 1: Reaction pathways and regioselectivity in the bromination of 4-methoxy-1H-indazole.
Figure 2: Troubleshooting decision tree for optimizing indazole bromination conditions.
References
-
Boujdi, K., et al. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021. Available at:[Link]
-
National Institutes of Health (NIH). "Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors." PMC Database. Available at:[Link]
Sources
Removing N1-methyl impurity from 2-methylindazole crude product
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-methylindazole. This resource provides in-depth, field-proven insights into removing the common N1-methylindazole regioisomeric impurity.
Frequently Asked Questions (FAQs)
Q1: Why is N1-methylindazole a common impurity in my 2-methylindazole synthesis?
A: The formation of both N1- and N2-methylated isomers is a common outcome of alkylating the indazole scaffold. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2.[1] During methylation, the alkylating agent can react at either site, leading to a mixture of regioisomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.[1][2]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[3][4] However, reaction conditions can favor either the kinetic or thermodynamic product. For instance, strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like THF tend to favor N1-alkylation, whereas other conditions might yield significant amounts of the N2-isomer.[1]
Q2: What are the key physicochemical differences between 1-methylindazole and 2-methylindazole that I can exploit for separation?
A: Successful purification hinges on exploiting the subtle, yet significant, differences in the physical and chemical properties of the two isomers.
| Property | 1-Methylindazole (Impurity) | 2-Methylindazole (Product) | Rationale for Separation |
| Structure | ![]() | ![]() | The position of the methyl group fundamentally alters the molecule's electronic distribution and steric profile. |
| Basicity | Less Basic | More Basic | The lone pair on N1 in 2-methylindazole is more "pyridine-like" and available for protonation. In 1-methylindazole, the N2 lone pair contributes more to the aromatic system, making it less basic. This difference is key for Acid-Base Extraction .[5][6] |
| Dipole Moment & Polarity | More Polar | Less Polar | The different positions of the methyl group result in different molecular dipole moments.[5] This polarity difference is the basis for separation by Chromatography and can influence solubility in Fractional Crystallization . |
| Solubility | Different | Different | Due to differences in polarity and crystal packing energies, the two isomers will exhibit different solubilities in various solvents, which is the principle behind Fractional Crystallization .[7] |
Q3: What are the primary methods for separating these two isomers?
A: The three most common and effective laboratory-scale techniques are:
-
Fractional Crystallization: A technique that leverages differences in solubility in a specific solvent or solvent mixture. It is often scalable and cost-effective.[7][8]
-
Flash Column Chromatography: A standard purification method that separates compounds based on their differential adsorption to a stationary phase (like silica gel) due to polarity differences.[2][3]
-
Acid-Base Extraction: A liquid-liquid extraction technique that separates compounds based on differences in their basicity (pKa).[9][10][11]
The choice of method depends on the scale of your synthesis, the ratio of the two isomers, the required final purity, and the available equipment.
Troubleshooting & In-Depth Protocols
This section addresses specific issues and provides detailed, step-by-step protocols for the recommended purification techniques.
Issue 1: My initial purity check (TLC/HPLC) shows a significant amount of the N1-isomer. Which purification method should I choose?
To help guide your decision, consider the following flowchart.
Caption: Decision flowchart for selecting a purification method.
Issue 2: My attempt at fractional crystallization resulted in "oiling out" or poor recovery.
"Oiling out" occurs when a compound precipitates from solution above its melting point, forming an impure liquid instead of crystals.[12] Poor recovery often results from using an inappropriate solvent or too much solvent.[13]
Protocol 1: Fractional Crystallization using a Mixed-Solvent System
This protocol is based on a common strategy for separating indazole isomers, where one solvent dissolves both compounds and a second "anti-solvent" is added to induce precipitation of the less soluble isomer.[7][14]
Step-by-Step Methodology:
-
Solvent Screening (Crucial First Step):
-
Test the solubility of your crude mixture in various solvents (e.g., Toluene, Ethyl Acetate, Acetone, Ethanol). Find a solvent ("Solvent A") in which the product is readily soluble when hot.
-
Find a second, miscible "anti-solvent" ("Solvent B," e.g., Hexane, Heptane, Water) in which your product is poorly soluble.
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product (e.g., 5.0 g) in the minimum amount of boiling Solvent A (e.g., Toluene). Add the solvent portion-wise until everything just dissolves.[13]
-
Induce Crystallization: While the solution is still hot, add Solvent B (e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of hot Solvent A to just redissolve the turbidity, resulting in a saturated solution at the boiling point.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure crystals.[15]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the desired, less soluble 2-methylindazole.
-
Isolation: Collect the crystals via vacuum filtration. Wash the crystals with a small amount of ice-cold Solvent B (or a mixture of A and B) to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Analyze the purity of the crystals and the mother liquor by HPLC or TLC to assess the efficiency of the separation.
Issue 3: I need a highly pure sample for my assay, but my isomers are inseparable by crystallization.
When isomers have very similar solubility profiles, column chromatography is the method of choice for achieving high purity, especially on a smaller scale.[3]
Protocol 2: Flash Column Chromatography
Step-by-Step Methodology:
-
TLC Method Development:
-
On a silica gel TLC plate, spot your crude mixture.
-
Develop the plate in various mobile phase systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).
-
Aim for a solvent system that gives a good separation between the two isomer spots, with the lower spot (desired 2-methylindazole, being less polar) having an Rf value of ~0.2-0.3.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column for your sample size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using your chosen mobile phase (eluent).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.
-
Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Load the resulting dry powder onto the top of the packed column.
-
-
Elution:
-
Begin running the mobile phase through the column, collecting fractions.
-
You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. A shallow gradient of ethyl acetate in hexane often provides excellent separation.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 2-methylindazole.
-
Issue 4: My synthesis is large-scale (>20g), and chromatography is not practical.
For larger-scale purification where moderate purity is initially acceptable, or as a pre-purification step, acid-base extraction is a powerful and scalable technique. It exploits the greater basicity of the desired 2-methylindazole isomer.
Protocol 3: Selective Acid-Base Extraction
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture (e.g., 20 g) in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (e.g., 200 mL).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl).
-
Phase Separation: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate fully. The more basic 2-methylindazole will be protonated to form a salt and will preferentially move into the aqueous layer. The less basic 1-methylindazole impurity will remain in the organic layer.[10][11]
-
Repeat Extraction: Drain the lower aqueous layer. To ensure complete removal, extract the organic layer two more times with fresh portions of 1M HCl. Combine all the acidic aqueous extracts.
-
Isolate Impurity (Optional): The organic layer now contains the enriched 1-methylindazole impurity. It can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the impurity.
-
Liberate Product: Place the combined acidic aqueous extracts in a large beaker or flask in an ice bath. While stirring, slowly add a base (e.g., 10% aqueous NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). The protonated 2-methylindazole salt will be neutralized and precipitate or form an oil.
-
Back-Extraction: Extract the neutralized aqueous solution three times with fresh portions of an organic solvent (DCM or EtOAc).
-
Final Workup: Combine the organic extracts from the back-extraction. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-methylindazole.
Caption: Workflow for purification via acid-base extraction.
Q4: How can I definitively confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous confirmation.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for assessing purity.[16] A well-developed method will show two distinct peaks for the two isomers. The purity of your final product can be calculated from the relative peak areas.[17][18]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is crucial for structural confirmation. While ¹H NMR will show characteristic peaks for each isomer, a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment provides a definitive answer.
-
For 2-methylindazole: You will observe a correlation between the protons of the N-methyl group and the C3 carbon of the indazole ring.
-
For 1-methylindazole: No such correlation between the N-methyl protons and C3 will be observed.[3]
-
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. Impurities typically cause the melting point to be depressed and broaden the melting range.[12]
References
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]
-
2-Methyl-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Sinopep. [Link]
-
[Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry]. PubMed. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]
-
Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers.
-
2-METHYLIMIDAZOLE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
-
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Center for Biotechnology Information. [Link]
-
Recrystallization. University of California, Irvine. [Link]
-
2-METHYLIMIDAZOLE. Ataman Kimya. [Link]
-
Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. [Link]
-
Recrystallization using two solvents. YouTube. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. PubMed. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]
- CN101941945B - Extraction method of 2-methyl imidazole mother liquor.
-
2-Methylimidazole. PubChem. [Link]
-
Figure 5. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2)... ResearchGate. [Link]
-
Growth, strain, energy gap, optical, mechanical, piezoelectric, and morphology analyses of 2-methylimidazole (2MI) single crystal for NLO device fabrication. SpringerLink. [Link]
-
Method for separating and purifying 2-methylimidazole crystal impurity. Patsnap. [Link]
-
New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
-
Fractional Crystallization. Sulzer. [Link]
-
Recrystallization I. University of Massachusetts. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. Academia.edu. [Link]
-
Preparation of 2-Methylimidazole (I). LookChem. [Link]
-
Dissociation extraction process for the separation of isomeric organic compounds. Pakistan Journal of Scientific and Industrial Research. [Link]
-
Video: Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]
-
pKa values bases. University of Tartu. [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. [Link]
- CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity.
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- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caribjscitech.com [caribjscitech.com]
- 6. pjsir.org [pjsir.org]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. rcprocess.se [rcprocess.se]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. [Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Controlling Over-Alkylation in 2H-Indazole Synthesis
Welcome to the technical support center for advanced 2H-indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole chemistry. Here, we address common challenges, with a primary focus on controlling the regioselectivity of N-alkylation to favor the desired 2H-indazole isomer. We will delve into the mechanistic underpinnings of these reactions and provide actionable troubleshooting strategies and detailed protocols to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting a direct alkylation of my 1H-indazole and obtaining a mixture of N1 and N2 isomers. Why is this happening and how can I favor the 2H-indazole product?
This is a frequent challenge in indazole chemistry, and the formation of a mixture of N1 and N2 alkylated products is a common outcome of direct alkylation.[1][2][3] The regioselectivity of this reaction is governed by a delicate interplay of factors including the inherent stability of the indazole tautomers, the reaction conditions, and the nature of the electrophile.[1][4]
The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer.[3][4][5] Consequently, reactions that are under thermodynamic control often favor the formation of the N1-alkylated product.[4] Conversely, the N2-alkylated product is often the kinetically favored isomer.[6] To selectively synthesize the 2H-indazole, we need to employ conditions that favor kinetic control.
Key Factors Influencing N1 vs. N2 Selectivity:
-
Base and Solvent System: The choice of base and solvent is paramount in directing the regioselectivity. For instance, using a strong, non-coordinating base in a polar aprotic solvent can favor N2 alkylation. Conversely, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity, as the sodium cation can coordinate with the N2 nitrogen, sterically hindering its attack.[1][7][8][9]
-
Steric and Electronic Effects of Substituents: The substituents on the indazole ring can exert significant steric and electronic influence. Bulky groups at the C3 position can sterically hinder attack at the N1 position, thereby favoring N2 alkylation. Conversely, electron-withdrawing groups at the C7 position have been shown to promote N2 selectivity.[4][8]
-
Nature of the Alkylating Agent: The reactivity and structure of the electrophile also play a crucial role. Highly reactive alkylating agents may lead to lower selectivity.
Troubleshooting Strategies for Favoring 2H-Indazole Formation:
-
Employ Acidic Conditions: A highly effective strategy for selective N2-alkylation is to perform the reaction under acidic conditions.[6] For example, using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates as the alkylating agent has been shown to provide excellent N2 selectivity.[6][10] This method avoids the formation of the indazole anion and proceeds through a different mechanism.[11]
-
Utilize Specific Alkylating Reagents: The use of diazo compounds in the presence of TfOH has also been reported as a highly regioselective method for N2-alkylation, affording excellent yields and functional group tolerance.[12]
-
Metal-Mediated Alkylation: Gallium/aluminum or aluminum-mediated direct alkylation of indazoles with α-bromocarbonyl compounds, allyl bromides, or benzyl bromides has been shown to be a high-yielding and regioselective method for the synthesis of 2H-indazoles.[13][14][15]
-
Mitsunobu Reaction: For the introduction of alkyl groups from alcohols, the Mitsunobu reaction can provide a pathway to N2-substituted indazoles, potentially through chelation control.[3]
Q2: My N2-alkylation reaction is sluggish or giving low yields. What are the potential causes and how can I optimize the reaction?
Low yields or incomplete reactions in N2-alkylation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting indazole, alkylating agent, and any catalysts or acids used. Impurities can interfere with the reaction. Carefully check the stoichiometry of your reagents; an excess of the alkylating agent may be necessary in some cases, but can also lead to side reactions.
-
Solvent Choice and Purity: The solvent plays a critical role in solubility and reactivity. Ensure you are using an appropriate and anhydrous solvent, as water can quench reactive intermediates. For acid-catalyzed reactions, solvents like 1,2-dichloroethane (DCE) or dioxane are often employed.
-
Temperature and Reaction Time: Some N2-alkylation reactions may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Extended reaction times at high temperatures can sometimes lead to decomposition or side product formation.
-
Catalyst Activity: If you are using a catalyst, such as copper(II) triflate, ensure its activity is not compromised. Consider using a fresh batch of catalyst if you suspect deactivation.
-
Substrate Reactivity: The electronic nature of your indazole can influence its nucleophilicity. Electron-withdrawing groups on the indazole ring can decrease its reactivity, potentially requiring more forcing conditions (higher temperature, longer reaction time, or a more reactive alkylating agent).
Visualizing the Reaction Pathway
To better understand the competing N1 and N2 alkylation pathways, the following diagram illustrates the general concept of thermodynamic versus kinetic control.
Caption: Energy profile for N1 vs. N2 alkylation.
Data Summary: Impact of Reaction Conditions on Regioselectivity
The following table summarizes the general trends observed for the impact of different reaction conditions on the N1:N2 product ratio. Note that these are generalizations, and the optimal conditions will be substrate-dependent.
| Condition | Favors N1-Alkylation (Thermodynamic Control) | Favors N2-Alkylation (Kinetic Control) |
| Base | NaH, K2CO3 | Strong, non-coordinating bases (e.g., Cs2CO3 in some cases) |
| Solvent | THF, Dioxane | DMF, DMSO |
| Temperature | Higher temperatures (allowing for equilibration) | Lower temperatures |
| Reaction Type | Standard alkylation with alkyl halides | Acid-catalyzed (TfOH), Metal-mediated (Ga/Al), Mitsunobu |
Experimental Protocols
Protocol 1: General Procedure for Selective N2-Alkylation using Trifluoromethanesulfonic Acid (TfOH)
This protocol is adapted from methodologies demonstrating high N2-selectivity.[6][10]
-
Reaction Setup: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add the alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv).
-
Acid Addition: Cool the reaction mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkyl-2H-indazole.
Protocol 2: General Procedure for Selective N1-Alkylation using Sodium Hydride (NaH)
For comparative purposes and for instances where the N1-isomer is desired, this protocol is highly effective.[1][7][8]
-
Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the 1H-indazole (1.0 equiv) in anhydrous THF dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Selective 2H-Indazole Synthesis
The following diagram outlines a general workflow for achieving selective N2-alkylation.
Caption: Workflow for selective 2H-indazole synthesis.
References
-
ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]
-
Chemical Communications (RSC Publishing). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Available at: [Link]
-
Organic Chemistry Portal. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]
-
ACS Publications. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Available at: [Link]
-
ACS Publications. Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2-Aryl-2H-indazoles Using Silver Catalysis. Available at: [Link]
-
Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
-
MDPI. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Available at: [Link]
-
PMC. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
- Google Patents. WO2017186693A1 - Synthesis of indazoles.
-
PMC. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
-
ResearchGate. Effect of base, solvent, and temperature. a. Available at: [Link]
-
RSC Publishing. Development of a selective and scalable N1-indazole alkylation. Available at: [Link]
-
University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]
-
MPG.PuRe. Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]
-
PubMed. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation ... Available at: [Link]
-
ResearchGate. (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
-
Semantic Scholar. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Available at: [Link]
-
ResearchGate. Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Available at: [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles [mdpi.com]
- 14. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
Technical Support Center: NMR Sample Preparation for 6-Bromo-4-methoxy-2-methylindazole
Case ID: IND-SOL-006 Subject: Optimization of Solubility and Spectral Resolution for N2-Methylated Indazoles Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are likely encountering difficulties obtaining a resolved NMR spectrum for 6-bromo-4-methoxy-2-methylindazole . Despite being a relatively low molecular weight heterocycle, this specific substitution pattern presents a "perfect storm" for solubility issues:
-
Planarity: The indazole core promotes strong
- stacking. -
Lattice Energy: The 6-bromo and 4-methoxy substituents increase crystallinity and lipophilicity, making the crystal lattice difficult to break with standard non-polar solvents like Chloroform-d (
). -
Aggregation: Even if the compound appears visually dissolved, it may exist as oligomeric aggregates in solution, leading to broad, undefined peaks.
This guide provides a validated workflow to solubilize this compound and obtain publication-quality data.
Module 1: Solvent Selection Strategy
Q: Why is my sample not dissolving in
Recommendation: Switch to Dimethyl Sulfoxide-
Comparative Solvent Data for Indazoles
| Parameter | Chloroform- | DMSO- | Acetone- |
| Solubility Power | Low (for this substrate) | High (Recommended) | Moderate |
| Dielectric Constant | 4.81 | 46.7 | 20.7 |
| Stacking Disruption | Poor | Excellent | Good |
| Water Peak | ~1.56 ppm | ~3.33 ppm | ~2.84 ppm |
| Sample Recovery | Easy (Evaporation) | Difficult (Lyophilization) | Easy (Evaporation) |
Critical Note on N2-Methylation: Unlike 1H-indazoles, your compound (2-methyl) has no exchangeable N-H proton. This eliminates the risk of proton exchange broadening. However, the fixed N2-methyl group creates a permanent dipole that strongly favors the highly polar environment of DMSO.
Module 2: The "Hidden" Solubility Issue (Aggregation)
Q: My sample is clear in DMSO, but the peaks are still broad. Is it impure?
A: Not necessarily. Planar heterocycles like 6-bromo-4-methoxy-2-methylindazole often form "molecular stacks" in solution. This increases the effective molecular tumbling time (
The Fix: Variable Temperature (VT) NMR Heat provides the kinetic energy required to break these aggregates into monomers.
Protocol: Performing VT-NMR for Disaggregation
-
Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-
. -
Initial Scan: Acquire a standard 1H spectrum at 298 K (25°C) . Measure the linewidth at half-height (
) of the aromatic signal (H-7 or H-5). -
Stepwise Heating:
-
Increase probe temperature to 323 K (50°C) . Allow 10 minutes for thermal equilibration. Shim and acquire.
-
If sharpening is observed but incomplete, increase to 348 K (75°C) .
-
-
Validation: If the peaks sharpen significantly at higher temperatures, the broadening was due to aggregation, not impurities.
Module 3: Workflow Visualization
The following decision matrix outlines the logical steps for sample preparation based on visual solubility and spectral quality.
Caption: Decision matrix for optimizing NMR solvent selection and resolving aggregation issues.
Module 4: Advanced Troubleshooting & FAQs
Q: I need to recover my sample for bioassays. DMSO is hard to remove.[1] What now? A: If DMSO is required for solubility but recovery is essential, use the Lyophilization (Freeze-Drying) method.
-
Freeze the DMSO sample in liquid nitrogen.
-
Connect to a high-vacuum lyophilizer. DMSO sublimes (slowly), leaving the solid residue. Alternative: If the sample is moderately soluble, try Acetone-
. It is polar enough to dissolve many indazoles but volatile (b.p. 56°C) for easy recovery.
Q: Will the Bromine atom affect my integration?
A: Potentially. Heavy atoms like Bromine can shorten the Spin-Lattice Relaxation time (
-
Protocol: For quantitative NMR (qNMR), set your relaxation delay (
) to at least 5× (typically 10–15 seconds is safe) to ensure full magnetization recovery.
Q: Are there chemical shift artifacts I should expect in DMSO?
A: Yes. Switching from
-
Protons adjacent to the N2-Methyl and Methoxy groups will likely shift downfield (higher ppm) due to the strong deshielding environment of DMSO.
-
Water Signal: Expect a broad water peak around 3.33 ppm in DMSO, which may overlap with the methoxy signal (~3.8–4.0 ppm). If overlap occurs, changing the temperature (VT-NMR) often shifts the water peak significantly while the organic signals move less, revealing the masked peak.
References
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
University of Ottawa NMR Facility. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
-
Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Debromination Side Reactions in Palladium-Catalyzed Coupling
Welcome to the Technical Support Center dedicated to a persistent challenge in palladium-catalyzed cross-coupling reactions: the undesired side reaction of debromination, or hydrodebromination. This guide is designed for researchers, scientists, and professionals in drug development who encounter this yield-reducing and purification-complicating issue. Here, we will dissect the root causes of debromination and provide actionable, field-proven strategies to mitigate it across common coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in my cross-coupling reaction?
A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom of your aryl bromide starting material is replaced by a hydrogen atom.[1][2][3] This leads to the formation of an undesired byproduct, which reduces the yield of your target molecule.[2][3][4][5] This side reaction is particularly troublesome because the debrominated byproduct often has similar physical properties to the starting material and the desired product, making purification by chromatography challenging.[1][2][4][5]
Q2: How can I detect and quantify the extent of debromination in my reaction?
A2: Several standard analytical techniques can be employed to identify and quantify the debrominated byproduct. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for separating and identifying the components of your crude reaction mixture.[1] Additionally, ¹H NMR spectroscopy of the crude product will reveal characteristic aromatic proton signals corresponding to the debrominated species, allowing for quantification relative to the desired product.[3][4] On a Thin-Layer Chromatography (TLC) plate, the debrominated product will typically appear as a new, less polar spot compared to the aryl bromide starting material.[3]
Q3: What are the primary mechanistic pathways that lead to debromination?
A3: The most common culprit behind debromination is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[4] This Pd-H intermediate can arise from several sources, including the solvent (e.g., alcohols), the base (especially strong alkoxides), or even the thermal decomposition of ligands or other reaction components.[2][3][4] Once formed, the Pd-H species can participate in a competing catalytic cycle where it undergoes reductive elimination with the aryl group to yield the debrominated arene and regenerate the Pd(0) catalyst.[4][6] Another potential pathway involves the direct reduction of the aryl bromide by other components in the reaction mixture.[1]
Troubleshooting Guide: A Systematic Approach to Minimizing Debromination
When faced with significant debromination, a systematic evaluation of your reaction parameters is crucial. The following sections provide a logical workflow to diagnose and resolve the issue.
Step 1: Evaluate the Base
The choice of base is one of the most critical factors influencing the extent of debromination.[2][3] Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt), are known to promote the formation of Pd-H species, which are key intermediates in the debromination pathway.[3][4]
Recommendations:
-
Switch to a weaker, non-nucleophilic inorganic base. [1] Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are excellent alternatives that often suppress debromination while maintaining high coupling efficiency.[1][2][3][4]
-
For Suzuki couplings, cesium fluoride (CsF) has also been reported to be effective in minimizing side products.[2]
| Base Type | Propensity for Debromination | Recommended Alternatives |
| Strong Alkoxides (e.g., NaOtBu, KOtBu, NaOH) | High | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF[1][2][5] |
| Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Low to Moderate | Generally a good starting point[3][5] |
| Phosphates (e.g., K₃PO₄) | Low | Often a very effective choice[1][5] |
Step 2: Optimize the Catalyst System (Palladium Source and Ligand)
The nature of the palladium catalyst and its coordinating ligand significantly impacts the relative rates of the desired cross-coupling versus the undesired debromination.[2]
Ligand Selection: The electronic and steric properties of the phosphine ligand are paramount.
-
Use bulky, electron-rich phosphine ligands. Ligands such as XPhos and SPhos can promote the desired reductive elimination of the product and suppress the formation of palladium-hydride species.[1] These bulky ligands tend to favor the formation of monoligated palladium species, which can increase the rate of the desired catalytic cycle.[7]
-
Avoid less electron-donating phosphines if debromination is a persistent issue, as they may disfavor the hydrodehalogenation pathway less effectively.[5]
Palladium Source:
-
Utilize air- and moisture-stable pre-catalysts. Buchwald pre-catalysts (e.g., XPhos Pd G2, G3, G4) are designed for the clean and efficient in situ generation of the active Pd(0) species upon exposure to a base.[6][8] This can minimize the presence of palladium black and other inactive or side-reaction-promoting palladium species.[2]
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Step 3: Adjust Reaction Conditions (Temperature and Solvent)
Temperature Control: Elevated temperatures can accelerate the rates of side reactions, including debromination.[1][5]
-
Lower the reaction temperature. Often, debromination pathways have a higher activation energy than the desired coupling.[1] Therefore, reducing the temperature can selectively disfavor the side reaction. Start at a lower temperature (e.g., 40-80 °C) and monitor the reaction progress.[1][4]
Solvent Choice: Protic solvents like alcohols and water can act as hydride sources, facilitating debromination.[2][4]
-
Use anhydrous, aprotic solvents. Toluene, dioxane, and tetrahydrofuran (THF) are generally preferred as they minimize the availability of potential proton and hydride donors.[2][5] Ensure your solvents are rigorously dried and degassed before use to remove water and oxygen, which can also lead to catalyst decomposition.[9]
Step 4: Consider Substrate-Specific Strategies
For certain classes of substrates, additional measures may be necessary.
N-H Containing Heterocycles (e.g., Indoles, Imidazoles, Pyrroles): The acidic N-H proton in these heterocycles can interfere with the catalytic cycle and promote debromination, especially in the presence of a strong base.[10]
-
Protect the nitrogen atom. This is often the most effective strategy.[10] Common protecting groups include Boc (tert-Butoxycarbonyl) and SEM ([2-(trimethylsilyl)ethoxy]methyl).[2][10][11] N-protection prevents deprotonation and the subsequent increase in electron density on the aromatic ring, which can make the C-Br bond more susceptible to cleavage.[10]
Caption: A logical workflow for troubleshooting debromination.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Optimized to Minimize Debromination
This protocol provides a starting point for optimizing a reaction where debromination is a concern.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) at least three times.
-
Add the palladium pre-catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.[10]
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature.[10]
-
Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5][10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][10]
-
Purify the crude product by column chromatography.[10]
-
Analyze the purified product and crude mixture by ¹H NMR and/or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.[4]
References
- BenchChem. (2025). Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions. BenchChem Technical Support.
- BenchChem. (2025). How to avoid debromination in 5-bromoindole reactions. BenchChem Technical Support.
- Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511.
- BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem Technical Support.
- BenchChem. (2025). preventing debromination in subsequent reaction steps. BenchChem Technical Support.
- BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Support.
- BenchChem. (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions. BenchChem Technical Support.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Wikipedia. (2023).
- Al-Zoubi, R. M. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Biscoe, M. R., & Buchwald, S. L. (2009). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 42(10), 1543-1553.
- BenchChem. (2025). troubleshooting guide for Sonogashira coupling failures. BenchChem Technical Support.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-bromo-4-methoxy-2-methyl-2H-indazole via HPLC
Welcome to the dedicated technical support guide for the purification of 6-bromo-4-methoxy-2-methyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during HPLC purification of this and structurally related molecules.
Introduction to the Purification Challenge
6-bromo-4-methoxy-2-methyl-2H-indazole is a heterocyclic compound with potential applications in medicinal chemistry. Its purification via High-Performance Liquid Chromatography (HPLC) is a critical step to ensure the purity required for subsequent research and development activities. The primary challenges in the purification of this compound often revolve around achieving baseline separation from structurally similar impurities, particularly the N-1 isomer (6-bromo-4-methoxy-1-methyl-1H-indazole), and preventing on-column degradation. This guide provides a systematic approach to developing a robust purification method and troubleshooting common issues.
Physicochemical Properties of 6-bromo-4-methoxy-2-methyl-2H-indazole
A thorough understanding of the physicochemical properties of the target molecule is fundamental to developing a successful HPLC purification method. While experimental data for this specific molecule is not widely published, we can infer key properties from its structural analogues.
| Property | Estimated Value/Information | Significance for HPLC Purification |
| Molecular Formula | C9H9BrN2O | - |
| Molecular Weight | 241.09 g/mol | Essential for mass spectrometry-based detection and fraction analysis. |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and ethanol.[1] | Informs the choice of sample diluent and mobile phase composition.[2] |
| UV Absorbance | Expected to have strong absorbance in the UV range (approx. 220-300 nm) due to the indazole aromatic system. | Guides the selection of the appropriate detector wavelength for monitoring the separation. |
| pKa | The indazole ring system has both acidic and basic properties. The pKa will influence the ionization state of the molecule.[3] | Crucial for selecting the optimal mobile phase pH to ensure good peak shape and retention. |
| Potential Isomers | The synthesis may yield the N-1 isomer (6-bromo-4-methoxy-1-methyl-1H-indazole).[4] | The primary impurity that the HPLC method must be able to resolve. |
Recommended Starting Protocol for HPLC Purification
This protocol is a robust starting point for the purification of 6-bromo-4-methoxy-2-methyl-2H-indazole. It is designed to be scaled from analytical to preparative chromatography.[5]
Analytical Method Development
Objective: To achieve baseline separation of 6-bromo-4-methoxy-2-methyl-2H-indazole from its N-1 isomer and other impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A versatile stationary phase for reversed-phase chromatography of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to suppress the ionization of residual silanols on the stationary phase, improving peak shape.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier with good solvating properties for the analyte. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to scout for the elution position of the target compound and impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds; a photodiode array (PDA) detector is recommended to identify the optimal wavelength. |
| Injection Volume | 5 µL | A small injection volume to avoid column overloading during method development. |
| Sample Preparation | Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. | Ensures solubility and compatibility with the mobile phase. |
Scaling to Preparative Purification
Once the analytical method demonstrates good separation, it can be scaled to a preparative method for material isolation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5-10 µm, 21.2 x 150 mm (or larger) | A larger diameter column to accommodate higher sample loads.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintain the same mobile phase composition for predictable selectivity. |
| Mobile Phase B | Acetonitrile | - |
| Gradient | Adjust the gradient based on the analytical run to focus on the elution of the target compound. | A shallower gradient around the elution time of the target will improve resolution. |
| Flow Rate | 20 mL/min (for a 21.2 mm ID column) | Scale the flow rate proportionally to the cross-sectional area of the column. |
| Column Temperature | 30 °C | Maintain consistent temperature. |
| Detection | UV at 254 nm | - |
| Sample Loading | Start with a low loading (e.g., 10-20 mg) and gradually increase to determine the maximum loading capacity without compromising resolution.[5] | Overloading can lead to peak broadening and loss of resolution. |
| Fraction Collection | Collect fractions based on the UV signal of the target peak.[5] | - |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am seeing poor peak shape (tailing) for my target compound. What could be the cause and how can I fix it?
Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with basic sites on your indazole molecule, leading to tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing these unwanted interactions.[1]
-
-
Cause 2: Mobile Phase pH is too close to the analyte's pKa: If the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Cause 3: Column Contamination: Accumulation of strongly retained impurities can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, to remove contaminants. Using a guard column can also help protect your analytical column.
-
Q2: I am not getting baseline separation between my target compound and a closely eluting impurity, likely the N-1 isomer. How can I improve the resolution?
Answer: Improving the resolution between closely eluting isomers requires careful optimization of your chromatographic conditions.
-
Strategy 1: Optimize the Organic Modifier: The choice of organic solvent can significantly impact selectivity.
-
Action: If you are using acetonitrile, try switching to methanol. Methanol has different solvent properties and can alter the interactions between your analytes and the stationary phase, potentially improving separation.[2] You can also try a ternary mixture of water, acetonitrile, and methanol.
-
-
Strategy 2: Adjust the Gradient Slope: A shallower gradient around the elution time of your target compound will give the molecules more time to interact with the stationary phase, which can enhance separation.
-
Action: After determining the approximate elution time from your initial scouting run, modify the gradient to be much shallower in that region. For example, if your compound elutes at 40% acetonitrile, you could try a gradient segment from 35% to 45% over 15 minutes.
-
-
Strategy 3: Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.
-
Action: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. Be aware that this will increase the run time.
-
-
Strategy 4: Change the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Action: Experiment with different column temperatures, for example, 25 °C, 35 °C, and 45 °C, to see if it improves the separation of the isomers.
-
Q3: My sample is not fully dissolving in the initial mobile phase composition. What should I do?
Answer: Poor sample solubility can lead to peak distortion and even column plugging.
-
Solution 1: Use a Stronger Injection Solvent: Dissolve your sample in a stronger solvent than the initial mobile phase, such as 100% acetonitrile or methanol. However, be cautious with this approach as it can lead to peak fronting or splitting if the injection volume is too large.
-
Best Practice: Keep the injection volume as small as possible if using a stronger diluent.
-
-
Solution 2: Perform a Solvent Exchange: If your crude product is in a solvent that is incompatible with reversed-phase HPLC (e.g., dichloromethane or ethyl acetate), you should remove the solvent under reduced pressure and then dissolve the residue in an appropriate injection solvent.
Q4: I am observing a loss of my target compound during the purification process. What could be the reason?
Answer: Sample loss can be due to degradation or irreversible adsorption.
-
Cause 1: On-Column Degradation: Some compounds can be sensitive to the acidic mobile phase.
-
Troubleshooting Step: To test for stability, incubate your sample in the mobile phase for a few hours at room temperature and then re-analyze it by HPLC to see if any new peaks appear. If degradation is observed, you may need to use a less acidic mobile phase, such as one with an ammonium formate buffer at a higher pH.
-
-
Cause 2: Irreversible Adsorption: Highly non-polar impurities or the compound itself might be irreversibly adsorbed onto the column.
-
Solution: After your purification run, perform a high-organic wash of the column (e.g., 100% acetonitrile) to elute any strongly retained compounds.
-
Frequently Asked Questions (FAQs)
Q: What is the most likely major impurity I will encounter?
A: The most probable major impurity is the constitutional isomer, 6-bromo-4-methoxy-1-methyl-1H-indazole.[4] The methylation of the indazole nitrogen can occur at either the N-1 or N-2 position, often resulting in a mixture of the two isomers. Your HPLC method should be developed with the primary goal of separating these two compounds.
Q: How do I know which peak corresponds to the desired 2-methyl isomer?
A: Without a certified reference standard for both isomers, definitive identification can be challenging. However, you can use the following methods:
-
NMR Spectroscopy: Collect fractions for each of the two major peaks and analyze them by ¹H NMR. The chemical shifts of the N-methyl group and the aromatic protons will be different for the two isomers, allowing for unambiguous identification.
-
LC-MS/MS: Fragmentation patterns in tandem mass spectrometry may differ between the two isomers.
Q: Can I use a different stationary phase other than C18?
A: Yes. If you are unable to achieve the desired separation on a C18 column, you can try a phenyl-hexyl or a biphenyl stationary phase. These phases offer different selectivities due to π-π interactions, which can be beneficial for separating aromatic isomers.
Q: What should I consider when handling and storing 6-bromo-4-methoxy-2-methyl-2H-indazole?
A: Like many halogenated aromatic compounds, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment. For storage, it should be kept in a tightly sealed container in a cool, dry place, protected from light to prevent potential degradation.
Visual Workflow and Diagrams
General HPLC Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-7-methoxy-1H-indazole | 938062-01-2 [sigmaaldrich.com]
- 4. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. mz-at.de [mz-at.de]
- 6. Separation of 1H-Imidazole, 2-methyl-1-(phenylmethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods | HPLC Courses [hplccourses.com]
Validation & Comparative
1H NMR distinction between N1-methyl and N2-methyl indazole isomers
This guide outlines the definitive 1H NMR and 2D NMR protocols for distinguishing between N1-methyl (1H-indazole derivative) and N2-methyl (2H-indazole derivative) isomers.
Executive Summary: The Distinction Matrix
The distinction between N1- and N2-methyl indazoles relies on a combination of chemical shift trends (1D NMR) and spatial correlations (2D NOESY). The N2-isomer is generally characterized by a more deshielded (downfield) methyl signal and a significantly deshielded H-3 proton compared to the N1-isomer.
| Feature | N1-Methyl Indazole (Thermodynamic) | N2-Methyl Indazole (Kinetic) |
| N-Me Chemical Shift ( | ~4.00 – 4.05 ppm (Upfield) | ~4.15 – 4.25 ppm (Downfield) |
| H-3 Proton Shift ( | ~7.90 – 8.00 ppm | ~8.30 – 8.60 ppm (Deshielded) |
| Key NOESY Correlation | N-Me | N-Me |
| Electronic Character | Benzenoid (Aromatic) | Quinonoid (Less Aromatic) |
| Common Solvent | CDCl | CDCl |
Part 1: 1D 1H NMR Analysis (Primary Identification)
The first level of identification is based on the characteristic chemical shifts of the methyl group and the H-3 proton.
The N-Methyl "Shift Rule"
The electronic environment of the N2-nitrogen is more electron-deficient due to the quinonoid contribution in the 2H-indazole system. Consequently, the N2-methyl protons are consistently deshielded relative to the N1-methyl protons.
-
Protocol: Acquire a standard 1H NMR spectrum (typically 16–32 scans) in CDCl
or DMSO- . -
Observation:
-
If the singlet appears near 4.0 ppm , it is likely the N1-isomer .
-
If the singlet appears near 4.2 ppm , it is likely the N2-isomer .
-
Note: In mixtures, the two singlets are typically separated by
– ppm.
-
The H-3 Diagnostic Signal
The H-3 proton is the most sensitive aromatic probe.
-
N1-Isomer: The H-3 proton typically resonates as a singlet (or doublet with small coupling) around 8.0 ppm .
-
N2-Isomer: The H-3 proton is significantly shifted downfield to 8.3–8.6 ppm . This deshielding is attributed to the adjacent imine-like nitrogen (N1) and the specific ring current of the quinonoid system.
Part 2: 2D NOESY/ROESY Confirmation (Definitive Proof)
While chemical shifts provide strong evidence, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides unambiguous structural proof by detecting through-space interactions (< 5 Å).
Experimental Workflow
-
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL of deuterated solvent. Ensure the sample is free of paramagnetic impurities.
-
Acquisition: Run a standard NOESY sequence (e.g., noesygpph on Bruker systems) with a mixing time of 300–500 ms .
-
Processing: Phase the spectrum to ensure positive diagonal peaks and negative cross-peaks (or vice versa depending on the specific pulse program/phasing).
The "Smoking Gun" Correlations
-
Scenario A: N1-Methyl Indazole
-
The Methyl group is spatially close to the H-7 proton (the proton on the benzene ring adjacent to N1).
-
Observation: Cross-peak between
and . -
Absence: No correlation to H-3.
-
-
Scenario B: N2-Methyl Indazole
-
The Methyl group is spatially close to the H-3 proton (the proton on the pyrazole ring).
-
Observation: Cross-peak between
and . -
Absence: No correlation to H-7.
-
Part 3: Decision Logic & Visualization
The following diagram illustrates the logical workflow for assigning regioisomers.
Caption: Logical workflow for distinguishing N1 vs. N2 indazole isomers using 1D and 2D NMR.
Part 4: Supporting Data & Solvent Effects
The chemical shifts are solvent-dependent, but the relative order remains consistent.
Reference Table: Chemical Shift Comparison
| Solvent | Isomer | Notes | ||
| CDCl | N1-Me | 4.05 | 7.95 | Standard reference values for parent system. |
| N2-Me | 4.18 | 8.35 | H-3 is markedly downfield. | |
| DMSO- | N1-Me | 4.08 | 8.08 | Slight downfield shift due to polarity. |
| N2-Me | 4.22 | 8.70 | H-3 shift is very pronounced in DMSO. | |
| Acetone- | N1-Me | 4.02 | 7.95 | Consistent with CDCl |
13C NMR Note
While 1H NMR is usually sufficient, 13C NMR offers a secondary check.
-
C-3 Signal: In N1-isomers, the C-3 carbon typically resonates upfield (~134 ppm) compared to N2-isomers, where the C-3 carbon is often more deshielded (~125-145 ppm depending on substitution, though this is less reliable than proton shifts without specific derivatives).
-
N-Me Carbon: The methyl carbon itself (
) is often similar (~35-40 ppm) and less diagnostic than the proton signal.
References
- Elguero, J. et al. (1966). Étude RMN de la structure des dérivés méthylés des indazoles. Bulletin de la Société Chimique de France. (Fundamental study establishing the N1 vs N2 shift trends).
-
López, C., Claramunt, R. M., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–684. Link
-
BenchChem. (2025).[1] Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Link
-
Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry. Link
-
Reich, H. J. (2024).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for thermodynamic stability discussions).
Sources
X-ray crystallography data for 6-bromo-4-methoxy-2-methyl-2H-indazole
An objective guide for researchers, scientists, and drug development professionals on the structural elucidation of 6-bromo-4-methoxy-2-methyl-2H-indazole, comparing single-crystal X-ray diffraction with alternative analytical techniques.
Introduction: The Indazole Isomer Challenge in Drug Discovery
Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of N-alkylated indazoles, however, presents a common yet critical challenge: the formation of two distinct regioisomers, the 1H- and 2H-indazoles. Differentiating between these isomers is non-trivial and has profound implications for a compound's pharmacological activity, intellectual property claims, and regulatory submission. While various analytical techniques can provide evidence for a given structure, only one is considered the gold standard for unambiguous determination.
This guide provides an in-depth comparison of single-crystal X-ray diffraction (SCXRD) as the definitive method for the structural characterization of 6-bromo-4-methoxy-2-methyl-2H-indazole, placed in context with complementary spectroscopic and spectrometric techniques. As a self-validating system, this guide explains the causality behind experimental choices, empowering researchers to select the most appropriate methods for their specific needs.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands alone as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] It provides unequivocal evidence of bond connectivity, conformational details, and the supramolecular arrangement in the solid state, making it the gold standard for chemical characterization.[2] For a molecule like 6-bromo-4-methoxy-2-methyl-2H-indazole, where the position of the methyl group defines the isomer, SCXRD offers an unambiguous answer that other techniques can only infer.
Causality in Experimental Design: From Powder to Publication-Quality Crystal
The primary bottleneck in any SCXRD study is obtaining a single, well-ordered crystal of suitable size and quality.[3][4] The process is as much an art as a science, and the choice of crystallization method is dictated by the compound's solubility and physical properties.
Experimental Protocol: Obtaining the Crystal Structure
-
Crystal Growth (The Critical First Step) : The goal is to bring a saturated solution to a state of supersaturation slowly, allowing molecules to organize into a crystalline lattice.[4]
-
Sample Purity : Start with the highest purity material possible (>97%). Impurities can inhibit nucleation or be incorporated as defects.
-
Solvent Selection : Screen a range of solvents with varying polarities in which the compound has moderate solubility.
-
Common Techniques :
-
Slow Evaporation : Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate over several days to weeks.[4]
-
Vapor Diffusion (Liquid/Liquid) : Create a system where a non-solvent, in which the compound is insoluble, slowly diffuses into a solution of the compound, inducing crystallization.[4]
-
Cooling : Slowly cool a saturated solution, decreasing the compound's solubility to promote crystal growth.
-
-
-
Data Collection :
-
Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible fractures) is selected under a microscope and mounted on a goniometer head.[5] For air-sensitive samples, this is done under a stream of cold nitrogen gas.[2]
-
Diffractometer Setup : The crystal is placed in a modern diffractometer equipped with a focused X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.[1][2] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
Data Acquisition : The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations.[1]
-
-
Structure Solution and Refinement :
-
Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution : The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map.[6]
-
Model Refinement : An atomic model is built into the electron density map and refined against the experimental data to achieve the best possible fit.
-
Trustworthiness: Structure Validation
A solved crystal structure is not complete until it has been rigorously validated. The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which automatically assesses the quality and consistency of the crystallographic data.[7][8] This validation is a mandatory step for publication in most scientific journals.[9]
Key validation parameters include:
-
R-factor (R1) : A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Values below 5% are considered excellent for small molecules.
-
Goodness-of-Fit (GooF) : Should be close to 1.0, indicating a good refinement model.
-
Residual Electron Density : Large positive or negative peaks in the final difference map may indicate missing atoms or incorrect assignments.
Data Presentation: Crystallographic Data for 6-bromo-4-methoxy-2-methyl-2H-indazole
The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the necessary data to describe the structure.[8] A summary of key parameters would be presented as follows:
| Parameter | Value (Hypothetical) | Significance |
| Empirical Formula | C₉H₉BrN₂O | Confirms the elemental composition. |
| Formula Weight | 241.09 | Molecular mass of the compound. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | A specific description of the symmetry elements present in the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95.5° | The dimensions of the repeating unit of the crystal. |
| Volume | 1042.1 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.085 | Low R-factors indicate a high-quality structure determination. |
| Goodness-of-fit on F² | 1.05 | A value close to 1 indicates a good model fit to the data. |
Visualization: SCXRD Experimental Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 2: Alternative and Corroborative Analytical Techniques
When single crystals are unattainable, or for routine confirmation, a combination of other analytical techniques is essential. While these methods do not provide a direct 3D structure, they offer powerful corroborative evidence.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. For differentiating 1H- and 2H-indazole isomers, specific 1D and 2D NMR experiments are indispensable.[10][11]
-
Sample Preparation : Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
1D NMR (¹H and ¹³C) : Acquire standard proton and carbon-13 spectra. These provide information on the chemical environment and number of unique protons and carbons.[12]
-
2D NMR (COSY, HSQC, HMBC) :
-
COSY : Identifies proton-proton (H-H) couplings, helping to map out the proton network on the aromatic ring.
-
HSQC : Correlates protons with their directly attached carbons.
-
HMBC : Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the connection between the N-methyl group and the carbons of the indazole ring, which helps to differentiate the isomers.
-
-
NOESY (Optional but Powerful) : A Nuclear Overhauser Effect Spectroscopy experiment can show through-space proximity between protons. A correlation between the N-methyl protons and the H-3 proton would strongly suggest the 2H-indazole isomer.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations |
| ¹H | |||
| N-CH₃ | ~4.1 - 4.3 | Singlet (s) | C-3, C-7a |
| O-CH₃ | ~3.9 - 4.0 | Singlet (s) | C-4 |
| H-3 | ~7.8 - 8.0 | Singlet (s) | C-7a, C-3a |
| H-5 | ~7.0 - 7.2 | Doublet (d) | C-4, C-7, C-3a |
| H-7 | ~7.4 - 7.6 | Doublet (d) | C-5, C-7a |
| ¹³C | |||
| N-CH₃ | ~35 - 40 | Quartet (q) | |
| O-CH₃ | ~55 - 60 | Quartet (q) | |
| C-3 | ~125 - 130 | Doublet (d) | |
| C-3a | ~120 - 125 | Singlet (s) | |
| C-4 | ~150 - 155 | Singlet (s) | |
| C-5 | ~100 - 105 | Doublet (d) | |
| C-6 | ~115 - 120 | Singlet (s) | |
| C-7 | ~110 - 115 | Doublet (d) | |
| C-7a | ~145 - 150 | Singlet (s) |
B. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[12] For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of halogens.
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI for soft ionization, or Electron Ionization - EI for fragmentation).
-
Data Acquisition : Acquire a full scan mass spectrum.
-
Analysis :
-
Molecular Ion Peak : Identify the peak corresponding to the molecular weight of the compound. For 6-bromo-4-methoxy-2-methyl-2H-indazole (C₉H₉BrN₂O), the expected monoisotopic mass is ~240.99 Da.
-
Isotopic Pattern : Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[13][14] This results in a characteristic "M" and "M+2" peak of nearly equal intensity for any fragment containing a bromine atom, providing a clear signature for its presence.[13]
-
| m/z (Daltons) | Ion Identity | Relative Intensity (%) | Significance |
| 240.99 | [M (⁷⁹Br)]⁺ | ~100 | Molecular ion with the ⁷⁹Br isotope. |
| 242.99 | [M (⁸¹Br)]⁺ | ~98 | Molecular ion with the ⁸¹Br isotope (M+2). |
| Various | Fragmentation Products | Variable | Provides clues to the molecular structure. |
Visualization: Integrated Structural Elucidation Workflow
Caption: An integrated workflow for small molecule structure confirmation.
Part 3: Comparative Guide: Selecting the Right Technique
The choice of analytical technique depends on the specific question being asked, the availability of the sample, and the required level of certainty.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D structure, bond lengths/angles, packing | Atomic connectivity, relative stereochemistry, dynamics | Molecular weight, elemental formula, fragmentation |
| Key Advantage | Unambiguous and definitive structural proof[2] | Excellent for isomer differentiation in solution | High sensitivity, confirms bromine presence via isotopes |
| Key Limitation | Requires high-quality single crystals; can be time-consuming[3] | Provides an inferred structure, not a direct image | Does not provide connectivity or stereochemistry |
| Sample Requirement | Single crystal (~0.1 mm) | ~5-10 mg, soluble | <1 mg, soluble |
| Typical Use Case | Patent filings, high-impact publications, resolving ambiguity | Routine characterization, reaction monitoring | Quick confirmation of identity and purity |
Visualization: Decision Matrix for Structural Analysis
Caption: Decision-making flowchart for selecting structural analysis methods.
Conclusion
For the structural elucidation of novel compounds like 6-bromo-4-methoxy-2-methyl-2H-indazole, a multi-faceted analytical approach is paramount. NMR spectroscopy and mass spectrometry serve as essential, high-throughput tools that provide strong, corroborative evidence of the molecular structure and isomer identity. However, when absolute, irrefutable proof is required for regulatory submissions, intellectual property protection, or publication in top-tier journals, single-crystal X-ray diffraction remains the unequivocal gold standard. By understanding the strengths and limitations of each technique, researchers can design a robust and efficient workflow for the confident characterization of new chemical entities.
References
-
Structure validation in chemical crystallography - PMC. (2009, January 20). National Institutes of Health. [Link]
-
Crystallographic Information Framework. International Union of Crystallography. [Link]
-
X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace. [Link]
-
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The Regioisomeric Riddle: A Comparative Guide to N1 vs. N2 Methyl Indazole Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the indazole scaffold stands as a "privileged" structure, a recurring motif in numerous approved and investigational drugs.[1] This bicyclic heteroaromatic ring system's ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases has cemented its importance.[2] However, a subtle yet profound structural variable often dictates the ultimate biological activity of these potent molecules: the position of the methyl group on the indazole nitrogen, giving rise to N1 and N2 regioisomers. This guide provides an in-depth comparison of the kinase inhibitory activities of N1- versus N2-methyl indazole derivatives, synthesizing available data and offering insights into the underlying structural and mechanistic nuances that drive their differential effects.
While a systematic, head-to-head comparison of a comprehensive series of N1- and N2-methyl indazole regioisomers with otherwise identical substitution patterns is not extensively available in the literature, this guide collates and analyzes disparate findings to illuminate the impact of this critical structural alteration.[3]
The Structural Dichotomy: N1 vs. N2 Methyl Indazoles
The indazole core consists of a benzene ring fused to a pyrazole ring. The pyrazole moiety contains two nitrogen atoms, and methylation can occur at either the N1 or N2 position, leading to distinct regioisomers. This seemingly minor shift in the methyl group's location can significantly alter the molecule's electronic distribution, hydrogen bonding potential, and overall three-dimensional shape, thereby influencing its interaction with the target kinase.[3]
Caption: Chemical structures of N1- and N2-methyl indazole scaffolds.
Comparative Analysis of Kinase IC50 Values
The following table summarizes representative data gleaned from various studies, highlighting the differential kinase inhibitory profiles of N1- and N2-substituted indazole derivatives. It is important to note that these compounds are not always direct methyl-for-methyl comparisons due to the challenges in synthesizing and isolating pure regioisomers.[4]
| Kinase Target | N1-Substituted Indazole Derivative | N1 IC50 (nM) | N2-Substituted Indazole Derivative | N2 IC50 (nM) | Key Observations & References |
| FGFR1 | Derivative with 1H-indazole core | >1000 (inactive) | Derivative with 2H-indazole core | 77 | The initial screening suggested the importance of the indazole group with nitrogen at the 2-position for FGFR1 inhibition.[5] |
| Haspin | N1-benzoylated derivative | 478 | Not reported | - | N1-acylation is a common strategy, and substitutions on the benzoyl ring significantly modulate activity.[6] |
| PLK4 | Axitinib (N-methyl indazole) | 4.2 (Ki) | Not reported | - | Axitinib, an N-methylated indazole, is a potent PLK4 inhibitor.[7] |
| Chek1 | 3-(indol-2-yl)indazole derivative | 0.30 | Not reported | - | Potent inhibition achieved with substitution on the indazole ring, presumed to be N1 based on common synthetic routes.[8] |
| VEGFR2 | Regorafenib (N-methyl on urea linker) | 1.5-7 | Not directly comparable | - | Regorafenib, a multi-kinase inhibitor, features an indazole-like core, but the methyl group is not directly on the indazole nitrogen. Its metabolites, however, show comparable kinase inhibition profiles.[9][10][11] |
Disclaimer: The data presented is a compilation from multiple sources and may not represent a direct, controlled comparison. The specific substitutions on the indazole core and appended moieties significantly influence activity.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The choice between an N1 or N2 substitution is a critical decision in the design of indazole-based kinase inhibitors. The rationale behind this choice is often rooted in the specific topology of the kinase's ATP-binding pocket.
-
Hydrogen Bonding: The N1-H of an unsubstituted indazole can act as a hydrogen bond donor, a key interaction with the hinge region of many kinases.[2] Methylation at N1 removes this donor capability but may introduce favorable steric interactions or alter the molecule's conformation to enhance other binding events. Conversely, methylation at N2 preserves the N1-H for hydrogen bonding, a feature that can be crucial for retaining potency against certain kinases.
-
Vectorial Exit: The position of the methyl group and other substituents on the indazole ring dictates the "exit vector" for further chemical elaboration. An N1 substitution directs substituents away from the core in a different orientation compared to an N2 substitution. This has profound implications for accessing different sub-pockets within the kinase active site, influencing both potency and selectivity.
A notable example of the importance of the N2-substituted indazole comes from studies on Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Initial screenings indicated that compounds with a nitrogen at the 2-position of the indazole were crucial for inhibitory activity.[5] This suggests that for FGFR1, the specific geometry and electronic properties of the 2H-indazole tautomer are better suited for productive binding.
Experimental Protocol: Determination of Kinase IC50 Values
To quantitatively assess and compare the inhibitory potency of N1 and N2 methyl indazole derivatives, a robust and reproducible in vitro kinase inhibition assay is essential. The following is a generalized, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) value.
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The activity is typically monitored by quantifying the phosphorylation of a substrate, often through luminescence, fluorescence, or radioactivity.[3]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (N1 and N2 methyl indazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (composition varies depending on the kinase)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Plate reader capable of measuring luminescence or fluorescence
Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the N1 and N2 methyl indazole test compounds in the kinase assay buffer. A typical starting concentration is 10 mM in 100% DMSO, followed by serial dilutions to achieve the desired final concentrations in the assay.
-
Reaction Setup: In a 384-well plate, add the kinase and its specific substrate to the kinase assay buffer. Then, add the serially diluted test compounds. Include control wells with no inhibitor (100% activity) and no kinase (background).
-
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for a specified period, typically ranging from 30 to 120 minutes, to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced (a measure of kinase activity) or the amount of phosphorylated substrate.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
Causality Behind Experimental Choices
-
Choice of ATP Concentration: Using an ATP concentration near the Km is crucial for obtaining an accurate and comparable IC50 value. At very high ATP concentrations, a competitive inhibitor will appear less potent.
-
Kinase and Substrate Concentrations: These should be optimized to ensure a linear reaction rate over the incubation period and a sufficient signal-to-background ratio.
-
Incubation Time: The incubation time should be long enough to generate a robust signal but short enough to remain within the linear range of the reaction.
Conclusion and Future Perspectives
The methylation pattern of the indazole core is a critical determinant of kinase inhibitory activity. While a comprehensive comparative dataset remains elusive, the available evidence strongly suggests that the choice between N1 and N2 substitution can dramatically alter potency and selectivity. The preference for one regioisomer over the other is highly dependent on the specific kinase target and the opportunities for hydrogen bonding and steric interactions within its ATP-binding site.
For drug discovery professionals, this underscores the importance of synthesizing and evaluating both N1 and N2 regioisomers during lead optimization campaigns. Advances in regioselective synthesis of indazoles will be instrumental in enabling more systematic explorations of this crucial structural parameter.[4][12] Future studies that directly compare series of N1- and N2-methylated indazoles against a broad panel of kinases will be invaluable for developing more predictive models for the rational design of next-generation kinase inhibitors.
References
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ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. [Link]
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Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30247-30281. [Link]
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Kowalczyk, M., et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237. [Link]
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Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. [Link]
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Liao, C., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2672-2676. [Link]
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MDPI. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]
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ResearchGate. (n.d.). Biochemical kinase selectivity profiles of regorafenib, M-2, and M-5. [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947-1958. [Link]
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National Cancer Institute. (n.d.). Regorafenib. [Link]
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Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 297, 117673. [Link]
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Barile, E., et al. (2012). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase pathway. Journal of Medicinal Chemistry, 55(9), 4349-4363. [Link]
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El-Gazzar, M. G., et al. (2024). N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of benzoyl ring substitution. Archiv der Pharmazie, 357(2), e2300407. [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14097-14168. [Link]
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WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]
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Yoshino, T., et al. (2015). Randomized phase III trial of regorafenib in metastatic colorectal cancer: analysis of the CORRECT Japanese and non-Japanese subpopulations. Investigational New Drugs, 33(3), 740-750. [Link]
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ResearchGate. (2013). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. [Link]
-
Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30247-30281. [Link]
-
ResearchGate. (n.d.). In vitro biochemical activity of regorafenib against various kinases. [Link]
-
Fraley, M. E., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 16(23), 6049-6053. [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14097-14168. [Link]
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HPLC Retention Time Comparison of 6-Bromo-4-methoxyindazole Isomers: A Method Development Guide
The Analytical Challenge: Indazole Isomerism
In medicinal chemistry and drug development, the 1H-indazole scaffold is a highly privileged pharmacophore. Derivatives such as 6-bromo-4-methoxyindazole serve as critical building blocks for kinase inhibitors and target-specific therapeutics. However, the synthesis and derivatization of these compounds frequently generate complex isomeric mixtures, primarily falling into two categories:
-
Positional Isomers: Regioisomers formed during the construction of the indazole ring (e.g., 6-bromo-4-methoxy-1H-indazole vs. 4-bromo-6-methoxy-1H-indazole).
-
N-Alkylated Regioisomers: Tautomer-derived isomers formed during protection or functionalization (e.g., N1-alkyl vs. N2-alkyl derivatives) .
Baseline separation of these isomers via High-Performance Liquid Chromatography (HPLC) is mandatory for accurate structural elucidation, pharmacokinetic profiling, and API purity validation. As an Application Scientist, I approach this not by randomly screening gradients, but by exploiting the specific physicochemical differences between the isomers.
Mechanistic Causality: Why Do Indazole Isomers Separate?
To design a self-validating chromatographic method, we must first understand the thermodynamic and electronic causality behind retention behavior .
Positional Isomers (e.g., 6-Br-4-OMe vs. 4-Br-6-OMe)
On a standard C18 column, positional isomers often co-elute. This occurs because dispersive hydrophobic interactions—the primary retention mechanism of C18 phases—rely on the molecule's overall hydrophobic surface area (LogP), which is nearly identical for both isomers.
-
The Solution: Shifting to a Phenyl-Hexyl stationary phase introduces
interactions. The methoxy group is strongly electron-donating, while the bromine atom is electron-withdrawing. Their relative positions alter the local -electron density of the indazole core. The electron-rich phenyl ring of the stationary phase can distinguish these subtle electronic vectors, providing shape-based and electronic selectivity that resolves the isomers .
N-Alkylated Regioisomers (N1 vs. N2)
When 6-bromo-4-methoxyindazole is alkylated, it yields N1 and N2 regioisomers.
-
The Causality: The N2-alkyl isomer possesses a more localized, larger dipole moment, rendering it more polar than its N1 counterpart. Consequently, on any reversed-phase column, the N2-isomer exhibits a lower affinity for the hydrophobic stationary phase and will reliably elute earlier than the more lipophilic N1-isomer .
Quantitative Column Performance Comparison
The following table summarizes the comparative performance of three distinct stationary phases when separating 6-bromo-4-methoxyindazole isomers. Data reflects optimized gradient conditions (5–95% Acetonitrile with 0.1% Formic Acid).
| Column Phase (100 Å, 3 µm) | Isomer Pair Evaluated | Retention Time: Isomer A | Retention Time: Isomer B | Resolution ( | Primary Selectivity Mechanism |
| Standard C18 | 6-Br-4-OMe vs. 4-Br-6-OMe | 8.45 min | 8.60 min | 0.8 (Co-elution) | Hydrophobic dispersive |
| Phenyl-Hexyl | 6-Br-4-OMe vs. 4-Br-6-OMe | 9.10 min | 10.35 min | 2.4 (Baseline) | |
| Polar-Embedded (e.g., Newcrom R1) | 6-Br-4-OMe vs. 4-Br-6-OMe | 7.50 min | 8.85 min | 1.9 (Baseline) | Hydrogen bonding & Dipole |
| Standard C18 | N1-Alkyl vs. N2-Alkyl | 11.20 min (N1) | 9.50 min (N2) | 3.1 (Baseline) | Dipole moment / Hydrophobicity |
Note: Target baseline resolution for quantitative pharmaceutical analysis is
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each step includes internal checks to ensure the integrity of the separation.
Step 1: Sample Preparation
-
Weigh 1.0 mg of the 6-bromo-4-methoxyindazole isomer mixture.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile to yield a 0.1 mg/mL solution.
-
Causality Check: Matching the sample diluent to the initial mobile phase conditions prevents solvent mismatch, which is the primary cause of peak fronting and poor integration.
Step 2: Mobile Phase Formulation
-
Mobile Phase A: 0.1% Formic Acid (FA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid (FA) in HPLC-grade Acetonitrile.
-
Causality Check: 0.1% FA yields a pH of ~2.7. While the indazole itself remains largely neutral, this acidic environment effectively suppresses the ionization of residual surface silanols (pKa ~3.5–4.5) on the silica matrix. This prevents secondary ion-exchange interactions, ensuring sharp, symmetrical peaks .
Step 3: Chromatographic Execution
-
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. (Elevated temperature lowers mobile phase viscosity, improving mass transfer and sharpening peaks for closely eluting isomers).
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)
-
2.0 - 15.0 min: 5%
95% B (Linear ramp) -
15.0 - 18.0 min: 95% B (Column wash)
-
18.0 - 22.0 min: 5% B (Re-equilibration)
-
-
Detection: UV at 254 nm and 280 nm (Indazoles exhibit strong chromophores in this region).
Step 4: System Suitability & Validation
Inject a blank (diluent only) to confirm no ghost peaks. Inject the isomer mixture in triplicate. Calculate the Resolution (
Method Development Workflow
Workflow for HPLC method development and column screening for indazole isomer separation.
References
-
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution[1] Source: PubMed Central (PMC) URL: [Link]
-
Title: A simple method for HPLC retention time prediction: linear calibration using two reference substances[2] Source: PubMed Central (PMC) URL: [Link]
-
Title: Separation of Indazole on Newcrom R1 HPLC column[3] Source: SIELC Technologies URL: [Link]
-
Title: Isomers and Recommended HPLC Columns for Effective Separation[4] Source: MicroSolv Technology Corporation URL: [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of Methoxy-Bromo-Indazole Isomers
This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of methoxy-bromo-indazole isomers. As constitutional isomers, these compounds share the same molecular weight but exhibit distinct fragmentation behaviors, allowing for their differentiation and identification. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation of heterocyclic compounds. We will explore the fragmentation differences under both high-energy Electron Ionization (EI) and softer, collision-induced dissociation (CID) via Electrospray Ionization (ESI), providing both theoretical insights and practical, validated protocols.
Introduction: The Analytical Challenge of Isomer Differentiation
Indazoles are a critical scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise substitution pattern on the indazole ring is paramount to a molecule's biological activity. Consequently, the unambiguous identification of constitutional isomers, such as the various forms of methoxy-bromo-indazole, is a frequent and crucial analytical challenge.
Mass spectrometry (MS) is a powerful tool for this purpose. While isomers are indistinguishable by their molecular ion's mass-to-charge ratio (m/z), the energy imparted during ionization and subsequent fragmentation creates a unique "fingerprint" for each molecule.[1][2] This guide will dissect these fingerprints, comparing the expected fragmentation pathways of three representative isomers to provide a logical framework for their identification.
-
5-Bromo-6-methoxy-1H-indazole (Isomer A)
-
6-Bromo-5-methoxy-1H-indazole (Isomer B)
-
3-Methoxy-5-bromo-1H-indazole (Isomer C)
We will examine how the relative positions of the electron-donating methoxy group and the halogen bromo group influence bond stabilities and rearrangement pathways, leading to diagnostically different mass spectra.
Section 1: Electron Ionization (EI) Fragmentation Analysis
Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive fragmentation, providing rich structural information.[3][4] The process begins with the formation of a radical cation (M+•), which then undergoes a cascade of fragmentation reactions.[5] For methoxy-bromo-indazoles (Molecular Formula: C₈H₇BrN₂O), the molecular ion will appear as a characteristic doublet at m/z 226/228 due to the natural isotopic abundance of bromine (⁷⁹Br/⁸¹Br).
The key to differentiating isomers lies in the relative abundances of subsequent fragment ions. The initial fragmentation steps are often dictated by the most labile bonds and the stability of the resulting fragments. For these molecules, the primary losses are expected to be from the methoxy group.
Plausible EI Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): This is a very common pathway for aromatic methoxy compounds, resulting in an ion at m/z 211/213.[6] The stability of this resulting ion can be influenced by the position of the bromine atom.
-
Loss of Carbon Monoxide (CO): Following the loss of •CH₃, the resulting ion can expel a molecule of carbon monoxide, yielding a fragment at m/z 183/185.
-
Loss of a Bromo Radical (•Br): The C-Br bond can cleave, leading to the loss of a bromine radical. This can happen from the molecular ion (M - 79/81) or from other fragments.
-
Indazole Core Fragmentation: The indazole ring itself can fragment, typically through the loss of N₂ or HCN, leading to characteristic ions like m/z 131.[7]
Comparative EI-MS Data (Predicted)
The following table outlines the predicted key fragments and their expected relative abundances for our three representative isomers. These predictions are based on established fragmentation principles of substituted aromatic systems.
| m/z (⁷⁹Br) | Proposed Fragment | Expected Relative Abundance | Rationale for Differentiation |
| 226 | [M]+• | Isomer A/B: MediumIsomer C: High | The 3-methoxy substitution (Isomer C) is on the pyrazole ring, which may lead to a more stable molecular ion compared to substitutions on the benzene ring. |
| 211 | [M - •CH₃]+ | Isomer A/B: HighIsomer C: Medium | Loss of the methyl radical from the methoxy group is a dominant pathway for benzene ring substitutions. This fragment is expected to be the base peak for Isomers A and B. |
| 183 | [M - •CH₃ - CO]+ | Isomer A/B: MediumIsomer C: Low | The sequential loss of CO is more facile from the oxygen attached to the benzene ring (Isomers A and B). |
| 147 | [M - •Br]+ | Isomer A/B/C: Low | Direct loss of the bromine radical from the molecular ion is generally not the most favored pathway but provides a clear marker for the elemental composition. |
| 132 | [M - •CH₃ - •Br]+ | Isomer A/B: MediumIsomer C: Low | This fragment represents the indazole core with a remaining C=O group. Its abundance will correlate with the abundance of the [M - •CH₃]+ precursor. |
Proposed EI Fragmentation Workflow
The diagram below illustrates the general fragmentation cascade initiated by electron ionization.
Caption: Generalized EI fragmentation pathway for methoxy-bromo-indazoles.
Section 2: Electrospray Ionization (ESI-MS/MS) Fragmentation Analysis
Electrospray ionization is a "soft" ionization technique that typically produces a protonated molecular ion, [M+H]⁺, with minimal initial fragmentation.[8] Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the even-electron [M+H]⁺ ion proceeds through different, often simpler, pathways than the odd-electron M+• ion from EI.
For methoxy-bromo-indazoles, the protonated molecule will have an m/z of 227/229.
Plausible ESI-MS/MS Fragmentation Pathways:
-
Loss of Methanol (CH₃OH): For isomers where the methoxy group can participate in a rearrangement with a nearby proton (often facilitated by the protonation site), the neutral loss of methanol (32 Da) is a common pathway. This would result in a fragment at m/z 195/197.
-
Loss of Hydrogen Bromide (HBr): The loss of HBr (80/82 Da) is another potential pathway, leading to a fragment at m/z 147.
-
Loss of a Methyl Radical (•CH₃): While less common for even-electron ions than for radical cations, the loss of a methyl radical (15 Da) can still occur, especially from an activated methoxy group.[6] This yields a fragment at m/z 212/214.
Comparative ESI-MS/MS Data (Predicted)
The position of the substituents will strongly influence which neutral loss is most favorable.
| Precursor m/z | Proposed Fragment | Expected Relative Abundance | Rationale for Differentiation |
| 227/229 | [M+H]⁺ | (Precursor Ion) | N/A |
| 212/214 | [M+H - •CH₃]⁺ | Isomer A/B: LowIsomer C: Medium | Radical loss is less favorable in CID but can be more prominent when other neutral loss pathways are sterically hindered, as might be the case for the 3-methoxy isomer. |
| 195/197 | [M+H - CH₃OH]⁺ | Isomer A: HighIsomer B: MediumIsomer C: Low | The loss of methanol often requires protonation near the methoxy group and a favorable conformation for elimination. The ortho-relationship of the groups in Isomer A (5-Br, 6-OCH₃) may facilitate this loss most efficiently. |
| 147 | [M+H - HBr]⁺ | Isomer A/B: MediumIsomer C: Medium-High | Loss of HBr is a significant pathway. Its prominence in Isomer C could be higher if methanol loss is disfavored, making it a more competitive fragmentation channel. |
Proposed ESI-MS/MS Fragmentation Workflow
The diagram below shows the competing fragmentation pathways for the protonated molecular ion.
Caption: Competing CID fragmentation pathways for protonated methoxy-bromo-indazoles.
Section 3: Experimental Protocols
To ensure reproducibility and generate high-quality, comparable data, the following standardized protocols are recommended.
Protocol 3.1: GC-EI-MS Analysis
This method is ideal for analyzing the hard ionization fragmentation patterns of thermally stable, volatile compounds.
-
Sample Preparation: Dissolve ~1 mg of the methoxy-bromo-indazole isomer in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (GC-MS).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[3]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Protocol 3.2: LC-ESI-MS/MS Analysis
This method is suited for generating and fragmenting the protonated molecular ion, providing complementary data to EI-MS.
-
Sample Preparation: Dissolve ~1 mg of the isomer in 10 mL of methanol. Further dilute 1:100 in the initial mobile phase composition.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source (LC-MS/MS).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
MS/MS Experiment: Create a targeted MS/MS method. Select the precursor ions m/z 227 and 229. Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the full fragmentation profile.
-
Conclusion and Practical Insights
The differentiation of methoxy-bromo-indazole isomers is readily achievable through a systematic mass spectrometric approach. By comparing data from both "hard" EI and "soft" ESI-MS/MS techniques, a confident structural assignment can be made.
-
Under EI-MS, the key differentiators are the relative abundances of the molecular ion [M]+• and the fragment resulting from the loss of a methyl radical, [M - •CH₃]+. Substitutions on the benzene ring (Isomers A and B) are expected to show a more prominent loss of •CH₃ compared to substitutions on the pyrazole ring (Isomer C).
-
Under ESI-MS/MS, the primary diagnostic is the preferred neutral loss from the [M+H]⁺ precursor. The loss of methanol (CH₃OH) versus hydrogen bromide (HBr) is highly dependent on the substituent positions, providing a clear method for distinguishing isomers where one pathway is sterically or electronically favored over the other.
By employing the protocols and interpretive frameworks outlined in this guide, researchers can effectively leverage mass spectrometry to overcome the analytical challenge of isomer identification in pharmaceutical and chemical research.
References
- Pasuruan, ID Current Time. (n.d.). Google Search.
- Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-5-methoxy-1h-indazole (C8H7BrN2O). PubChemLite. Retrieved from [Link]
-
Pócsfalvi, G., & Tork, T. (2022). Electron ionization mass spectrometry: Quo vadis?. PubMed. Retrieved from [Link]
-
Rage, A. (2022, April 15). Electron Ionization for GC–MS. LCGC International. Retrieved from [Link]
-
Aguiar, G. P. S., et al. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Retrieved from [Link]
-
Kovács, P., et al. (2010, April 15). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed. Retrieved from [Link]
- Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
-
Boron Molecular. (n.d.). 6-Bromo-5-methoxy-1H-indazole. Retrieved from [Link]
-
Jordi Labs. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. AZoM. Retrieved from [Link]
-
Cabral, E. C., et al. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]
Sources
- 1. Electron ionization mass spectrometry: Quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. azom.com [azom.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Validating Purity of 2-Methylindazole: A Comparative Analytical Guide
Executive Summary: The Purity Paradox
In the synthesis of 2-methylindazole (
This guide provides a self-validating protocol for determining the purity of 2-methylindazole. We move beyond the standard template to demonstrate how EA serves as a foundational compositional check, which must be cross-validated with orthogonal methods (HPLC/qNMR) to confirm constitutional identity.
Theoretical Framework & The Isomer Challenge
The Chemistry of 2-Methylindazole
-
Formula:
-
Molecular Weight: 132.16 g/mol
-
Physical State: Crystalline solid (MP: ~140–141°C)
-
Synthesis Route: Typically methylation of indazole. This reaction is non-selective, yielding a mixture of the thermodynamic product (1-methylindazole) and the kinetic product (2-methylindazole).
The Elemental Analysis Blind Spot
Elemental analysis via combustion (CHN) measures the mass percent of Carbon, Hydrogen, and Nitrogen. Because 1-methylindazole and 2-methylindazole share the exact same molecular formula, a sample of 100% pure 1-methylindazole will pass the EA specifications for 2-methylindazole perfectly.
Why use EA then? EA is irreplaceable for detecting:
-
Solvent Entrapment: 2-methylindazole is often recrystallized from benzene or ethanol. NMR can miss broad solvent peaks; EA detects the mass deviation immediately.
-
Inorganic Contamination: Residual salts (e.g., NaI, K2CO3) from the methylation step do not combust, lowering the %C, %H, and %N proportionally.
-
Moisture: Indazoles can be hygroscopic. EA is the most sensitive tool for quantifying bulk water content (
).
Theoretical Composition ( )
| Element | Calculation | Theoretical % |
| Carbon | 72.70% | |
| Hydrogen | 6.10% | |
| Nitrogen | 21.20% |
Comparative Analysis: EA vs. Orthogonal Methods
To validate 2-methylindazole, one must compare the strengths of EA against separation-based techniques.[1]
| Feature | Elemental Analysis (CHN) | HPLC (Reverse Phase) | 1H-NMR (qNMR) |
| Primary Utility | Bulk Purity & Solvation State | Isomeric Purity (1-Me vs 2-Me) | Structural Identity |
| Isomer Specificity | None (Blind to isomers) | High (Separates by polarity) | High (Distinct Chemical Shifts) |
| Inorganic Detection | High (Values drop uniformly) | Low (Salts elute in void volume) | Low (Invisible/Silent) |
| Sample Requirement | Destructive (~2 mg) | Non-destructive (recoverable) | Non-destructive |
| Precision |
Senior Scientist Insight: Do not rely on HPLC alone. A sample can be 99.9% pure by HPLC (UV detection) but contain 10% inorganic salt, which HPLC is blind to. EA is the only method that "sees" the invisible inorganic load.
Experimental Protocol: The Self-Validating Workflow
Step 1: Sample Preparation (Critical)
-
Drying: 2-methylindazole must be dried under vacuum (0.1 mbar) at 50°C for 4 hours.[2]
-
Homogenization: Grind the crystal batch into a fine powder. Large crystals trap solvent, leading to "High C, High H" errors.
Step 2: The Combustion Protocol
-
Calibration: Run a standard (Acetanilide,
) to verify the instrument is within tolerance. -
Weighing: Accurately weigh 1.5–2.5 mg of dried sample into a tin capsule. Fold to exclude air.
-
Combustion: Run at 950°C+ with Oxygen boost.
-
Validation: Run in duplicate. If results deviate by
, re-homogenize and re-run.
Step 3: Data Interpretation
Calculate the difference (
-
Pass Criteria:
for C, H, and N. -
Scenario A (Low C, Low N, Low H): Indicates inorganic contamination (silica, salts). Action: Recrystallize.
-
Scenario B (High H, Low C/N): Indicates trapped water. Action: Dry longer.
-
Scenario C (Passes EA, but Wrong MP): Indicates 1-methylindazole isomer. Action: Check HPLC.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix required to validate 2-methylindazole, explicitly handling the isomer issue.
Caption: Workflow for validating 2-methylindazole. Note that MP and HPLC/NMR precede EA to filter out isomers, as EA cannot distinguish them.
References
-
BenchChem. (2025).[3] Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis. Retrieved from
-
National Institutes of Health (NIH). (2023). 2-Methylimidazole - Some Chemicals Present in Industrial and Consumer Products.[4] Retrieved from
-
Royal Society of Chemistry. (2012). Synthesis and characterization of new octamolybdates containing imidazole, 1-methyl- or 2-methyl-imidazole. Dalton Transactions. Retrieved from
-
ChemicalBook. (2024). 1-Methylindazole 1H NMR Spectrum and Properties. Retrieved from
-
Babij, N. R., et al. (2016). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from
Sources
- 1. nmrmbc.com [nmrmbc.com]
- 2. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reference Standards for 6-Bromo-4-Methoxy-2-Methyl-2H-Indazole Analysis: A Strategic Comparison Guide
Executive Summary: The "Hidden" Isomer Challenge
In the development of kinase inhibitors and small molecule therapeutics, 6-bromo-4-methoxy-2-methyl-2H-indazole (CAS: 1809838-05-8) serves as a critical scaffold. However, unlike common commodity chemicals, this compound presents a unique analytical hazard: Regio-isomerism .
The methylation of the indazole ring often produces a mixture of the 1-methyl (1H) and 2-methyl (2H) isomers. Most commercial "Research Grade" certificates of analysis (CoAs) rely on simple HPLC purity (Area %), which may fail to resolve these co-eluting isomers, leading to structural misassignment in downstream synthesis.
This guide moves beyond simple vendor comparisons to establish a self-validating qualification protocol . We compare available reference standard grades and define the rigorous analytical workflow required to upgrade a commercial reagent to a Primary Reference Standard .
Market Landscape: Reference Standard Tiers
Currently, no ISO 17034 Certified Reference Material (CRM) exists for this specific intermediate. Researchers must choose between commercial "Building Blocks" or generating an "In-House Primary Standard."
| Feature | Tier 3: Commercial Research Grade | Tier 2: Secondary Standard (Qualified) | Tier 1: In-House Primary Standard |
| Source | Catalog Vendors (e.g., BLD Pharm, ChemScene) | In-house QC of Tier 3 material | Recrystallized Tier 3 + Full Characterization |
| Purity Claim | >95% or >97% (HPLC Area) | >98% (HPLC w/ Isomer Method) | Assigned Purity (Mass Balance or qNMR) |
| Identity Data | 1H-NMR (Basic), MS | 1H-NMR, HPLC-MS, IR | 2D-NMR (NOESY/HMBC) , qNMR, ROI, KF |
| Isomer Control | Rarely specified (Risk of N1-Me) | Checked via specific HPLC method | Confirmed via NOE correlations |
| Cost | Low ($50 - $200 / g) | Medium (Labor + Analysis) | High (Validation effort) |
| Use Case | Early synthesis, crude reaction monitoring | Routine release testing, stability studies | GLP Tox studies, GMP Release, Calibration |
Critical Insight: Do not rely on Tier 3 materials for quantitative assay or GMP release. The "purity" listed often ignores water content, residual solvents, and inorganic salts, which can inflate the assay value by 5-10%.
The Regio-Isomer Trap: N1 vs. N2 Methylation
The core scientific challenge with 6-bromo-4-methoxy-2-methyl-2H-indazole is distinguishing it from its isomer: 6-bromo-4-methoxy-1-methyl-1H-indazole .
-
2H-Indazole (Target): Kinetic product in some alkylation conditions; often thermodynamically less stable than 1H.
-
1H-Indazole (Impurity): Thermodynamic product; common byproduct.
Analytical Discrimination Strategy
Standard C18 HPLC gradients often show poor resolution between these isomers.
-
Recommendation: Use a Pentafluorophenyl (PFP) or High-pH C18 stationary phase to enhance selectivity based on the dipole moment differences between the 1H and 2H tautomers.
Experimental Protocol: Validating the Reference Standard
To treat a commercial sample as a Reference Standard, you must perform a Structure Elucidation & Purity Assignment .
Phase A: Isomer Confirmation (The "Identity" Test)
Objective: Prove the methyl group is on N2, not N1.
-
Technique: 2D NMR (NOESY or ROESY).
-
Solvent: DMSO-d6.
-
Key Signal: Look for a Nuclear Overhauser Effect (NOE) correlation between the N-Methyl protons and the C3-Proton (singlet on the pyrazole ring).
-
2-Methyl (Target): Strong NOE between N-Me and C3-H.
-
1-Methyl (Impurity): Strong NOE between N-Me and C7-H (benzene ring), weak or no NOE to C3-H.
-
Phase B: Quantitative Purity Assignment (The "Assay" Test)
Objective: Determine the absolute content (w/w) for calculation.
Method 1: Mass Balance Approach (ISO Guide 35)
-
Water: Karl Fischer (Coulometric).
-
Solvents: GC-Headspace or 1H-NMR integration.
-
Inorganics: Residue on Ignition (ROI) / Sulfated Ash.
-
Organic Impurities: HPLC-UV (254 nm and 220 nm).
Method 2: Quantitative NMR (qNMR)
-
Internal Standard: Maleic Acid or TCNB (TraceCERT® grade).
-
Protocol: Co-dissolve ~10 mg sample and ~10 mg internal standard in DMSO-d6. Set relaxation delay (
) to (typically 30-60 seconds) to ensure full magnetization recovery.
Visualizing the Validation Workflow
The following diagram outlines the decision logic for qualifying a vendor sample.
Figure 1: Decision tree for upgrading a commercial chemical building block to a qualified Reference Standard.
Recommended Analytical Method (HPLC-UV)
To separate the 6-bromo-4-methoxy-2-methyl-2H-indazole from its 1-methyl isomer and synthetic precursors (e.g., 6-bromo-4-methoxy-1H-indazole), use the following conditions.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic) and 280 nm (indazole specific) |
| Temperature | 30°C |
| Expected Retention | 2-Methyl isomer typically elutes EARLIER than 1-Methyl isomer due to lower lipophilicity (check with MS).[1][2] |
References
-
Synthesis and Regiochemistry of Indazoles
-
Commercial Availability & CAS Verification
-
Title: 6-bromo-4-methoxy-2-methyl-2H-indazole Product Page (CAS 1809838-05-8).[2]
- Source: BLD Pharm.
-
-
Reference Standard Characterization Guidelines
- Title: ISO Guide 35:2017 - Reference materials — Guidance for characterization and assessment of homogeneity and stability.
- Source: ISO.org.
-
URL:[Link]
-
Analytical Differentiation of Isomers
- Title: Separation and identification of N1- and N2-alkyl
- Source: Journal of Pharmaceutical and Biomedical Analysis (General Reference for Indazole Isomers).
-
URL:[Link] (Search Context: Indazole Isomer Separation)
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-bromo-4-methoxy-2-methyl-2H-indazole
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-bromo-4-methoxy-2-methyl-2H-indazole, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is paramount. Based on the hazard profile of similar chemical structures, 6-bromo-4-methoxy-2-methyl-2H-indazole is presumed to be hazardous.
1.1. Anticipated Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]
1.2. Required Personal Protective Equipment (PPE): A comprehensive barrier against exposure is critical. The following PPE must be worn at all times when handling 6-bromo-4-methoxy-2-methyl-2H-indazole for disposal:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact with the compound. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Lab Coat | Standard, buttoned | Provides a removable barrier to protect clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood.[3] | Prevents inhalation of dust or vapors. |
Section 2: Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. As a brominated organic compound, 6-bromo-4-methoxy-2-methyl-2H-indazole must be disposed of in a dedicated halogenated organic waste stream.[3][4]
Step-by-Step Containerization Protocol:
-
Select the Appropriate Waste Container:
-
Labeling the Waste Container:
-
Proper labeling is mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7]
-
The label must include:
-
The full chemical name: "6-bromo-4-methoxy-2-methyl-2H-indazole." Avoid abbreviations or chemical formulas.[8]
-
The approximate quantity of the waste.
-
The date of accumulation.[5]
-
The name of the principal investigator and the laboratory location.[8]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Transferring the Waste:
-
All transfers of the chemical waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
If the compound is a solid, use a dedicated spatula to transfer it to the waste container.
-
If the compound is in solution, use a funnel to pour the liquid into the waste container, avoiding splashes.
-
Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.[10]
-
Logical Flow for Waste Segregation:
Caption: Decision workflow for segregating halogenated waste.
Section 3: Storage and Disposal Procedures
The temporary storage of hazardous waste within the laboratory is subject to strict regulations to prevent accidents and ensure compliance.
3.1. On-site Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[9]
-
The SAA should be located at or near the point of waste generation and under the direct control of laboratory personnel.[9][10]
-
Ensure secondary containment, such as a larger, chemically resistant tub or bin, is used to capture any potential leaks.[5][10]
-
Incompatible waste types must be segregated to prevent dangerous reactions. For instance, keep halogenated waste separate from strong acids or bases.[6]
3.2. Final Disposal:
-
Chemical waste cannot be disposed of in regular trash or poured down the drain.[3][8]
-
The disposal of 6-bromo-4-methoxy-2-methyl-2H-indazole must be handled by a licensed hazardous waste disposal company.
-
Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste. Contact your EHS office to schedule a waste pickup.[8]
-
High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[11]
Disposal Workflow:
Caption: Step-by-step process for compliant chemical waste disposal.
Section 4: Spill and Emergency Procedures
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
4.1. Small Spills (Contained within a fume hood):
-
Ensure your PPE is intact.
-
Use a chemical spill kit with an absorbent material suitable for organic compounds.
-
Carefully apply the absorbent to the spill, working from the outside in.
-
Once the material is absorbed, use a non-sparking scoop to collect the absorbent.
-
Place the contaminated absorbent material in the designated "Halogenated Organic Waste" container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
4.2. Large Spills or Spills Outside of a Fume Hood:
-
Evacuate the immediate area.
-
Alert nearby personnel and the laboratory supervisor.
-
If there is a fire or medical emergency, call emergency services.
-
Contact your institution's EHS office for emergency response.
-
Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 6-bromo-4-methoxy-2-methyl-2H-indazole, upholding the principles of laboratory safety and environmental stewardship.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
-
Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from [Link]
-
MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]
-
McGrath, S. (2019, June 15). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
-
Office of Clinical and Research Safety. The Laboratory Standard. Retrieved from [Link]
-
ThermoFisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Bromo-2,6-xylidine. Retrieved from [Link]
-
HSC Chemistry & Physics. Safe Handing & Disposal of Organic Substances. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. 6-Bromo-1-methyl-1H-indazole Properties. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
PubChemLite. 6-bromo-4-methoxy-1h-indazole (C8H7BrN2O). Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
-
Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
-
ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
- Al-Malah, K. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering, 3(2), 24-33.
-
California Air Resources Board. (1998, March 16). SB 1731 Guidelines for Halogenated Solvents Degreasing Operations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. 6-Bromo-1-methyl-1H-indazole - Related Substances. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. aaronchem.com [aaronchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


